Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate physical properties
An In-Depth Technical Guide to the Physical Properties of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Introduction
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a pivotal chemical intermediate, frequently employed as a structural motif in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Its rigid bicyclic core, combined with the versatile Boc-protected amine, makes it a valuable building block for introducing specific three-dimensional geometries into drug candidates. The stereochemistry, specifically the syn configuration of the carbamate group, is critical for its utility in creating stereochemically defined final products.
This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is essential for ensuring reproducible experimental outcomes, designing robust synthetic routes, developing effective purification strategies, and maintaining safe laboratory practices. This document moves beyond a simple datasheet to explain the causality behind these properties and the experimental methodologies required for their verification.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The following identifiers and structural features define Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate | [2][3] |
| Primary CAS Number | 847795-98-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][4][7][8][9] |
| Molecular Weight | 226.32 g/mol | [2][4][9] |
| InChI Key | HHYUNZXSGVNMOY-ULKQDVFKSA-N | [2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CCC1CNC2 | [3] |
Structural Causality: The molecule's core is the 3-azabicyclo[3.2.1]octane system. This is a bridged bicyclic structure where a three-carbon chain (C1-C2-C4-C5) and a one-carbon bridge (C8) connect two bridgehead carbons (C1 and C5). The "3-aza" indicates that the nitrogen atom replaces carbon at position 3. The critical stereochemical descriptor is "8-syn" . This specifies that the carbamate substituent at the C8 position is oriented on the same side of the molecule as the longer C6-C7 ethano bridge, as opposed to the anti isomer, where it would be on the same side as the C2-C4 shorter bridge. This defined stereochemistry is fundamental to its role as a chiral building block.
Physicochemical and Computed Properties
The physical behavior of the compound in various environments is dictated by its physicochemical properties. These characteristics are crucial for anticipating its behavior in reaction mixtures, during work-up procedures, and in biological systems.
| Property | Value | Significance in Research & Development |
| Physical Form | Solid | [10] |
| Solubility | Soluble in most organic solvents | [11] |
| XLogP3 | 1.3 | [2] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Expert Insights:
-
Solubility Profile: While generally soluble in organic solvents, its polarity suggests that it would be highly soluble in dichloromethane, ethyl acetate, and methanol, but likely possess lower solubility in non-polar solvents like hexanes. This differential solubility is the basis for purification via crystallization or column chromatography. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are excellent choices.
-
Drug-Likeness: The computed properties (XLogP3, TPSA, H-bond counts) fall within the typical ranges for "lead-like" molecules, which partly explains its prevalence as a scaffold in medicinal chemistry. The TPSA value below 60 Ų is often correlated with good cell permeability.
Spectroscopic Characterization Profile
Spectroscopic analysis is non-negotiable for confirming the identity and assessing the purity of the material. The following are the expected spectral characteristics derived from the molecule's structure.
-
¹H NMR (Proton NMR):
-
Causality: The proton signals provide a map of the hydrogen environments in the molecule.
-
Expected Signals:
-
A sharp, large singlet at ~1.4 ppm integrating to 9H, characteristic of the magnetically equivalent protons of the tert-butyl group.
-
A broad singlet corresponding to the carbamate N-H proton. Its chemical shift can vary depending on concentration and solvent.
-
A broad singlet for the secondary amine N-H proton at position 3.
-
A complex series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the 10 protons on the bicyclic ring system. The specific coupling patterns and shifts are unique fingerprints of the 3-azabicyclo[3.2.1] core.
-
-
-
¹³C NMR (Carbon NMR):
-
Causality: This technique identifies all unique carbon environments.
-
Expected Signals:
-
A signal around 155 ppm for the carbonyl carbon (C=O) of the carbamate.
-
Signals around 80 ppm and 28 ppm for the quaternary and methyl carbons of the tert-butyl group, respectively.
-
A series of distinct signals in the 25-60 ppm range for the carbons of the bicyclic scaffold.
-
-
-
Mass Spectrometry (MS):
-
Causality: MS provides the exact mass of the molecule, confirming its elemental composition.
-
Expected Ion: Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 227.17, corresponding to the protonated molecule (C₁₂H₂₃N₂O₂⁺).
-
-
Infrared (IR) Spectroscopy:
-
Causality: IR spectroscopy detects the vibrational frequencies of specific functional groups.
-
Expected Bands:
-
A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ for the C=O (carbonyl) stretch of the Boc-carbamate group.
-
Multiple bands in the 2850-2950 cm⁻¹ region due to C-H stretching of the aliphatic ring and tert-butyl group.
-
-
Experimental Workflows for Physical Property Verification
To ensure the integrity of research, physical properties must be verified experimentally. The following workflows and protocols are designed to be self-validating.
General Workflow for Compound Identity and Purity Confirmation
This diagram outlines the logical flow for validating a new or purchased batch of the title compound. Each step serves as a quality control checkpoint.
Caption: Workflow for identity and purity verification.
Protocol: Melting Point Determination via Digital Apparatus
The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.
-
Instrument Calibration:
-
Causality: Ensures the accuracy of the instrument's temperature sensor.
-
Procedure: Calibrate the apparatus using at least two certified standards that bracket the expected melting point of the sample (e.g., benzophenone, 48-50°C; caffeine, 235-237°C). The instrument reading must be within ±0.5°C of the standard's certified value.
-
-
Sample Preparation:
-
Causality: A properly packed sample ensures uniform heat transfer.
-
Procedure: Finely crush a small amount of the solid compound on a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a 2-3 mm column at the sealed end.
-
-
Measurement:
-
Causality: A slow heating rate near the melting point is crucial for observing the exact transition temperatures.
-
Procedure: Place the capillary tube in the apparatus. Set a rapid heating ramp (e.g., 10°C/min) to approach the expected melting point. Once within 15°C of the expected point, reduce the ramp rate to 1-2°C/min.
-
-
Data Recording (Self-Validation):
-
Procedure: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last solid particle melts). The melting range is T₁-T₂. For a pure compound, this range should be narrow (< 2°C).
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
| Hazard Category | Description |
| GHS Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[10]H315: Causes skin irritation.[10]H318: Causes serious eye damage.[10]H335: May cause respiratory irritation.[10] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust particles.
-
First Aid: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. If skin contact occurs, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.
Storage and Stability:
-
Conditions: The compound should be stored in a tightly sealed container in a dry, dark place.[10] Recommended storage temperature is between 2-8°C (refrigerated).[10]
-
Causality: These conditions minimize degradation from moisture, light, and thermal energy, ensuring the long-term integrity and purity of the material.
Conclusion
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physical properties—solid form, organic solvent solubility, distinct spectroscopic signature, and moderate polarity—are direct consequences of its molecular structure. Understanding these characteristics enables the researcher to handle, purify, and react this compound with confidence and precision. The experimental workflows provided herein serve as a framework for validating these properties, upholding the principles of scientific integrity and ensuring the generation of reliable, reproducible data in the pursuit of novel chemical discovery.
References
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PubChem. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link]
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LookChem. cas 847795-98-6|| where to buy tert-Butyl(8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link]
-
Aladdin Scientific. tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate, min 97%, 10 grams. [Link]
-
CP Lab Safety. tert-butyl N-[syn-3-azabicyclo[3.2.1]octan-8-yl]carbamate. [Link]
-
Sagechem. Cas 847862-26-4,Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link]
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of CAS 847795-98-6
This guide provides a comprehensive analysis of the chemical structure and stereochemistry of the compound identified by CAS Registry Number 847795-98-6. Intended for researchers, scientists, and professionals in drug development, this document elucidates the nuanced structural features and stereochemical assignments that are critical for its application in synthesis and medicinal chemistry.
Introduction and Nomenclature
The compound with CAS number 847795-98-6 is a bicyclic carbamate that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its proper and unambiguous identification is paramount for reproducible research and development.
The most commonly accepted systematic name is tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate [1]. Other frequently encountered IUPAC names include tert-butyl N-(1R,5S)-3-azabicyclo[3.2.1]octan-8-ylcarbamate[2][3] and tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate[4][5]. Colloquially, it is often referred to by its synonym, tert-Butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate [2][3][6][7][8][9][10]. The "syn" descriptor is a crucial, albeit less formal, indicator of the compound's relative stereochemistry, which will be detailed further in this guide.
Elucidation of the Core Chemical Structure
The foundational structure of CAS 847795-98-6 is a 3-azabicyclo[3.2.1]octane ring system. This bicyclic scaffold is comprised of a six-membered piperidine ring fused with a five-membered cyclopentane ring, sharing two bridgehead carbon atoms. The nitrogen atom at position 3 introduces an element of basicity and a potential site for further functionalization.
Attached to this core is a tert-butoxycarbonyl (Boc) protecting group, which forms a carbamate linkage with the amino group at the 8-position of the bicyclic system. The Boc group is a widely utilized protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
Key Structural Features:
| Feature | Description |
| CAS Registry Number | 847795-98-6 |
| Molecular Formula | C12H22N2O2[3][6][11] |
| Molecular Weight | 226.32 g/mol [3] |
| Core Scaffold | 3-azabicyclo[3.2.1]octane |
| Key Functional Group | N-tert-butoxycarbonyl (Boc) carbamate |
| InChI Key | HHYUNZXSGVNMOY-ULKQDVFKSA-N[2] |
Stereochemistry: A Definitive Analysis
The stereochemistry of CAS 847795-98-6 is a critical aspect of its identity and reactivity. The 3-azabicyclo[3.2.1]octane core contains multiple stereocenters, and their precise spatial arrangement is defined by the IUPAC name and the "syn" descriptor.
The absolute configuration of the bridgehead carbons is designated as (1R, 5S) [2][3]. This specific enantiomer is crucial for its intended biological activity when incorporated into larger molecules.
The term "syn" in the common name refers to the relative stereochemistry of the substituent at the 8-position. In the 3-azabicyclo[3.2.1]octane system, the 8-position is on the two-carbon bridge. The "syn" designation indicates that the carbamate group at C-8 is on the same side of the bicyclic system as the larger six-membered ring. This is in contrast to the "anti" isomer, where the substituent would be on the same side as the smaller five-membered ring bridge. The IUPAC nomenclature further clarifies this with the (8S) designation[1].
The following diagram illustrates the chemical structure with its defined stereochemistry.
Figure 1: Chemical structure of tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate.
Experimental Determination of Structure and Stereochemistry
The definitive assignment of the structure and stereochemistry of complex molecules like CAS 847795-98-6 relies on a combination of modern analytical techniques.
Workflow for Structural Verification:
Figure 2: A typical workflow for the structural and stereochemical determination of a chiral molecule.
A hypothetical protocol for verifying the stereochemistry of a newly synthesized batch of CAS 847795-98-6 would involve the following steps:
Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical connectivity and relative stereochemistry.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the presence of all expected protons and carbons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, which is crucial for confirming the "syn" orientation of the C-8 substituent relative to the six-membered ring.
-
Step 2: Chiral High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the enantiomeric purity and confirm the absolute configuration against a known standard.
-
Methodology:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the (1R, 5S, 8S) and (1S, 5R, 8R) enantiomers.
-
Inject a solution of the sample and analyze the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.
-
Inject a certified reference standard of CAS 847795-98-6 to confirm the retention time of the correct enantiomer.
-
Applications in Drug Development
The structural and stereochemical features of CAS 847795-98-6 make it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of KRAS modulators, which are a class of anticancer agents[12]. The precise orientation of the amino group on the rigid bicyclic scaffold is often critical for achieving the desired binding affinity and selectivity to the biological target. The use of a specific stereoisomer is essential, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles.
Conclusion
The compound identified by CAS 847795-98-6 is tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate. Its well-defined chemical structure, characterized by a 3-azabicyclo[3.2.1]octane core and a "syn" oriented Boc-protected amine, along with its specific (1R, 5S, 8S) absolute stereochemistry, makes it a valuable and specific building block in medicinal chemistry. A thorough understanding and verification of these structural and stereochemical details, using techniques such as NMR and chiral chromatography, are indispensable for its effective and reproducible application in research and drug development.
References
-
J&K Scientific. tert-Butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate | 847795-98-6. [Link]
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PubChem. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link]
-
Capot Chemical. 847795-98-6 | tert-butyl N-[syn-3-azabicyclo[3.2.1]octan-8-yl]carbamate. [Link]
-
Ppimodulator. 4-(3-Thienyl)-1H-pyrazol-5-amine. [Link]
- Google Patents.
-
Chemsigma. tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate [847795-98-6]. [Link]
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- 3. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate | C12H22N2O2 | CID 72212383 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate; CAS No.: 847795-98-6 [chemshuttle.com]
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- 8. tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate [847795-98-6] | Chemsigma [chemsigma.com]
- 9. 847795-98-6|tert-Butyl ((8-syn)-3-azabicyclo[3.2.1]octan-8-yl)carbamate|BLD Pharm [bldpharm.com]
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- 11. 847795-98-6 | tert-Butyl ((8-syn)-3-azabicyclo[3.2.1]octan-8-yl)carbamate | Ambeed.com [ambeed.com]
- 12. WO2022256459A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
The Azabicyclo[3.2.1]octane Scaffold: A Conformationally-Locked Key to Diverse Biological Targets
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary: The azabicyclo[3.2.1]octane core, a rigid bicyclic amine, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique, conformationally constrained three-dimensional architecture mimics the key spatial arrangement of pharmacophores found in numerous natural products and synthetic drugs. This structural rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogues. Found in FDA-approved drugs such as the anticholinergic agent benztropine and as the core of the tropane alkaloids like cocaine, this scaffold has proven instrumental in developing modulators for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. This guide provides a technical overview of the scaffold's structural rationale, key synthetic strategies for its assembly, and in-depth case studies illustrating its successful application in modern drug discovery.
The Azabicyclo[3.2.1]octane Core: A Privileged Scaffold
The term "privileged scaffold," first introduced by Evans et al. in 1988, describes a molecular framework that can serve as a high-affinity ligand for multiple, often unrelated, biological targets through varied functionalization.[1] The azabicyclo[3.2.1]octane skeleton is a prime example of this concept. Its inherent structural rigidity and defined stereochemical vectors allow for the precise positioning of substituents in three-dimensional space, a critical factor for potent and selective receptor engagement.
This scaffold is most famously represented by the 8-azabicyclo[3.2.1]octane core, the foundational structure of the tropane alkaloids, a class of over 200 naturally occurring compounds.[2][3] The most notorious of these, cocaine, derives its potent central nervous system (CNS) effects from the scaffold's ability to position key functional groups to block the dopamine, serotonin, and norepinephrine transporters.[4] This natural precedent has inspired decades of research, leading to the development of numerous synthetic analogues for various therapeutic applications.[5]
The utility of this scaffold is not limited to natural product derivatives. The FDA-approved drug Benztropine (Cogentin), used to treat Parkinson's disease, features the 8-azabicyclo[3.2.1]octane core and functions as a potent muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[6][7] Another approved drug, Trospium , used for overactive bladder, contains a related spiro-azabicyclo[3.2.1]octane moiety, further underscoring the therapeutic value of this rigid bicyclic system.[8] The various isomers, including the 2-aza and 3-aza versions, also show significant potential in drug discovery, offering different spatial arrangements for substituent placement.[9][10]
Structural and Conformational Rationale: The Basis for Biological Activity
The primary advantage of the azabicyclo[3.2.1]octane scaffold lies in its conformational rigidity. Unlike a simple piperidine ring, which can adopt multiple chair, boat, and twist-boat conformations, the bicyclic nature of the azabicyclo[3.2.1]octane system locks the six-membered ring into a relatively stable chair-like or boat-like conformation.[7] This pre-organization of the molecule into a defined shape is a key principle of rational drug design.
Causality of Enhanced Potency: When a flexible ligand binds to a receptor, it must adopt a specific, "bioactive" conformation, a process that is entropically unfavorable. By using a rigid scaffold like azabicyclo[3.2.1]octane, the molecule is already constrained in a shape that can be close to the ideal bioactive conformation. This reduces the entropic cost of binding, which can translate directly into a significant increase in binding affinity (lower Ki or IC50 values).
A compelling example is seen in the development of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors. Researchers found that constraining a flexible piperidine-based inhibitor into the more rigid 8-azabicyclo[3.2.1]octane scaffold resulted in an approximately 5-fold boost in potency, a direct consequence of this conformational pre-organization.[11]
Caption: Core structure of the 8-azabicyclo[3.2.1]octane scaffold.
Synthetic Strategies: Accessing the Core Architecture
Efficient access to the azabicyclo[3.2.1]octane core is critical for its exploration in drug discovery. Several robust synthetic strategies have been developed, broadly categorized into intramolecular cyclizations, cycloadditions, and rearrangement reactions.[9] The classic approach to the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf tropinone synthesis, a biomimetic one-pot reaction that assembles the skeleton from simple precursors.[12] For other isomers and more complex derivatives, intramolecular cyclization of functionalized cyclopentanes or piperidines is a common and effective strategy.[9]
Representative Experimental Protocol: Synthesis of 8-Substituted-3-diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octanes[13]
This multi-step synthesis illustrates a modern approach to creating functionalized analogues for structure-activity relationship (SAR) studies, starting from the commercially available 3-tropinone. The initial protection of the nitrogen as a carbamate is a key strategic choice to reduce the basicity of the nitrogen, which significantly improves the yields and simplifies the purification of subsequent reaction intermediates by chromatography.
Caption: Synthetic workflow for functionalized 8-azabicyclo[3.2.1]octanes.
Step 1: Protection of 3-Tropinone (Formation of Carbamate 14)
-
To a solution of 3-tropinone (1 equivalent) in a suitable solvent like dichloromethane, add potassium carbonate (K₂CO₃, 2 equivalents).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add ethyl chloroformate (EtOCOCl, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the N-ethoxycarbonyl-nortropinone (carbamate 14).
Step 2: Wittig Reaction (Formation of Ester 15)
-
To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in anhydrous toluene, add a solution of carbamate 14 (1 equivalent) in toluene.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the α,β-unsaturated ester 15.
Step 3: Reduction to Allylic Alcohol (Formation of Alcohol 16)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of ester 15 (1 equivalent) in THF dropwise over 20 minutes.
-
Stir the mixture at 0 °C for 1.5 hours.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then water again (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the combined filtrates and purify by chromatography to give alcohol 16.[13]
Step 4 & 5: Ether Synthesis, Deprotection, and N-Alkylation
-
The alcohol 16 is converted to the corresponding diarylmethoxy ether (e.g., 17) via Williamson ether synthesis using sodium hydride (NaH) and a substituted diphenylchloromethane.[13]
-
The ethoxycarbonyl protecting group is then removed by heating with hydrazine monohydrate (NH₂NH₂) and potassium hydroxide (KOH) in ethylene glycol.[13]
-
The resulting secondary amine is subsequently N-alkylated with an appropriate alkyl bromide to furnish the final target compounds.[13]
Applications in Medicinal Chemistry: Case Studies and SAR
The azabicyclo[3.2.1]octane scaffold has been successfully employed to target a diverse range of proteins throughout the body.
Central Nervous System: Monoamine Transporter Inhibitors
The historical role of cocaine as a dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitor has made the 8-azabicyclo[3.2.1]octane scaffold a cornerstone of research into addiction medications and treatments for depression and ADHD.[13][14] Extensive SAR studies have been conducted to disentangle the affinity and selectivity for these three highly homologous transporters.
| Compound | N-Substituent (R) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22a | H | 12.0 | 7880 | 12000 | 657 | 1000 | [13] |
| 22c | Propyl | 5.3 | 4730 | 5090 | 892 | 960 | [13] |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 6120 | 1060 | 1530 | [13] |
| 22g | 4-Chlorobenzyl | 3.9 | 2400 | 5300 | 615 | 1358 | [13] |
| Data from radioligand binding assays. |
Field-Proven Insights: The data clearly show that modification of the nitrogen substituent (the 8-position) significantly impacts both potency and selectivity. The parent secondary amine (22a ) is potent at DAT but shows good selectivity. Introducing small alkyl groups like propyl (22c ) or a cyclopropylmethyl group (22e ) enhances DAT affinity. Notably, the cyclopropylmethyl group in 22e yields the highest selectivity for DAT over SERT (1060-fold), while the 4-chlorobenzyl group in 22g provides the highest selectivity over NET (1358-fold).[13] This demonstrates how the scaffold allows for fine-tuning of the pharmacological profile by modifying peripheral substituents.
Caption: Key SAR points for 8-azabicyclo[3.2.1]octane-based DAT inhibitors.
Anti-inflammatory Targets: NAAA Inhibitors
The versatility of the scaffold is highlighted by its use in developing inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. A drug discovery campaign identified a lead compound with a flexible piperidine core. To improve potency, the team rationally designed a series of analogues where the piperidine was constrained into various bicyclic systems.
| Scaffold | Compound ID | h-NAAA IC₅₀ (µM) | Rationale | Reference |
| Piperidine | 1 | 1.09 | Initial Hit | [11] |
| 8-Azabicyclo[3.2.1]octane | 20 | 0.23 | Conformational Rigidity | [11] |
| Optimized 8-Aza[3.2.1]octane | 50 | 0.042 | SAR Optimization | [11] |
The transition from the flexible piperidine (1 ) to the rigid 8-azabicyclo[3.2.1]octane scaffold (20 ) led to a five-fold increase in inhibitory activity.[11] This enhancement is attributed to the scaffold's ability to lock the molecule in a bioactive conformation, validating the conformational restriction strategy. Further optimization of substituents on the scaffold led to compound 50 (ARN19689), a potent NAAA inhibitor with a favorable drug-like profile.[11]
Other Therapeutic Areas
The scaffold's utility extends beyond CNS and inflammation. Derivatives have been developed as potent and selective antagonists for opioid and sigma receptors, highlighting its broad applicability.
-
Opioid Receptors: Various 8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as antagonists for the mu and kappa opioid receptors, with potential applications in treating opioid-induced side effects or mood disorders.[11][15][16]
-
Sigma Receptors: The rigid framework is well-suited for interaction with sigma receptors, which are implicated in a variety of CNS disorders and cancer. N-substituted 8-azabicyclo[3.2.1]octane derivatives have been developed as high-affinity ligands for these targets.[3][13]
Future Perspectives
The azabicyclo[3.2.1]octane scaffold continues to be a fertile ground for drug discovery. Its proven success in a multitude of therapeutic areas ensures its place as a go-to template for medicinal chemists. Future efforts will likely focus on exploring new regions of chemical space by developing novel synthetic methodologies to access more complex and diversely functionalized derivatives. The use of this scaffold as a bioisostere for other cyclic systems, particularly in fragment-based drug design, will continue to grow. As our understanding of receptor biology becomes more nuanced, the ability of the azabicyclo[3.2.1]octane core to provide precise, three-dimensional control over pharmacophore presentation will remain an invaluable tool in the design of the next generation of selective and potent therapeutics.
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Messer, M. L. T., et al. (n.d.). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PubMed Central. [Link]
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Bertozzi, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
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Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
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Neumeyer, J. L., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shaikh, I. A., et al. (2015). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Korea Science. [Link]
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The Syn-Selective Synthesis of Carbamate-Protected Bicyclic Amines: A Technical Guide for Drug Discovery
Abstract
Bicyclic amines are privileged scaffolds in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties. The stereochemical control during their synthesis is paramount, with the syn-isomer often presenting a distinct biological profile compared to its anti-counterpart. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies for the diastereoselective synthesis of syn-isomers of carbamate-protected bicyclic amines. We will delve into the critical role of carbamate protecting groups in directing stereochemistry, explore key synthetic methodologies with detailed protocols, and discuss essential characterization techniques for isomer differentiation.
Introduction: The Significance of Stereochemistry in Bicyclic Amine Scaffolds
The rigid framework of bicyclic amines makes them attractive building blocks in drug design, as they can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[1][2] This conformational rigidity, however, also means that the relative stereochemistry of substituents on the bicyclic core can have a profound impact on biological activity. The syn and anti diastereomers of a bicyclic amine can exhibit vastly different binding affinities for their biological targets, metabolic stabilities, and pharmacokinetic profiles. Therefore, the ability to selectively synthesize a specific diastereomer is a critical aspect of modern drug discovery.
Carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are not merely passive spectators in the synthesis of these complex molecules.[3][4] Their steric and electronic properties can be strategically employed to influence the stereochemical outcome of key bond-forming reactions, often favoring the formation of the desired syn-isomer.[5] This guide will illuminate the principles and practical applications of carbamate-directed synthesis of syn-bicyclic amines.
The Directing Role of Carbamate Protecting Groups
The choice of the carbamate protecting group and its conformational preferences are crucial for achieving high syn-diastereoselectivity. The protecting group can influence the reaction outcome through several mechanisms:
-
Steric Hindrance: The bulky nature of common carbamate groups like Boc can block one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thereby favoring the formation of the syn-product.
-
Chelation Control: In certain reactions, the carbonyl oxygen of the carbamate can coordinate with a metal catalyst or reagent, creating a rigid cyclic transition state that dictates the stereochemistry of the transformation.
-
Conformational Restriction: The carbamate group can lock the conformation of a flexible ring system, exposing one face to chemical attack and leading to a high degree of stereocontrol.[3][5]
The ability of the carbamate C-N bond to exhibit rotational isomerism (syn and anti conformers) can also play a role in directing the stereochemical outcome of a reaction.[3][4] Understanding and controlling these factors are key to designing a successful syn-selective synthesis.
Synthetic Strategies for syn-Bicyclic Amines
Several synthetic strategies can be employed to achieve the diastereoselective synthesis of syn-carbamate-protected bicyclic amines. The choice of method often depends on the specific bicyclic system and the desired substitution pattern.
Diastereoselective Reduction of Bicyclic Imines and Enamines
A common and effective strategy involves the reduction of a bicyclic imine or enamine precursor. The stereochemical outcome of the reduction is highly dependent on the reducing agent, the solvent, and the nature of the carbamate protecting group.
Conceptual Workflow:
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Discovery and Synthesis of Novel 3-Azabicyclo[3.2.1]octane Building Blocks: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The 3-azabicyclo[3.2.1]octane scaffold is a conformationally rigid, three-dimensional motif of significant and growing interest in medicinal chemistry. Its unique stereochemical architecture offers a robust framework for the precise spatial orientation of functional groups, making it an invaluable building block in the design of novel therapeutics. This guide provides an in-depth exploration of the discovery and synthesis of these critical structures. We will dissect key synthetic strategies, from classical ring formations to modern asymmetric approaches, providing not just protocols but the underlying chemical logic. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Value of the 3-Azabicyclo[3.2.1]octane Core
In the quest for drug candidates with improved potency, selectivity, and pharmacokinetic properties, the deliberate introduction of three-dimensionality has become a paramount strategy. Saturated bicyclic systems, such as the 3-azabicyclo[3.2.1]octane core, are exemplary in this regard. Unlike flexible aliphatic chains or flat aromatic rings, this scaffold locks substituents into well-defined vectors, reducing the entropic penalty upon binding to a biological target.
The core's utility stems from several key features:
-
Structural Rigidity: The bicyclic nature restricts bond rotations, presenting a more defined conformation to a target protein. This can lead to higher binding affinity and selectivity.
-
Novel Chemical Space: It serves as a bioisosteric replacement for more common motifs like piperidines or tropanes, allowing for exploration of new intellectual property space and potentially overcoming limitations of existing scaffolds.[1]
-
Versatile Functionalization: The nitrogen atom at the 3-position and various carbon atoms on the skeleton provide multiple points for chemical modification, enabling the construction of diverse compound libraries.
Its rigid structure has made it a valuable intermediate in the synthesis of agents targeting the central nervous system (CNS) and various enzyme inhibitors.[1][2]
Caption: Core structure of 3-azabicyclo[3.2.1]octane with atom numbering.
Key Synthetic Strategies for Core Construction
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton can be approached through several distinct strategies. The choice of route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability requirements.
Synthesis from Norbornene Precursors: A Powerful Ring-Reorganization Strategy
One of the most elegant and widely adopted methods involves the transformation of readily available norbornene derivatives. This approach leverages a sequence of ring-opening and ring-closing reactions to construct the target bicyclic system with excellent stereocontrol.
The core causality of this pathway is as follows:
-
Dihydroxylation: A norbornene derivative is first subjected to dihydroxylation (e.g., using OsO₄/NMO) to install two adjacent hydroxyl groups.[3]
-
Oxidative Cleavage: The resulting diol is then cleaved, typically with sodium periodate (NaIO₄), to unmask a dialdehyde intermediate.
-
Intramolecular Reductive Amination: This dialdehyde is not isolated but is reacted in situ with a primary amine. The resulting iminium ions are then reduced (e.g., with NaBH(OAc)₃) to forge the two C-N bonds, completing the 3-azabicyclo[3.2.1]octane core in a single, highly efficient step.[4]
This method is particularly powerful for creating enantiopure products when starting from chiral norbornene building blocks.[4][5]
Caption: Workflow for synthesis from norbornene precursors.
Intramolecular Cyclization Approaches
Building the scaffold through intramolecular bond formation is another fundamental strategy. This can be achieved via several mechanistic pathways:
-
Phenylselenyl-induced Cyclization: This method utilizes the electrophilicity of selenium to trigger the cyclization of an appropriately positioned nitrogen nucleophile onto an alkene, forming the bicyclic core.[6]
-
Palladium-Catalyzed Cyclization: Intramolecular reactions catalyzed by palladium(II) can be used to construct the core from acyclic precursors containing functionality for oxidative addition and reductive elimination cycles.[6]
-
Hypervalent Iodine-Mediated Domino Reaction: Modern methods employ hypervalent iodine reagents to initiate a cascade reaction. For instance, β-keto allylamines can undergo an oxidation-cyclization cascade to yield related 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives in good yields under mild conditions.[7] This highlights the power of domino reactions to rapidly build molecular complexity.
Asymmetric Synthesis and Stereocontrol
Given the importance of stereochemistry in pharmacology, enantioselective synthesis is critical. Beyond using chiral starting materials like norbornene amino acids, asymmetric catalysis offers a direct route to enantiopure scaffolds.[4] A notable example is the use of a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid, for the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides to furnish optically active bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity.[8]
Comparative Analysis of Synthetic Routes
| Strategy | Starting Materials | Key Reagents | Advantages | Limitations | Reference(s) |
| From Norbornenes | Norbornene derivatives | OsO₄, NaIO₄, NaBH(OAc)₃ | High stereocontrol, access to enantiopure products, well-established. | Multi-step process, use of toxic/expensive reagents (OsO₄). | [3],[4],[5] |
| Intramolecular Cyclization | Substituted cyclopentanes/alkenes | PhSeBr, Pd(II) catalysts | Convergent, can build complex substitution patterns. | Precursor synthesis can be lengthy, may require specific functional handles. | [6] |
| Domino Reactions | β-keto allylamines | Hypervalent iodine reagents | High efficiency (multiple bonds in one pot), mild conditions. | Substrate scope may be limited, may produce related heteroatom cores. | [7] |
| Asymmetric Cycloaddition | Diazo imines, acryloylpyrazolidinone | Rh(II) complex, chiral Lewis acid | Direct access to enantiopure products, high ee and dr. | Requires specialized catalysts, may not be suitable for large-scale synthesis. | [8] |
Field-Proven Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system adapted from established literature procedures, providing a reliable method for constructing the 3-azabicyclo[3.2.1]octane skeleton.[4] The causality is clear: the aldehyde intermediate, formed in situ, is the electrophilic species that reacts with the amine nucleophile, and the subsequent reduction of the iminium ion by a mild hydride source locks in the bicyclic structure.
General Procedure for Reductive Amination
Objective: To synthesize a representative N-substituted 3-azabicyclo[3.2.1]octane derivative from a dialdehyde precursor generated in situ.
Materials:
-
Dialdehyde precursor (generated from diol cleavage, 1.0 mmol)
-
Anhydrous Dichloroethane (DCE, 4 mL)
-
p-Methoxybenzylamine (1.0 mmol, 137 mg)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.3 mmol, 487 mg)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the crude dialdehyde (1.0 mmol, generated via periodate cleavage of the corresponding diol) in anhydrous dichloroethane (4 mL) under a nitrogen atmosphere, add p-methoxybenzylamine (1.0 mmol).
-
Expertise & Experience: Anhydrous DCE is used to prevent hydrolysis of the intermediate iminium ions. A nitrogen atmosphere prevents oxidation of reagents.
-
-
Addition of Reducing Agent: To the stirring solution at room temperature, add sodium triacetoxyborohydride (2.3 mmol) in one portion, followed by a catalytic amount of glacial acetic acid.
-
Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than NaBH₄, allowing the imine formation to proceed before reduction. The acid catalyst accelerates iminium ion formation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde has been consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Take up the resulting residue in CH₂Cl₂ (5 mL). Wash the organic layer with H₂O (5 mL) to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-azabicyclo[3.2.1]octane derivative.
Conclusion and Future Outlook
The 3-azabicyclo[3.2.1]octane scaffold represents a convergence of desirable traits for modern drug discovery: three-dimensionality, conformational rigidity, and synthetic tractability. The synthetic routes outlined in this guide, particularly the robust pathway from norbornene precursors, provide reliable access to these valuable building blocks. As synthetic methodologies continue to advance, especially in the realm of asymmetric catalysis and C-H functionalization, we can anticipate the development of even more efficient and diverse routes to novel analogs. For drug development professionals, mastering the synthesis and application of these scaffolds is not just an academic exercise; it is a strategic imperative for creating the next generation of differentiated, high-value therapeutics.
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Perrone, M. G., et al. (2006). α,γ-Diamino Acids: Asymmetric Synthesis of New Constrained 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acids. The Journal of Organic Chemistry, 71(22), 8467–8472. [Link]
-
Perrone, M. G., et al. (2006). Alpha,gamma-diamino acids: asymmetric synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. PubMed, PMID: 17064031. [Link]
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Wang, Y., et al. (2024). Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. The Journal of Organic Chemistry, 89(21), 15884–15892. [Link]
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Fülöp, F., et al. (2007). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. [Link]
-
Suga, H., et al. (2012). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 48(73), 9144-9146. [Link]
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-
Meltzer, P. C., et al. (1997). Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry, 40(16), 2661–2673. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Amino Bicyclic Compounds
Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on a deep understanding of how a molecule's three-dimensional structure dictates its biological activity and pharmacokinetic profile. Among the most promising structural motifs are amino bicyclic compounds, which serve as conformationally constrained scaffolds.[1][2][3] These rigid frameworks are invaluable as dipeptide isosteres or reverse turn mimetics, enabling chemists to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its target.[1][3]
The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of these complex architectures.[4][5] The Boc group offers robust protection of the amine functionality under a wide range of basic and nucleophilic conditions, yet it can be cleanly removed under mild acidic conditions, providing the orthogonality necessary for multi-step synthesis.[5][6][]
This technical guide provides a comprehensive exploration of the key physicochemical properties of Boc-protected amino bicyclic compounds. As these properties—lipophilicity, solubility, acidity/basicity (pKa), stability, and conformational dynamics—collectively govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a thorough characterization is essential for any drug development program.[8][9][10] We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical relationships that guide the optimization of these privileged structures from hit-to-lead and beyond.
Lipophilicity: Mastering Membrane Permeability and Target Engagement
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[8][] It profoundly influences solubility, membrane permeability, plasma protein binding, and interactions with metabolic enzymes like Cytochrome P450s.[] For Boc-protected amino bicyclic compounds, lipophilicity is a delicate balance between the inherent hydrophobicity of the bicyclic hydrocarbon scaffold and the polar carbamate functionality of the Boc group.
The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[][12]
-
LogP describes the partitioning of a neutral, uncharged species between an organic phase (typically n-octanol) and an aqueous phase.[13]
-
LogD is the pH-dependent counterpart, accounting for both the neutral and ionized forms of a molecule at a specific pH, making it more physiologically relevant (e.g., LogD₇.₄).[]
The Structural Impact on Lipophilicity
-
Bicyclic Core: The size and nature of the bicyclic system are primary drivers of lipophilicity. Larger, more hydrocarbon-rich scaffolds (e.g., decalin-based) will inherently possess a higher LogP than smaller, more compact systems (e.g., azabicyclo[3.1.0]hexane).
-
Boc Group: The Boc group itself contributes significantly to lipophilicity due to its tert-butyl moiety. However, its carbamate linkage also introduces hydrogen bond accepting capabilities, slightly tempering the overall hydrophobicity. The protection of a polar amino group with the more lipophilic Boc group generally leads to a substantial increase in the overall LogP of the molecule.
Experimental Determination of LogP/LogD
The "gold standard" for experimental determination is the shake-flask method , though chromatography-based methods are often used for higher throughput.[][13][14]
Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.
-
Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a standard curve by serial dilution and quantify the concentration using a validated LC-MS/MS or UV-Vis method.[]
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated PBS (pH 7.4) and n-octanol.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to ensure complete partitioning. Centrifuge the vial to achieve clean separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the aqueous and organic layers. Determine the concentration of the compound in each phase using the previously established analytical method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Table 1: Representative Lipophilicity Data
| Compound ID | Bicyclic Scaffold | LogP (Calculated) | LogD₇.₄ (Experimental) |
| A-01 | N-Boc-2-azabicyclo[2.2.1]heptane | 1.85 | 1.90 |
| A-02 | N-Boc-7-azabicyclo[2.2.1]heptane | 1.92 | 2.05 |
| B-01 | N-Boc-2-azabicyclo[2.2.2]octane | 2.20 | 2.35 |
| C-01 | N-Boc-decahydroisoquinoline | 3.10 | 3.25 |
Note: Data are illustrative examples.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental requirement for oral drug absorption and formulation.[15][16][17] Insufficient solubility can lead to poor bioavailability and hinder the development of promising drug candidates.[15][17] For Boc-protected amino bicyclic compounds, solubility is often a challenge. The rigid, crystalline nature of these scaffolds can lead to high crystal lattice energy, which must be overcome for dissolution, while the increased lipophilicity from the Boc group can further reduce affinity for aqueous media.[15]
Types of Solubility Measurement
In drug discovery, two types of solubility are commonly measured:[15][17]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for early-stage screening.[15][17]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a buffer after an extended equilibration period. It is considered the 'gold standard' measurement.[14]
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Compound Plating: Dispense the test compounds from 10 mM DMSO stock solutions into a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with shaking.
-
Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant light scattering is detected above background is reported as the kinetic solubility.[15]
Caption: Workflow for Kinetic Solubility Measurement.
Acidity and Basicity (pKa): The Ionization State
The pKa value defines the pH at which a molecule is 50% ionized.[18] While the Boc-protected amine is a neutral carbamate, other functionalities on the bicyclic scaffold or appended side chains (e.g., carboxylic acids, other amines) will have distinct pKa values. The ionization state is critical as it affects solubility, permeability, and target binding.[19] The pKa of the parent amine, which is unmasked upon Boc deprotection, is also a crucial parameter to consider for the final drug substance.[20]
Experimental pKa Determination
Potentiometric titration is a classic and accurate method, but spectrophotometric or capillary electrophoresis-based methods are also common.[21][22]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the equivalence point).[18][21] More accurate values can be obtained by analyzing the first derivative of the titration curve.
Chemical and Thermal Stability
The stability of the Boc protecting group is a defining feature of these compounds. Understanding its lability is essential for planning synthetic routes and for assessing the stability of the compound under storage and physiological conditions.
Acid-Catalyzed Deprotection
The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][23] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[24][25]
Studies have shown that the kinetics of this deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism.[26][27]
Caption: Boc Deprotection Mechanism.
Thermal Stability
While generally stable, the Boc group can undergo thermal deprotection at elevated temperatures, typically above 150°C.[28][29] This is less common under typical laboratory or physiological conditions but can be a consideration for certain high-temperature reactions or formulation processes like melt extrusion.[28][29] The Boc group is generally considered stable at physiological temperature (37°C) in the absence of acidic conditions.[30]
Conformational Analysis: The Power of Rigidity
A primary reason for using bicyclic scaffolds is to reduce the conformational flexibility inherent in linear molecules.[1][2] This pre-organization into a bioactive conformation can lead to a significant improvement in binding affinity by minimizing the entropic penalty of binding.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structure and conformational preferences of these molecules.[1][31] For Boc-protected amino bicyclic compounds, NMR studies are often complicated by the presence of cis and trans rotamers around the carbamate C-N bond, which can lead to signal broadening or duplication.[32]
Conclusion: An Integrated Approach to Drug Design
The physicochemical properties of Boc-protected amino bicyclic compounds are deeply interconnected and collectively dictate the molecule's potential as a drug candidate. Lipophilicity, solubility, and pKa are the primary determinants of the ADME profile, while chemical stability and conformational rigidity are intrinsic features of the scaffold and protecting group that chemists leverage for synthetic success and target potency. A comprehensive, data-driven approach to characterizing these properties is not merely a screening exercise but a foundational component of rational drug design, enabling scientists to navigate the complex chemical space and build molecules with a higher probability of clinical success.
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An In-Depth Technical Guide to the syn Configuration in 3-Azabicyclo[3.2.1]octane Systems
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octane scaffold is a conformationally restricted diamine analog that has garnered significant attention in medicinal chemistry.[1] Its rigid structure makes it a valuable tool for designing ligands with high affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1] A key stereochemical feature of this bicyclic system is the relative orientation of substituents, particularly the syn and anti configurations. This guide provides a comprehensive exploration of the syn configuration, focusing on its stereochemical nuances, conformational analysis, synthesis, and significance in the development of novel therapeutics.
Understanding the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane system consists of a six-membered piperidine ring and a five-membered cyclopentane ring fused together, sharing three atoms. This bridged structure imparts significant conformational rigidity compared to flexible acyclic or monocyclic amines. The nitrogen atom at the 3-position is a key site for substitution, influencing the overall shape and biological activity of the molecule.
Deciphering syn and anti Stereochemistry
The terms syn and anti in the context of the 3-azabicyclo[3.2.1]octane system describe the relative orientation of a substituent with respect to the ethano-bridge (C6 and C7). A substituent is designated as syn when it is on the same side of the piperidine ring as the ethano-bridge. Conversely, an anti substituent is on the opposite side.
It is crucial to distinguish this from the endo and exo nomenclature more commonly associated with bridged bicyclic systems like norbornane. While related, syn and anti specifically address the relationship to the larger bridge in this particular azabicyclic system.
Conformational Landscape of syn-3-Azabicyclo[3.2.1]octanes
The conformational preference of the 3-azabicyclo[3.2.1]octane core is a critical determinant of its interaction with biological targets. The piperidine ring can adopt either a chair or a boat-like conformation.
Extensive studies using NMR spectroscopy and computational methods have shown that the chair-like conformation is generally more stable for the 3-azabicyclo[3.2.1]octane template.[1] However, the energy barrier between the chair and boat conformations is relatively low, suggesting that both can be accessible under physiological conditions.[1]
In the preferred chair conformation, a substituent at the N-3 position can be either axial or equatorial. The energetic preference for the equatorial position is a well-established principle in cyclohexane and piperidine conformational analysis. For N-substituted 3-azabicyclo[3.2.1]octane derivatives, the N-substituent typically occupies the equatorial position to minimize steric interactions.[2][3]
Spectroscopic studies, including 1H and 13C NMR, have been instrumental in elucidating these conformational preferences.[2][4] For instance, in a study of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol, NMR data indicated a distorted chair conformation for the piperidine ring with the N-phenethyl group in an equatorial position.[2]
Impact of Substituents on Conformation
The nature and position of other substituents on the bicyclic framework can influence the conformational equilibrium. For example, the presence of a bulky substituent at the C-8 position can affect the puckering of the cyclopentane ring, which in turn can have subtle effects on the piperidine ring conformation.[2][5]
The following diagram illustrates the equilibrium between the chair and boat conformations of the piperidine ring in a generic N-substituted 3-azabicyclo[3.2.1]octane system.
Caption: Synthetic workflow for 3-azabicyclo[3.2.1]octane synthesis.
The Role of the syn Configuration in Drug Discovery
The defined stereochemistry of the 3-azabicyclo[3.2.1]octane scaffold is paramount for its successful application in drug design. The syn configuration, by placing substituents in a specific spatial arrangement, can lead to optimized interactions with the target protein.
Case Studies in Drug Development
-
mTOR Inhibitors: Replacement of a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety in a series of 2-arylthieno[3,2-d]pyrimidines led to potent and selective inhibitors of mTOR over PI3K. [6]This highlights how the rigid bicyclic scaffold can be used to fine-tune selectivity.
-
NAAA Inhibitors: An in-depth structure-activity relationship (SAR) exploration led to the discovery of potent human N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors featuring an azabicyclo[3.2.1]octane-pyrazole sulfonamide core. [7][8]The optimized compounds showed low nanomolar inhibitory concentrations. [7][8]* Vasopressin Antagonists: A series of biaryl amides containing an azabicyclooctane amine headpiece were synthesized and evaluated as mixed arginine vasopressin (AVP) receptor antagonists. [9]Several analogues demonstrated excellent V(1a)- and good V(2)-receptor binding affinities. [9]
Quantitative Data Summary
| Compound Class | Target | Key Finding | Reference |
| 2-Arylthieno[3,2-d]pyrimidines | mTOR | Replacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane led to >1000-fold selectivity over PI3K. | [6] |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | Optimized compounds exhibited IC50 values in the low nanomolar range. | [7][8] |
| Biaryl Amide Azabicyclooctanes | Vasopressin Receptors | Several analogues showed excellent V(1a) and good V(2) receptor binding. | [9] |
Conclusion and Future Perspectives
The syn configuration of the 3-azabicyclo[3.2.1]octane system offers a powerful tool for medicinal chemists to design potent and selective ligands for a wide range of biological targets. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is crucial for leveraging its full potential in drug discovery. Future research will likely focus on developing even more efficient and stereoselective synthetic routes to access novel derivatives with enhanced pharmacological properties. The continued exploration of this privileged scaffold promises to yield new and improved therapeutics for various diseases.
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Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. (1991). Journal of Pharmaceutical Sciences, 80(6), 554-8. Retrieved January 19, 2026, from [Link]
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Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 375-9. Retrieved January 19, 2026, from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Structural and conformational study of 3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-ol. (1987). Journal of Molecular Structure, 161, 151-164. Retrieved January 19, 2026, from [Link]
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Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-5. Retrieved January 19, 2026, from [Link]
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Methodological & Application
The Strategic Deployment of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The 3-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, rigid bicyclic systems have garnered significant attention for their ability to pre-organize pharmacophoric elements in a three-dimensional space, thereby enhancing potency and selectivity for biological targets. The 3-azabicyclo[3.2.1]octane framework, a core component of the tropane alkaloids, is a quintessential example of such a privileged scaffold.[1][2] Its inherent conformational rigidity reduces the entropic penalty upon binding to a target protein, a desirable trait in rational drug design.[3] This guide focuses on a particularly versatile derivative, Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, a building block that offers a strategic entry point into a diverse chemical space, particularly for central nervous system (CNS) targets and beyond.
The "syn" stereochemistry of the carbamate group at the C-8 position, in conjunction with the Boc-protected amine at the N-3 position, provides two orthogonal handles for synthetic diversification. The tert-butyloxycarbonyl (Boc) group offers a stable, yet readily cleavable, protecting group for the secondary amine, allowing for late-stage functionalization. This feature is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies. This document serves as a comprehensive guide for researchers, providing not only the theoretical underpinning for the use of this valuable building block but also detailed, actionable protocols for its synthesis and subsequent elaboration.
Physicochemical Properties and Drug-Likeness
The utility of a scaffold in drug discovery is intrinsically linked to its physicochemical properties. The 3-azabicyclo[3.2.1]octane core imparts a favorable profile for CNS drug development, a domain where crossing the blood-brain barrier is a formidable challenge. The rigid, three-dimensional nature of this scaffold can lead to improved metabolic stability and a lower propensity for off-target effects compared to more flexible aliphatic amines.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| XLogP3-AA | 1.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Table 1: Physicochemical properties of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Synthetic Pathways: Accessing the Core Scaffold
While Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is commercially available, an understanding of its synthesis provides valuable insights into its chemistry and potential impurities. A common strategy involves the reductive amination of a suitable ketone precursor. The following is a generalized protocol based on established synthetic routes for related 3-azabicyclo[3.2.1]octane derivatives.[5]
Protocol 1: Synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
This protocol outlines a plausible two-step synthesis starting from a commercially available ketone.
Step 1: Reductive Amination to form 8-amino-3-azabicyclo[3.2.1]octane
A plausible reaction scheme for the synthesis of the amine precursor.
-
Oxime Formation: To a solution of 3-azabicyclo[3.2.1]octan-8-one hydrochloride (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Step 2: Boc Protection of (8-syn)-3-Azabicyclo[3.2.1]octan-8-amine
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Application Note: A Comprehensive Protocol for the Acid-Mediated Boc Deprotection of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for the temporary masking of amine functionalities. Its removal is a critical step that demands efficiency, selectivity, and high yields. This document provides a detailed guide for the deprotection of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, a bicyclic carbamate intermediate frequently encountered in the synthesis of tropane alkaloid analogs and other neurologically active compounds. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present a robust experimental protocol using trifluoroacetic acid (TFA), discuss critical process parameters, and outline methods for reaction monitoring and product validation.
Introduction: The Strategic Importance of Boc Deprotection
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Protecting the amine functionality is often essential during multi-step syntheses to prevent unwanted side reactions. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its clean, predictable removal.[1][2]
The successful deprotection of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate to yield (8-syn)-3-azabicyclo[3.2.1]octan-8-amine is a pivotal transformation. The resulting primary amine is a versatile building block for further functionalization in drug discovery programs. This guide provides an in-depth protocol grounded in established chemical principles to ensure reproducible and high-yielding results.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid-catalyzed removal of a Boc group is a well-established E1 elimination pathway.[3][4]
Mechanism of TFA-Mediated Boc Deprotection:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[5][6] This step activates the carbamate for cleavage.
-
Formation of a Stable Carbocation: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[5] This irreversible step drives the reaction to completion. It is crucial to ensure the reaction is not performed in a closed system to allow this gas to escape.[3]
-
Amine Salt Formation: The liberated primary amine is immediately protonated by the excess acid in the reaction medium, forming the corresponding ammonium salt (in this case, the trifluoroacetate salt).[3]
This mechanistic pathway is visualized in the diagram below.
Caption: Mechanism of acid-catalyzed Boc-deprotection.
Potential Pitfalls: Side Reactions and Mitigation
The primary side reaction of concern is the alkylation of nucleophilic sites by the electrophilic tert-butyl cation generated during the reaction.[7][8] While the target amine product is protonated and thus deactivated, other electron-rich functionalities within a more complex substrate could be susceptible.
Mitigation Strategy: The Role of Scavengers
To prevent unwanted tert-butylation, nucleophilic "scavengers" can be added to the reaction mixture. These compounds are designed to react more readily with the tert-butyl cation than the substrate or product.[8]
| Scavenger | Function | Common Concentration |
| Triisopropylsilane (TIS) | A hydride donor that reduces the tert-butyl cation. | 2.5 - 5% (v/v) |
| Water | Acts as a nucleophile to quench the tert-butyl cation, forming tert-butanol. | 2.5 - 5% (v/v) |
| Thioanisole | An effective scavenger, particularly for protecting tryptophan residues in peptide synthesis. | 5% (v/v) |
For the deprotection of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, which lacks other highly nucleophilic groups, scavengers are often not strictly necessary but can be included as a precautionary measure, especially during scale-up.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the TFA-mediated deprotection on a laboratory scale.
4.1. Materials and Reagents
-
tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
4.2. Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid with a pungent odor.[9]
-
ALWAYS handle TFA in a properly functioning chemical fume hood. [9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and acid-resistant gloves (nitrile for small quantities, butyl rubber or Viton for larger volumes).[9][11]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid inhalation of vapors.[12] In case of skin contact, wash immediately and thoroughly with water.
4.3. Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: In a round-bottom flask, dissolve the tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[6][13]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is 20-50% TFA in DCM (v/v).[14][15] For example, for every 10 mL of DCM, add 2.5 mL (for 20%) to 10 mL (for 50%) of TFA.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored to determine completion.
-
Monitoring: Withdraw a small aliquot, neutralize it with NaHCO₃ solution, extract with an organic solvent, and spot on a silica TLC plate. The deprotected amine product will be significantly more polar (lower Rf) than the Boc-protected starting material. Visualize with a ninhydrin stain, which will turn purple/blue in the presence of the primary amine product.[13][16] HPLC or LC-MS can also be used for more precise monitoring.[13]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with toluene or methanol can be performed.[14]
-
Work-up (to obtain free amine):
-
Dissolve the resulting residue (the TFA salt) in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution (CO₂) ceases, indicating complete neutralization.[13] Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, (8-syn)-3-azabicyclo[3.2.1]octan-8-amine.[13]
-
Note: For some applications, the resulting TFA salt can be used directly in the next step without basic work-up, after simply removing the volatiles.[17]
Data and Comparative Analysis
The choice of acidic conditions can be tailored based on the presence of other acid-sensitive functional groups in the molecule.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% v/v, 0°C to RT, 1-4 h | Fast, efficient, volatile reagents are easily removed.[4] | Harsh; may cleave other acid-labile groups. TFA is corrosive. |
| HCl in 1,4-Dioxane | 4M solution, RT, 1-2 h | Often yields a crystalline HCl salt which can be isolated by filtration.[14] | Dioxane is a suspected carcinogen and has a high boiling point. |
| HCl in Methanol | Generated in situ or as a solution, RT | Milder than TFA; can sometimes be more selective.[17] | Can lead to esterification if carboxylic acids are present. |
| Aqueous Phosphoric Acid | Reflux in THF/H₂O | Environmentally benign, can be highly selective.[18] | Requires heating, may not be suitable for thermally sensitive substrates. |
Conclusion
The acid-mediated deprotection of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate using trifluoroacetic acid is a reliable and highly effective method for generating the corresponding primary amine. By understanding the underlying mechanism, adhering to strict safety protocols, and employing proper work-up procedures, researchers can consistently achieve high yields of the desired product. The protocol detailed herein provides a robust foundation for this critical synthetic transformation, enabling the advancement of drug discovery and development programs that rely on the versatile 3-azabicyclo[3.2.1]octane scaffold.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Trifluoroacetic Acid SOP . University of Washington.
-
TRIFLUOROACETIC ACID HAZARD SUMMARY . New Jersey Department of Health.
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE . Amherst College.
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Trifluoroacetic acid - SAFETY DATA SHEET . Thermo Fisher Scientific.
-
Boc Resin Cleavage Protocol . Sigma-Aldrich.
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . Carl ROTH.
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis . BenchChem.
-
Amine Protection and Deprotection . Master Organic Chemistry.
-
Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA) . BenchChem.
-
How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate.
-
Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection . BenchChem.
-
Liu, S. -Y., et al. Rapid N-Boc Deprotection with TFA . Scribd.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers . International Journal of Peptide and Protein Research, 12(5), 258-68.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange.
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions . ResearchGate.
-
TLC monitoring of N-Boc-D-proline protection and deprotection reactions . BenchChem.
-
3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- . ChemicalBook.
-
Supporting Information for Polymer Chemistry . The Royal Society of Chemistry.
-
Boc De-protection . Reddit r/Chempros.
-
Boc Deprotection - TFA Examples . Common Organic Chemistry.
-
How to confirm BOC deprotection by TFA? . ResearchGate.
-
D'Souza, K. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 10(42), 25031–25039.
-
George, C., et al. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters .
-
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies . BenchChem.
-
Britton, J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development, 24(5), 796-803.
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Current Chemistry Letters, 1(3), 131-138.
-
Yévenes, A., et al. (2002). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines . Journal of the Chilean Chemical Society, 47(3).
-
Spiro-β-lactams Synthesized from Imines Derived from 8-Azabicyclo... .
-
Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols . Google Patents.
-
Boc-Protected Amino Groups . Organic Chemistry Portal.
-
Synthesis of 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane . PrepChem.com.
-
Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives . Google Patents.
-
Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane . ResearchGate.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. The arylamine motif is a privileged scaffold found in a vast array of pharmacologically active compounds. Historically, the synthesis of these structures was often hampered by harsh reaction conditions and limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, enabling the facile synthesis of complex aryl and heteroaryl amines under relatively mild conditions.[1][2]
This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847795-98-6) , a valuable building block in contemporary drug discovery, with a representative heteroaryl halide. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance for reaction setup and optimization, and provide a framework for troubleshooting potential challenges.
Core Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate to form a new C-N bond.[1][3] The reaction typically employs a palladium source, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing superior results by promoting the key steps of the catalytic cycle.[2]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Coupling of CAS 847795-98-6 with 2-Bromopyridine
This protocol details the coupling of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate with 2-bromopyridine, a common heteroaryl halide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromopyridine | 109-04-6 | 158.01 | 1.0 | 1.0 |
| tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate | 847795-98-6 | 226.32 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Method:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (1.2 mmol, 271.6 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes. Then, add 2-bromopyridine (1.0 mmol, 95 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. A successful reaction will show the consumption of the limiting reagent (2-bromopyridine) and the appearance of a new, less polar spot on the TLC plate corresponding to the coupled product. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Expert Insights and Troubleshooting
-
Choice of Ligand and Base: While XPhos is a robust and versatile ligand, other biarylphosphine ligands such as SPhos or RuPhos may provide better results for challenging substrates.[2] The choice of base is also crucial; weaker bases like K₂CO₃ or Cs₂CO₃ can be used for base-sensitive substrates, although this may require higher reaction temperatures or longer reaction times.[3]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical for reproducible results.
-
Solvent Purity: The use of anhydrous solvent is highly recommended to prevent quenching of the base and potential side reactions.
-
Low Yields: If low yields are observed, consider increasing the catalyst loading slightly (e.g., to 3 mol % Pd). Alternatively, a different ligand/base combination may be necessary. In some cases, homo-coupling of the azaindole can be an issue, which can be mitigated by using a strong base like LiHMDS.[4]
-
Substrate Scope: This protocol is a general guideline and can be adapted for other aryl and heteroaryl halides. Electron-deficient halides tend to undergo oxidative addition more readily, while electron-rich halides may require more forcing conditions.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of arylamines. By following the detailed protocol and considering the expert insights provided in this application note, researchers can confidently employ tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate in C-N cross-coupling reactions to generate novel molecular entities for drug discovery and development.
References
- Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]
-
Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Gomes, P., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]
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The Strategic Utility of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate: A Versatile Intermediate in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the design and synthesis of molecules built upon "privileged scaffolds" – core structures that exhibit affinity for multiple biological targets. The 3-azabicyclo[3.2.1]octane framework is one such scaffold, forming the backbone of a diverse array of biologically active compounds, most notably the tropane alkaloids. Its rigid, three-dimensional structure provides a unique conformational constraint that is often key to potent and selective receptor interactions.
This technical guide delves into the application of a particularly valuable synthetic intermediate: Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate . This molecule offers a strategic entry point into a rich chemical space, particularly for the development of modulators for opioid receptors and monoamine transporters. The tert-butoxycarbonyl (Boc) protecting group on the 8-amino position and the secondary amine at the 3-position provide orthogonal handles for sequential and controlled functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of next-generation therapeutics. This guide will provide a comprehensive overview of its synthesis and detailed protocols for its application as a synthetic intermediate, grounded in established chemical principles and supported by authoritative literature.
Core Attributes of the Intermediate
The utility of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate stems from its unique structural features:
-
Rigid Bicyclic Core: The 3-azabicyclo[3.2.1]octane skeleton imparts a defined three-dimensional geometry, which can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic analogues.
-
Orthogonal Protection: The presence of a Boc-protected primary amine at the 8-position and an unprotected secondary amine at the 3-position allows for selective chemical modifications at either site. The Boc group is stable under a range of conditions but can be readily removed under acidic conditions, while the secondary amine at the 3-position is available for immediate functionalization.
-
Stereochemical Definition: The 'syn' stereochemistry of the carbamate at the 8-position provides a specific spatial orientation for subsequent modifications, which is crucial for optimizing interactions with chiral biological targets like receptors and enzymes.
Synthetic Pathway to the Intermediate
The synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a multi-step process that requires careful control of stereochemistry. A common approach begins with the construction of the 3-azabicyclo[3.2.1]octan-8-one core, followed by stereoselective reduction and introduction of the Boc-protected amine.
Caption: Synthetic workflow for Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Protocol 1: Synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
This protocol outlines a plausible synthetic route based on established methodologies for the formation of the bicyclic core and subsequent functionalization.
Part A: Synthesis of 3-Azabicyclo[3.2.1]octan-8-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine succinaldehyde, methylamine, and acetonedicarboxylic acid. This one-pot reaction, a variation of the Robinson-Schöpf tropinone synthesis, forms the bicyclic ketone.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield 3-azabicyclo[3.2.1]octan-8-one.
Part B: Stereoselective Reduction and Amination
-
Oxime Formation: The ketone from Part A is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.
-
Stereoselective Reduction: The oxime is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a suitable metal hydride to yield the syn-amine. The stereoselectivity is often directed by the steric hindrance of the bicyclic system.
-
Purification: The resulting syn-3-azabicyclo[3.2.1]octan-8-amine is purified by column chromatography.
Part C: Boc Protection
-
Reaction Setup: The purified amine from Part B is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Triethylamine (Et₃N) or another non-nucleophilic base is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, which can be further purified by chromatography if necessary.[1][2]
Application in the Synthesis of Bioactive Molecules
The strategic placement of the two nitrogen atoms with differing reactivity makes this intermediate a powerful tool for building libraries of compounds for high-throughput screening and lead optimization.
Application 1: Synthesis of Mu-Opioid Receptor (MOR) Modulators
The 3-azabicyclo[3.2.1]octane scaffold is a key feature in a number of potent and selective mu-opioid receptor antagonists and inverse agonists. These compounds have potential applications in the treatment of opioid-induced constipation, substance abuse disorders, and certain eating disorders.
Caption: General synthetic route to MOR modulators.
Protocol 2: N-Arylation at the 3-Position via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, the desired aryl halide (bromide or iodide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Solvent and Temperature: Add a dry, degassed solvent such as toluene or dioxane. The reaction is typically heated to 80-110 °C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the N-arylated product.
Rationale: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates used. Sterically hindered phosphine ligands often improve the efficiency of the catalytic cycle.
Protocol 3: Deprotection and Subsequent Functionalization
-
Boc Deprotection: The N-arylated intermediate from Protocol 2 is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added at 0 °C. The reaction is typically stirred at room temperature for a few hours until the deprotection is complete. The solvent and excess acid are removed under reduced pressure.
-
Functionalization of the 8-Amino Group: The resulting primary amine can be further modified. For example, acylation can be achieved by reacting the amine with an acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC). Reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce alkyl substituents.
Data Summary
| Intermediate/Product Class | Key Reactions | Typical Reagents | Target |
| Synthesis of Intermediate | Robinson-Schöpf type reaction, Reduction, Boc Protection | Succinaldehyde, Methylamine, Acetonedicarboxylic acid, NaBH₄, (Boc)₂O | Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
| MOR Modulators | Buchwald-Hartwig Amination, Boc Deprotection, Acylation/Reductive Amination | Aryl halides, Pd catalyst, Phosphine ligand, Base, TFA/HCl, Acyl chlorides, Aldehydes | Mu-Opioid Receptor |
| Monoamine Transporter Inhibitors | N-Alkylation, Boc Deprotection, Further functionalization | Alkyl halides, Base, TFA/HCl | DAT, SERT, NET |
Conclusion and Future Perspectives
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a high-value synthetic intermediate that provides a streamlined entry into the synthesis of complex molecules with the privileged 3-azabicyclo[3.2.1]octane scaffold. Its orthogonal protecting group strategy allows for the precise and selective functionalization of two distinct nitrogen atoms, making it an ideal building block for creating diverse chemical libraries for drug discovery programs. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a practical framework for researchers and scientists in the pharmaceutical industry to leverage this versatile intermediate in the development of novel therapeutics targeting a range of challenging diseases. Future applications may expand beyond opioid and monoamine transporter modulators to other CNS targets and beyond, limited only by the ingenuity of medicinal chemists.
References
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Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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3-Azabicyclo[3.2.1]octan-8-one. Mol-Instincts. [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
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Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. PubMed Central. [Link]
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Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton having a 7-amide side chain and their pharmacologies. PubMed. [Link]
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Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. PubMed Central. [Link]
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Structure–based discovery of opioid analgesics with reduced side effects. PubMed Central. [Link]
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2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
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stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [Link]
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Application Note: A Comprehensive NMR Protocol for the Structural and Stereochemical Characterization of 3-Azabicyclo[3.2.1]octane Derivatives
Abstract
The 3-azabicyclo[3.2.1]octane scaffold, a conformationally restricted tropane analogue, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid framework provides a well-defined spatial arrangement for pharmacophoric groups, making it a valuable template in drug design. However, this same rigidity and the presence of multiple stereocenters present significant challenges for unambiguous structural and stereochemical elucidation. This application note provides a detailed, field-proven protocol for the comprehensive characterization of 3-azabicyclo[3.2.1]octane derivatives using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move from foundational 1D experiments to advanced 2D correlation methods, explaining the causality behind each step and providing practical, step-by-step workflows for researchers in drug discovery and development.[3][4]
Introduction: The Structural Challenge
The 3-azabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered cyclopentane ring. The piperidine ring typically adopts a chair conformation, while the five-membered ring assumes an envelope shape.[5][6] This locked conformation results in complex proton spin systems with significant spectral overlap in 1D ¹H NMR spectra, making direct assignment difficult. Furthermore, substituents can adopt distinct stereochemical orientations (e.g., endo vs. exo, axial vs. equatorial), which profoundly impact biological activity.
An integrated NMR strategy is therefore not just recommended, but essential for definitive characterization. This protocol leverages a logical progression of experiments to systematically assemble the structural puzzle.
Foundational Analysis: 1D NMR Spectroscopy
The first step in any characterization is the acquisition of high-quality 1D ¹H and ¹³C NMR spectra. These provide the fundamental chemical shift and coupling constant information that forms the basis for all subsequent 2D analysis.
¹H NMR: The Initial Fingerprint
The ¹H NMR spectrum provides the first overview of the proton environment. Key diagnostic regions for the unsubstituted scaffold include:
-
Bridgehead Protons (H-1, H-5): Typically appear as broad multiplets in the range of δ 2.5-3.5 ppm.
-
Piperidine Ring Protons (H-2, H-4): These protons adjacent to the nitrogen are diastereotopic and often exhibit complex splitting patterns, appearing between δ 2.8-4.0 ppm depending on N-substitution.
-
Cyclopentane Ring Protons (H-6, H-7, H-8): These methylene protons form a complex, often overlapping region between δ 1.5-2.5 ppm.
Expert Insight: Do not rely solely on chemical shifts for assignment. The rigidity of the scaffold leads to well-defined, through-bond coupling constants (J-values) which are critical for initial assignments and later stereochemical analysis. Pay close attention to geminal (²J), vicinal (³J), and long-range (⁴J) couplings.
¹³C NMR and DEPT: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. To differentiate between CH₃, CH₂, CH, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is indispensable.
-
DEPT-135: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
DEPT-90: Only CH signals are observed.
This combination allows for the confident assignment of carbon types, which is crucial for building the molecular framework using 2D techniques.
Protocol 1: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-azabicyclo[3.2.1]octane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), or reference to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
¹H NMR Acquisition:
-
Acquire at a field strength of 400 MHz or higher for better resolution.
-
Use a standard pulse program (e.g., 'zg30').
-
Set a spectral width of ~12-16 ppm.
-
Acquire 16-32 scans with a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C{¹H} and DEPT-135 Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of ~200-220 ppm.
-
Acquire 1024-4096 scans, depending on concentration. A longer relaxation delay (2-5 s) is recommended.
-
Run a DEPT-135 experiment using standard instrument parameters to assign carbon multiplicities.
-
Unambiguous Assignment: 2D Correlation Spectroscopy
With the foundational data from 1D NMR, we now move to 2D experiments to establish connectivity. The logical workflow is designed to build the structure piece by piece.
Caption: Integrated NMR workflow for structure elucidation.
COSY: Mapping Proton-Proton Couplings
The COrrelation SpectroscopY (COSY) experiment is the first step in tracing the spin systems.[7] A cross-peak between two protons in a COSY spectrum indicates that they are scalar (J) coupled, typically through 2-4 bonds. This allows for the mapping of proton networks within the molecule.
Application: For the 3-azabicyclo[3.2.1]octane core, COSY is invaluable for:
-
Connecting the bridgehead protons (H-1, H-5) to their adjacent methylene protons.
-
Tracing the connectivity around the five-membered ring (e.g., H-5 → H-6 → H-7 → H-1).
-
Identifying the H-2/H-4 protons and their neighbors.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[8] Each cross-peak represents a C-H bond.
Application:
-
Resolving Ambiguity: HSQC is a powerful tool for resolving overlap in the crowded ¹H NMR spectrum by spreading the signals across the wider ¹³C chemical shift range.
-
Definitive Assignment: By combining COSY and HSQC data, one can "walk" along the carbon skeleton. For example, if COSY shows H-A is coupled to H-B, and HSQC shows H-A is attached to C-A and H-B is attached to C-B, you have definitively established the A-B bond in the carbon framework.
HMBC: Assembling the Full Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this scaffold. It detects longer-range correlations between protons and carbons, typically over 2-4 bonds (²JCH, ³JCH).[8][9] This is the key to connecting molecular fragments separated by quaternary carbons or heteroatoms.
Application:
-
Connecting to Quaternary Carbons: If the molecule has a quaternary carbon (e.g., at C-5 with a substituent), HMBC correlations from neighboring protons to this carbon are the only way to place it in the structure.
-
Confirming the Bicyclic Core: Key HMBC correlations, such as from the H-8 protons to the bridgehead carbons (C-1, C-5), or from H-2/H-4 protons across the nitrogen to the bridgehead carbons, provide definitive proof of the bicyclic structure.
Caption: Key COSY and HMBC correlations for the scaffold.
Protocol 2: Standard 2D NMR Acquisition
-
Sample: Use the same sample prepared for 1D NMR. Good concentration and shimming are critical for high-quality 2D data.
-
Acquisition (General): All experiments are proton-detected and thus relatively sensitive.[7] Standard gradient-selected (gs) pulse programs should be used.
-
gCOSY:
-
Acquire 2-4 scans per increment.
-
Collect 256-512 increments in the indirect dimension (F1).
-
-
gHSQC:
-
Optimized for a one-bond ¹JCH coupling of ~145 Hz.
-
Acquire 2-8 scans per increment.
-
Collect 256-512 increments in F1.
-
-
gHMBC:
-
Optimized for a long-range J coupling of 8 Hz. This is a good compromise value.[8]
-
Acquire 8-32 scans per increment.
-
Collect 256-512 increments in F1.
-
-
Processing: Process the data using a sine-squared or QSINE window function in both dimensions followed by Fourier transformation.
Stereochemistry and Conformation: NOESY/ROESY
Once the 2D structure is established, the final piece is determining the relative stereochemistry. This is accomplished by measuring the Nuclear Overhauser Effect (NOE), a through-space correlation between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for measuring NOEs.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like many 3-azabicyclo[3.2.1]octane derivatives (MW ~200-800 Da), the standard NOE can be very weak or zero.[11] ROESY is the preferred experiment in this regime as it bypasses the "zero-crossing" problem and always provides a positive signal.
Application:
-
Endo/Exo Substituents: A key NOE correlation between a substituent's proton and a proton on the core bicyclic ring can definitively establish its orientation. For example, an exo proton at C-2 will show an NOE to the syn proton at C-8, while an endo proton will not.
-
Conformation of N-substituents: The spatial relationship between an N-substituent and the bridgehead protons (H-1, H-5) can be determined, confirming its axial or equatorial preference.[2]
Protocol 3: NOESY/ROESY Acquisition
-
Experiment Choice: For molecules with MW < 800 Da, start with a ROESY experiment.
-
Acquisition (ROESY):
-
Use a standard pulse program (e.g., 'roesyesgp').
-
Set a mixing time (d8) of 200-400 ms. This may require optimization.
-
Acquire 8-16 scans per increment.
-
Collect 256-512 increments in F1.
-
-
Data Interpretation: Look for cross-peaks between protons that are not directly J-coupled. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons (1/r⁶), so stronger peaks indicate closer proximity.
Data Synthesis: A Summary Table
A crucial final step is to consolidate all assignments into a single, comprehensive table. This serves as a self-validating system, ensuring all data points are consistent with the proposed structure.
Table 1: Example NMR Data Summary for a Hypothetical Derivative
| Position | δ ¹³C [ppm] | δ ¹H [ppm] (mult, J [Hz]) | COSY Correlations (with H-) | Key HMBC Correlations (from H- to C-) | Key ROESY Correlations (with H-) |
| 1 | 58.5 | 3.15 (br s) | 2, 7, 8 | 2, 5, 7, 8 | 2-exo, 8-syn |
| 2 | 55.2 | 3.60 (dd, 11.5, 2.1) (H-exo) 3.10 (d, 11.5) (H-endo) | 1 | 1, 3, 4 | 8-syn (from H-exo) |
| 4 | 54.8 | 3.55 (dd, 11.2, 2.0) (H-exo) 3.05 (d, 11.2) (H-endo) | 5 | 3, 5 | 8-syn (from H-exo) |
| 5 | 59.1 | 3.25 (br s) | 4, 6 | 1, 4, 6, 8 | 4-exo, 8-syn |
| 6 | 35.4 | 2.10 (m), 1.95 (m) | 5, 7 | 5, 7, 8 | 7 |
| 7 | 34.9 | 2.05 (m), 1.85 (m) | 1, 6 | 1, 5, 6 | 6, 8-anti |
| 8 | 40.1 | 2.25 (d, 9.8) (H-syn) 1.70 (dt, 9.8, 1.9) (H-anti) | 1, 5 | 1, 5, 6, 7 | 1, 5, 2-exo, 4-exo (from H-syn) |
| N-CH₃ | 42.3 | 2.45 (s) | - | 2, 4 | 2-endo, 4-endo |
Conclusion
The structural characterization of 3-azabicyclo[3.2.1]octane derivatives requires a systematic and multi-faceted NMR approach. By progressing logically from 1D NMR to a suite of 2D experiments (COSY, HSQC, HMBC, and ROESY), researchers can overcome the inherent challenges of spectral overlap and conformational rigidity. This protocol provides a robust framework for obtaining unambiguous assignments of both the constitution and the relative stereochemistry, which is paramount for understanding structure-activity relationships and advancing drug development programs.[3][12]
References
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Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
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Diéguez-Vázquez, A., Tzschucke, C. C., Lam, W. Y., & Ley, S. V. (2007). PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. Wiley-VCH. Retrieved from [Link]
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ResearchGate. (n.d.). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy | Request PDF. Retrieved from [Link]
-
Forgó, P., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. Retrieved from [Link]
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ResearchGate. (n.d.). NMR study of 1‐azatricyclo[3.3.1.13‐7]decane derivatives | Request PDF. Retrieved from [Link]
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Moore, S. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
- Beaulieu, P. L., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 18(15), 4378-4382.
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Kumar, R., et al. (2015). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Bulletin of the Korean Chemical Society, 36(3), 978-983. Retrieved from [Link]
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Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265–311. Retrieved from [Link]
- Ferreira, L. G., Dos Santos, R. A. C., Oliva, G., & Andricopulo, A. D. (2015). NMR as a “Gold Standard” Method in Drug Design and Discovery. Journal of Biomolecular Screening, 20(5), 557-567.
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13684–13702. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of NMR in the Development of Candidate Small Molecules. Retrieved from [Link]
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Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779. Retrieved from [Link]
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Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Retrieved from [Link]
- Pál, B., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
-
Scheiber, P., & Nádor, K. (1975). Conformational analysis of atropine. Arzneimittel-Forschung, 25(3), 375-378. Retrieved from [Link]
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UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of isomeric tropane alkaloids fromSchizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe | Request PDF. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Application Note: A Robust LC-MS Method for the Analysis of Boc-Protected Amines in Pharmaceutical Development
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities.[1][2] Its widespread use necessitates reliable and robust analytical methods to monitor reaction progress, assess purity, and characterize final products and intermediates. However, the inherent acid lability of the Boc group presents a unique set of challenges for traditional reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis, which often employs acidic mobile phases. This application note presents a detailed, field-proven protocol for the successful LC-MS analysis of Boc-protected amines, focusing on mitigating on-instrument deprotection and ensuring data integrity. We will delve into the causal relationships behind method parameter selection, from mobile phase composition to mass spectrometry source conditions, providing a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing Boc-Protected Amines
The Boc group's utility lies in its facile removal under moderately acidic conditions, a property that can become a significant liability during LC-MS analysis.[3][4] The use of strong acids like trifluoroacetic acid (TFA) in the mobile phase, while excellent for chromatographic peak shape, can lead to the premature cleavage of the Boc group either in the LC system or within the mass spectrometer's ion source.[5] This in-source fragmentation or on-column degradation can lead to inaccurate quantification, misidentification of the analyte of interest, and the appearance of deprotected amine artifacts, complicating data interpretation.
Understanding and controlling the delicate balance between achieving good chromatography and preserving the integrity of the Boc-protected analyte is therefore paramount. This guide provides a systematic approach to developing an LC-MS method that addresses these challenges head-on.
Experimental Workflow Overview
A successful LC-MS analysis of Boc-protected amines hinges on a carefully considered workflow. The following diagram illustrates the key stages, each of which will be detailed in this note.
Caption: High-level workflow for the LC-MS analysis of Boc-protected amines.
Detailed Protocols and Methodologies
Sample Preparation: Ensuring a Clean Start
The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent matrix, free of particulates that could clog the system.
Protocol 1: Standard Sample Preparation
-
Solvent Selection: Dissolve the Boc-protected amine sample in a solvent that is compatible with the initial mobile phase conditions. A 50:50 mixture of acetonitrile and water is often a good starting point. Avoid overly acidic or basic diluents to prevent premature deprotection.
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL for analysis.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter.
Liquid Chromatography: The Art of Separation without Degradation
The chromatographic method is the most critical part of this analysis. The choice of column, mobile phase, and gradient conditions will directly impact the integrity of the Boc-protected amine.
The Causality behind Mobile Phase Selection:
The key to preventing Boc-group cleavage is the judicious selection of the mobile phase additive. While trifluoroacetic acid (TFA) is a common choice in reversed-phase chromatography for its excellent peak-shaping properties, its strong acidity (pKa ~0.3) can readily hydrolyze the Boc group.[6][7] Formic acid (FA), with a higher pKa of approximately 3.8, provides sufficient acidity to protonate silanols on the stationary phase and ensure good peak shape for many compounds, while being significantly less aggressive towards the Boc protecting group.[6][7] Ammonium formate or ammonium acetate can also be used as mobile phase modifiers to buffer the system and improve ionization efficiency.[8]
Protocol 2: Optimized LC Method
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step. This should be optimized for the specific analyte.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40 °C. Elevated temperatures can sometimes accelerate the degradation of acid-labile compounds, so it is advisable to start at a moderate temperature.[5]
-
Injection Volume: 5-10 µL.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Minimizes Boc-group cleavage compared to stronger acids like TFA.[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 15-20 min | To be optimized for the specific analyte's hydrophobicity. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Balances efficiency with analyte stability. |
| Injection Volume | 5-10 µL | Standard injection volume to avoid peak distortion. |
Mass Spectrometry: Gentle Ionization and Confident Detection
Electrospray ionization (ESI) is the preferred ionization technique for most Boc-protected amines due to its soft ionization nature, which minimizes in-source fragmentation.[9][10]
Protocol 3: Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive. Boc-protected amines readily form protonated molecules [M+H]⁺.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Drying Gas Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 40 psi.
-
Fragmentor Voltage: Start with a low fragmentor voltage (e.g., 70-100 V) to minimize in-source fragmentation. This can be optimized to induce controlled fragmentation if desired for structural confirmation.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Collect data in both full scan mode for purity assessment and tandem MS (MS/MS) mode for structural confirmation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Boc-protected amines readily protonate. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes ion formation and transfer. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Fragmentor Voltage | 70 - 100 V (Low) | Minimizes in-source fragmentation of the labile Boc group.[5] |
| Acquisition Mode | Full Scan & MS/MS | Full scan for purity; MS/MS for structural confirmation.[11][12] |
Data Interpretation: Identifying the Intact Molecule and its Fragments
A key aspect of analyzing Boc-protected amines is recognizing the characteristic fragmentation pattern of the Boc group. Even with a "soft" LC-MS method, some degree of in-source fragmentation may be unavoidable.
Commonly Observed Ions:
-
[M+H]⁺: The protonated intact molecule. This should be the base peak in the mass spectrum of a pure, stable compound.
-
[M-55]⁺ or [M-C₄H₇O]⁺: Loss of isobutylene from the protonated molecule.
-
[M-99]⁺ or [M-C₅H₉O₂]⁺: Loss of the entire Boc group.
-
m/z 57 (C₄H₉⁺): The tert-butyl cation, which is a hallmark of Boc group fragmentation.[13]
The following diagram illustrates the primary fragmentation pathway of a Boc-protected amine in the mass spectrometer.
Caption: Common fragmentation pathways for Boc-protected amines in ESI-MS.
By monitoring for these characteristic ions, one can confirm the presence of the Boc group and assess the degree of in-source fragmentation. The relative abundance of the intact molecular ion to its fragments can be used as a measure of the "softness" of the LC-MS method.
Troubleshooting Common Issues
-
High levels of deprotected amine observed:
-
Cause: Mobile phase is too acidic, or the fragmentor voltage/source temperature is too high.
-
Solution: Ensure 0.1% formic acid is used instead of TFA.[5] Lower the fragmentor voltage and/or source temperature.
-
-
Poor peak shape:
-
Cause: Insufficiently acidic mobile phase for the analyte or secondary interactions with the stationary phase.
-
Solution: While avoiding strong acids, ensure the formic acid concentration is at 0.1%. Consider a different stationary phase if peak tailing persists.
-
-
No molecular ion observed, only fragments:
-
Cause: The compound is extremely labile, or the MS source conditions are too harsh.
-
Solution: Drastically reduce the fragmentor voltage. Check for thermal degradation by lowering the source temperature. Consider alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) if ESI is not suitable.
-
Conclusion
The successful LC-MS analysis of Boc-protected amines is a critical capability in pharmaceutical development. By understanding the inherent lability of the Boc group and implementing a method that prioritizes its preservation, researchers can obtain accurate and reliable data. The key takeaways from this application note are the preferential use of formic acid over stronger acids in the mobile phase and the careful optimization of mass spectrometry source conditions to minimize in-source fragmentation. The protocols and insights provided herein offer a robust starting point for developing and validating LC-MS methods for this important class of molecules, ultimately contributing to the efficiency and integrity of the drug development process.[14][15][16]
References
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. ACS Publications. Available at: [Link]
-
Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]
-
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. Available at: [Link]
-
LC-MS Method Development. Intertek. Available at: [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. Available at: [Link]
-
Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development. Available at: [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]
-
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. Available at: [Link]
-
HPLC solvents and mobile phase additives. UCL. Available at: [Link]
-
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. ResearchGate. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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- 9. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes & Protocols: Amide Bond Formation with Deprotected (8-syn)-3-Azabicyclo[3.2.1]octan-8-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane framework is a conformationally rigid scaffold that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its defined three-dimensional structure allows for the precise orientation of substituents, making it an invaluable building block for designing ligands with high affinity and selectivity for various biological targets, including receptors and enzymes. The (8-syn)-3-azabicyclo[3.2.1]octan-8-amine isomer, in particular, presents a unique vector for molecular elaboration. However, its utility is often tempered by a significant synthetic challenge: the steric hindrance around the 8-amino group.[3][4][5]
This secondary amine is positioned on a bridged bicyclic system, creating a congested environment that can dramatically slow the kinetics of nucleophilic attack on an activated carboxylic acid.[5][6] Consequently, standard amide coupling protocols frequently result in low yields or complete reaction failure.
This guide provides a comprehensive overview of the principles, reagent selection, and detailed protocols necessary for successfully performing amide bond formations with this challenging substrate. We will first address the prerequisite deprotection of its commonly used Boc-protected precursor and then delve into optimized coupling strategies, explaining the rationale behind each procedural step to ensure reproducible success in a research setting.
Part 1: Prerequisite Step - Deprotection of N-Boc-(8-syn)-3-azabicyclo[3.2.1]octan-8-amine
For stability and ease of handling, the target amine is typically stored and manipulated as its tert-butyloxycarbonyl (Boc) protected derivative. The first critical step is the quantitative removal of this protecting group to liberate the reactive free amine. Acid-mediated cleavage is the most common and effective method.[7][8]
Protocol 1: Acid-Mediated Boc Deprotection
Objective: To efficiently remove the Boc protecting group to yield the free (8-syn)-3-azabicyclo[3.2.1]octan-8-amine, ready for the subsequent coupling reaction.
Materials:
-
N-Boc-(8-syn)-3-azabicyclo[3.2.1]octan-8-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve N-Boc-(8-syn)-3-azabicyclo[3.2.1]octan-8-amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Scientist's Rationale: Anhydrous DCM is used as it is a good solvent for the starting material and is inert to the strong acid conditions. The specified concentration range ensures efficient reaction kinetics while preventing potential solubility issues.
-
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise via syringe.
-
Scientist's Rationale: The reaction is exothermic; cooling prevents a rapid temperature increase. A stoichiometric excess of TFA is required to drive the cleavage reaction to completion by protonating the carbamate and facilitating the elimination of isobutylene and carbon dioxide.[7]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM in vacuo using a rotary evaporator.
-
Scientist's Rationale: This step removes the volatile acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
-
Aqueous Workup (Neutralization): Dissolve the resulting residue in DCM. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Scientist's Rationale: This is a critical neutralization step. The free amine product is liberated from its TFA salt. Caution: This step is exothermic and releases CO₂, so add the basic solution slowly and vent the funnel frequently to release pressure.
-
-
Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Scientist's Rationale: The brine wash removes residual water and inorganic salts from the organic phase. The drying agent removes trace water, which could interfere with the subsequent coupling reaction.
-
-
Final Concentration: Filter off the drying agent and concentrate the organic solution in vacuo. The resulting free amine is often an oil or a low-melting solid and should be used immediately in the next step without further purification.
Caption: Workflow for Boc deprotection of the amine precursor.
Part 2: Amide Bond Formation - Navigating Steric Hindrance
The primary challenge in coupling a carboxylic acid to (8-syn)-3-azabicyclo[3.2.1]octan-8-amine is overcoming the steric bulk that impedes the approach of the amine's nucleophilic nitrogen to the activated carboxyl group.[3][5] The choice of coupling reagent is therefore paramount. Reagents that generate highly reactive intermediates are necessary to accelerate the reaction rate and achieve acceptable yields.[6][9]
Caption: General mechanism of reagent-mediated amide bond formation.
Selection of Coupling Reagents
The effectiveness of a coupling reagent for a hindered system is a function of the reactivity of the activated intermediate it forms and its own steric profile.
| Reagent Class | Examples | Mechanism & Suitability for Hindered Amines | Common Additives |
| Uronium/Aminium | HATU, HBTU | Forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated ester (e.g., HOAt or HOBt ester). Highly recommended for hindered couplings due to high reactivity and fast kinetics.[9][10] | DIPEA, Et₃N (tertiary amine base is essential). |
| Carbodiimide | EDC, DCC | Forms an O-acylisourea intermediate. Less reactive than uronium salts and prone to side reactions (e.g., N-acylurea formation) if the nucleophilic attack by the amine is slow. Can be effective but may require elevated temperatures or longer reaction times.[11] | HOBt, HOAt (These additives trap the intermediate as a more stable but still reactive ester, suppressing side reactions and racemization). |
| Phosphonium | PyBOP, BOP | Forms a reactive phosphonium ester. Very effective for hindered couplings, similar in efficacy to uronium salts. A key drawback is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct for BOP. | DIPEA, Et₃N. |
| Acyl Halide | In situ via TFFH, BTFFH | Converts the carboxylic acid to a small, highly reactive acyl fluoride. This strategy minimizes steric clashes during the coupling step and can be very effective for challenging substrates.[6][12] | Collidine, Lutidine (non-nucleophilic bases). |
Part 3: Detailed Experimental Protocols
Two validated protocols are provided, representing a high-reactivity option (HATU) and a more classical, cost-effective approach (EDC/HOBt).
Protocol 2A: High-Efficiency Coupling using HATU
Objective: To achieve a high yield of the desired amide product by employing a powerful uronium-based coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Deprotected (8-syn)-3-azabicyclo[3.2.1]octan-8-amine (1.1-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Methodology:
-
Pre-activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Scientist's Rationale: This pre-activation step allows for the complete formation of the highly reactive HOAt-ester intermediate before the amine is introduced. DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl produced. An excess is used to ensure the reaction medium remains basic.
-
-
Amine Addition: Add a solution of the deprotected amine (1.1-1.2 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Scientist's Rationale: A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to degradation.
-
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quench & Dilute: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Aqueous Workup: Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Scientist's Rationale: The LiCl wash is particularly effective at extracting residual DMF from ethyl acetate. The basic wash ensures all acidic components are removed.
-
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.
Protocol 2B: Carbodiimide-Mediated Coupling using EDC/HOBt
Objective: To synthesize the amide using a widely available and cost-effective carbodiimide reagent, optimized for a challenging substrate.
Materials:
-
Carboxylic acid (1.0 eq)
-
Deprotected (8-syn)-3-azabicyclo[3.2.1]octan-8-amine (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
Step-by-Step Methodology:
-
Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
-
Scientist's Rationale: Using an excess of the coupling reagents ensures efficient activation of the carboxylic acid. HOBt is crucial here; it reacts with the initial O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and racemization than the carbodiimide intermediate itself.[11]
-
-
Base Addition: Add DIPEA or Et₃N (3.0 eq) to the mixture and stir for 5 minutes.
-
Amine Addition: Add the deprotected amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. If necessary, heat the reaction to 40 °C. Monitor by LC-MS.
-
Scientist's Rationale: Carbodiimide couplings with hindered amines are often slower than those with uronium salts, necessitating longer reaction times or gentle heating.
-
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 2A (steps 4-7). The water-soluble urea byproduct from EDC is easily removed during the aqueous washes.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed, PMID: 24983609. [Link]
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate Publication. [Link]
-
Dunetz, J. R., et al. (2016). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Sten, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11183-11189. [Link]
-
Carroll, F. I., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. [Link]
-
Ravi, K., et al. (2014). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Bulletin of the Korean Chemical Society. [Link]
-
Fülöp, F., et al. (2004). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate Publication. [Link]
-
PrepChem. (2018). Synthesis of 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane. PrepChem. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate Publication. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link]
-
Sharma, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
Boufroura, H., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR Institutional Repository. [Link]
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-amine. PubChem Database. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is designed for scalability, emphasizing robust reaction conditions, practical purification methods, and critical safety considerations.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif present in a wide range of biologically active molecules. The specific stereoisomer, Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, serves as a crucial intermediate for the synthesis of various therapeutic agents. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive component for designing molecules with high affinity and selectivity for their biological targets. This guide details a reliable four-stage synthetic sequence, commencing with the readily available nortropinone hydrochloride.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, ensuring high purity and yield at each step, which is critical for a successful scale-up campaign. The key transformations include the protection of the secondary amine of the nortropinone core, a diastereoselective reduction of the ketone, conversion of the resulting alcohol to an amine with inversion of stereochemistry, and a final Boc protection of the primary amine.
Figure 1: Overall synthetic workflow for Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Stage 1: Synthesis of N-Boc-nortropinone
The initial step involves the protection of the secondary amine of nortropinone. This is crucial to prevent side reactions in the subsequent reduction step. The use of di-tert-butyl dicarbonate ((Boc)₂O) provides a stable carbamate that can be readily removed under acidic conditions if required for further derivatization.
Causality of Experimental Choices:
-
Starting Material: Nortropinone hydrochloride is a commercially available and cost-effective starting material for large-scale synthesis.[1]
-
Protecting Group: The Boc group is selected due to its stability under the basic and reductive conditions of the subsequent steps and its ease of introduction.[2]
-
Base: Triethylamine (TEA) is used to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction with (Boc)₂O. An excess of TEA is used to drive the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for both the starting material and reagents, facilitating a homogeneous reaction mixture.
Protocol 1: Scale-up Synthesis of N-Boc-nortropinone
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| Nortropinone Hydrochloride | 163.64 | 10.0 | 61.1 | 1.0 |
| Triethylamine (TEA) | 101.19 | 18.5 | 183.3 | 3.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.1 | 64.6 | 1.05 |
| Dichloromethane (DCM) | - | 100 L | - | - |
| 1M Hydrochloric Acid | - | As required | - | - |
| Saturated Sodium Bicarbonate | - | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | - | As required | - | - |
Procedure:
-
To a suitable reactor, charge nortropinone hydrochloride (10.0 kg, 61.1 mol) and dichloromethane (100 L).
-
Stir the suspension and cool the reactor to 10-15 °C.
-
Slowly add triethylamine (18.5 kg, 183.3 mol) to the suspension while maintaining the temperature below 25 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Add di-tert-butyl dicarbonate (14.1 kg, 64.6 mol) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone as a solid.
Stage 2: Diastereoselective Reduction of N-Boc-nortropinone
This stage is critical for establishing the desired syn stereochemistry of the final product. The reduction of the ketone at the C8 position of the bicyclic system can lead to two diastereomeric alcohols, syn and anti. The choice of reducing agent and reaction conditions is paramount to achieving high diastereoselectivity.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is suitable for large-scale operations. For enhanced diastereoselectivity towards the syn alcohol, the addition of a Lewis acid such as cerium(III) chloride (Luche reduction conditions) can be employed to favor axial attack of the hydride.[3]
-
Solvent: A protic solvent like methanol or ethanol is typically used for sodium borohydride reductions. It participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Temperature: The reaction is performed at low temperatures to enhance diastereoselectivity.
Protocol 2: Diastereoselective Reduction to (8-syn)-N-Boc-3-azabicyclo[3.2.1]octan-8-ol
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| N-Boc-nortropinone | 225.28 | 10.0 | 44.4 | 1.0 |
| Methanol | - | 100 L | - | - |
| Cerium(III) Chloride Heptahydrate | 372.49 | 16.5 | 44.4 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.86 | 49.2 | 1.1 |
| Acetone | - | As required | - | - |
| Ethyl Acetate | - | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | - | As required | - | - |
Procedure:
-
In a reactor, suspend N-Boc-nortropinone (10.0 kg, 44.4 mol) and cerium(III) chloride heptahydrate (16.5 kg, 44.4 mol) in methanol (100 L).
-
Cool the mixture to 0-5 °C with stirring.
-
Add sodium borohydride (1.86 kg, 49.2 mol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of acetone.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. The diastereomeric ratio should be determined by ¹H NMR or HPLC analysis.
Stage 3: Conversion of Alcohol to Amine via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for converting the syn-alcohol to the corresponding syn-amine with inversion of configuration. This is a crucial step to install the amino group with the correct stereochemistry.
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) are employed. Diphenylphosphoryl azide (DPPA) can be used as the azide source, which is subsequently reduced to the amine.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction.
-
Safety: The Mitsunobu reaction can be exothermic and generates triphenylphosphine oxide as a byproduct. Careful temperature control and appropriate work-up procedures are necessary for a safe and efficient scale-up.
Protocol 3: Synthesis of (8-syn)-8-Amino-3-azabicyclo[3.2.1]octane
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| (8-syn)-N-Boc-3-azabicyclo[3.2.1]octan-8-ol | 227.31 | 10.0 | 44.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 17.3 | 66.0 | 1.5 |
| Diphenylphosphoryl azide (DPPA) | 275.22 | 18.2 | 66.0 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 13.3 | 66.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 L | - | - |
| Triphenylphosphine (for reduction) | 262.29 | 17.3 | 66.0 | 1.5 |
| Water | - | As required | - | - |
| Diethyl Ether | - | As required | - | - |
| 1M Hydrochloric Acid | - | As required | - | - |
| 1M Sodium Hydroxide | - | As required | - | - |
Procedure:
-
Charge (8-syn)-N-Boc-3-azabicyclo[3.2.1]octan-8-ol (10.0 kg, 44.0 mol), triphenylphosphine (17.3 kg, 66.0 mol), and diphenylphosphoryl azide (18.2 kg, 66.0 mol) to a reactor containing anhydrous THF (150 L).
-
Cool the mixture to 0-5 °C.
-
Slowly add diisopropyl azodicarboxylate (13.3 kg, 66.0 mol) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion of the azide formation, add triphenylphosphine (17.3 kg, 66.0 mol) followed by the slow addition of water to reduce the azide in situ (Staudinger reduction).
-
Stir the mixture for 6-8 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by extraction. Acidify the residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 1M NaOH and extract the product with a suitable organic solvent (e.g., DCM).
-
Dry the organic layer and concentrate to obtain the crude (8-syn)-8-Amino-3-azabicyclo[3.2.1]octane.
Stage 4: Final Boc Protection
The final step is the protection of the newly formed primary amine with a Boc group to yield the target molecule.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is again used for its efficiency and the stability of the resulting carbamate.[5][6]
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct of the reaction.
-
Solvent: A solvent that allows for good solubility of the amine and easy work-up, such as dichloromethane or ethyl acetate, is chosen.
Protocol 4: Synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| (8-syn)-8-Amino-3-azabicyclo[3.2.1]octane | 126.20 | 5.5 | 43.6 | 1.0 |
| Triethylamine (TEA) | 101.19 | 6.6 | 65.4 | 1.5 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.5 | 48.0 | 1.1 |
| Dichloromethane (DCM) | - | 55 L | - | - |
| Water | - | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | - | As required | - | - |
Procedure:
-
Dissolve (8-syn)-8-Amino-3-azabicyclo[3.2.1]octane (5.5 kg, 43.6 mol) and triethylamine (6.6 kg, 65.4 mol) in dichloromethane (55 L).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (10.5 kg, 48.0 mol) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by large-scale chromatography.[7][8]
Large-Scale Purification
For the final product, two primary methods of purification on a large scale are recommended:
-
Recrystallization: This is often the most cost-effective method for obtaining high-purity crystalline solids. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery and high purity.[7]
-
Industrial Scale Chromatography: For challenging separations or to achieve very high purity, preparative HPLC can be employed. While more expensive, it offers excellent separation of closely related impurities.[8][9]
Safety Considerations
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and can cause severe irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[10][11][12] For large-scale operations, respiratory protection may be necessary.[6]
-
Sodium Borohydride (NaBH₄): This is a water-reactive solid that can release flammable hydrogen gas upon contact with water or protic solvents. It should be handled with care, and additions should be controlled to manage any exotherm and gas evolution.
-
Mitsunobu Reaction: This reaction is exothermic and involves the use of potentially hazardous reagents. DIAD is a known sensitizer. The reaction should be conducted with careful temperature control, and appropriate quenching procedures should be in place. The use of azides also requires caution due to their potential instability.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for the preparation of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. By carefully considering the choice of reagents, reaction conditions, and purification techniques, this valuable building block can be produced in high yield and purity to support drug discovery and development programs. Adherence to the outlined safety protocols is essential for the successful and safe implementation of this synthesis on a large scale.
References
- Novachem.
- Benchchem.
- Thermo Fisher Scientific. (2014).
- Carl ROTH. (2016).
- Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene)
- BioDuro. (2018).
- National Institutes of Health.
- Benchchem. The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
- Wikipedia. Robinson-Schöpf-Reaktion.
- White Rose eTheses Online.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic Synthesis. Mitsunobu reaction.
- Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- PubMed. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic.
- Chemical Reviews.
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- National Institutes of Health.
- Bloom Tech. (2023). What is the synthetic route of N-Boc-Nortropinone.
- ResearchG
- Google Patents. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- PubChem. Tert-butyl (8-syn)-3-azabicyclo[3.2.
- ResearchGate. A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents.
- Pharmaffiliates. rel-tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)
- Biosynth. Tert-butyl(8-anti)-3-azabicyclo[3.2.
- Santa Cruz Biotechnology. N-Boc-nortropinone | CAS 185099-67-6.
- Organic Syntheses. Carbazic acid, tert-butyl ester.
- Sigma-Aldrich. N-Boc-nortropinone >= 98.0 HPLC 185099-67-6.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. santaisci.com [santaisci.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. This bicyclic carbamate is a valuable building block in medicinal chemistry, prized for the rigid scaffold it imparts to target molecules.[1][2][3] However, its sterically hindered nature and the presence of two nitrogen atoms with different reactivities can present unique challenges during coupling reactions.
This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will delve into the causality behind common experimental issues and provide robust, step-by-step protocols to optimize your reaction conditions and achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Q1: What are the key structural features of this molecule that I should be aware of?
A1: Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate possesses several critical features that influence its reactivity:
-
Sterically Hindered Amine: The secondary amine at the 8-position is part of a rigid bicyclic system, making it a bulky nucleophile.[4] This steric hindrance is a primary consideration for catalyst and ligand selection in cross-coupling reactions.
-
Boc-Protected Amine: The amine at the 8-position is protected by a tert-butyloxycarbonyl (Boc) group. This group is generally stable under basic and nucleophilic conditions but is labile to strong acids.[5][6]
-
Secondary Bridged Amine: The nitrogen at the 3-position is a secondary amine within the bicyclic core. While less nucleophilic than the deprotected 8-amino group, its presence could potentially lead to side reactions under certain conditions if the Boc group is unintentionally cleaved.
Q2: My Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reaction is failing or giving low yields. What are the most common culprits?
A2: Low to no product yield in Buchwald-Hartwig aminations with this substrate typically stems from a few key areas.[7] Systematically troubleshooting these is crucial:
-
Inefficient Catalytic System: The combination of palladium precursor and ligand is paramount. The steric bulk of the amine requires a carefully selected ligand to facilitate the catalytic cycle.[8][9]
-
Inappropriate Base Selection: The base must be strong enough to deprotonate the carbamate but not so reactive that it causes degradation of the substrate or catalyst.[4]
-
Compromised Reagents or Atmosphere: Palladium catalysis is highly sensitive to oxygen and moisture.[7] The quality of your aryl halide, solvent, and base are critical.
-
Side Reactions: The most common side reactions are hydrodehalogenation of the aryl halide and homocoupling of the starting materials.[8][10]
Q3: Can the Boc protecting group be cleaved under Buchwald-Hartwig conditions?
A3: Generally, the Boc group is stable under the basic conditions of a standard Buchwald-Hartwig reaction.[11] However, prolonged reaction times at high temperatures, especially with certain additives or impurities that could generate acidic species, might lead to partial deprotection. If you observe the formation of a product with a free amine at the 8-position or double arylation products, you should re-evaluate your reaction temperature and duration.
Q4: I need to perform an acylation on the secondary amine at the 3-position. What should I consider?
A4: Acylation of the 3-position nitrogen requires careful consideration of the 8-position Boc-protected amine. Standard acylation conditions (e.g., acyl chloride or anhydride with a non-nucleophilic base like triethylamine or DIPEA) should be compatible. However, to avoid any potential for N- to N-acyl migration or other side reactions, it is advisable to use mild conditions and monitor the reaction closely. If the desired product is acylation at the 8-position, the Boc group must first be removed.
Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination
This guide provides a systematic approach to optimizing the palladium-catalyzed C-N coupling of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate with aryl halides.
Issue 1: Low or No Conversion
A lack of conversion is the most common issue and can be systematically addressed by evaluating the components of the reaction.
Caption: Troubleshooting workflow for low conversion.
1. Catalyst System: The Ligand is Key
The interaction between the palladium center and the phosphine ligand is critical for navigating the catalytic cycle, especially the reductive elimination step which can be slow for hindered amines.[9]
-
Expertise & Experience: For bulky secondary amines like Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, ligands with bulky, electron-rich biarylphosphine scaffolds are often required.[8][12] While XPhos is a common starting point, it may not be optimal.
-
Authoritative Grounding: Ligands such as RuPhos are often recommended for secondary amines.[8] BrettPhos can also be highly effective for challenging couplings.[13]
-
Trustworthiness (Self-Validation): Start with a well-defined palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These are often more reliable and air-stable than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][8]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| Amine | 1.2 - 1.5 equiv | Slight excess to drive the reaction |
| Pd Precatalyst | RuPhos Pd G3 (2 mol%) | Excellent for bulky secondary amines |
| Ligand | RuPhos (2.4 mol%) | To ensure sufficient ligand-to-metal ratio |
| Base | NaOtBu (1.5 - 2.0 equiv) | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | Anhydrous, degassed. Good for higher temps |
| Temperature | 100 - 110 °C | To overcome steric hindrance |
2. Base Selection and Physical Properties
The choice and physical state of the base can dramatically impact the reaction rate.[4]
-
Expertise & Experience: Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[8]
-
Trustworthiness (Self-Validation): If using a solid base like K₃PO₄, ensure it is finely powdered and dry. Clumping of the base can lead to poor reproducibility. Grinding the base before use or adding an agent like Celite can prevent aggregation.[4]
Issue 2: Side Product Formation
The appearance of unexpected products can complicate purification and lower the yield.
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Welcome to the dedicated technical support guide for the synthesis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide optimized protocols to enhance your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate?
The most prevalent and industrially favored method is the reductive amination of N-Boc-nortropinone (Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) or a similar precursor, followed by functionalization of the resulting amine. However, a highly efficient and stereoselective approach involves the reductive amination of 3-azabicyclo[3.2.1]octan-8-one with ammonia or an ammonia source, followed by protection of the resulting amine with a Boc group. This route is often preferred due to its atom economy and the stereochemical control that can be achieved.
Q2: Why is the syn stereoisomer the primary target, and how is its formation favored?
The syn orientation of the carbamate group relative to the bicyclic ring system is often a critical stereochemical requirement for its use in the development of various pharmacologically active agents. The stereoselectivity of the reduction step is paramount. The choice of reducing agent and reaction conditions dictates the facial selectivity of hydride delivery to the imine intermediate. Bulky reducing agents tend to favor the formation of the syn isomer by attacking from the less sterically hindered face of the bicyclic system.
Q3: My reaction is stalling, and I am observing significant amounts of unreacted starting material. What are the likely causes?
Incomplete reactions are a common hurdle. The primary culprits are often related to the quality of the reagents or suboptimal reaction conditions. Specifically, consider the following:
-
Reducing Agent Potency: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation. These reagents are moisture-sensitive, and their efficacy can be diminished by improper storage or handling.
-
Ammonia Source: If using an ammonia solution, ensure its concentration is accurate. For reactions using ammonium acetate or other salts, the equilibrium release of ammonia can be a limiting factor.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can consume the reducing agent and hinder the reaction. Ensure the use of anhydrous solvents.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" for each recommendation.
Issue 1: Low Diastereoselectivity (Contamination with the anti Isomer)
Question: My final product is contaminated with the undesired anti isomer. How can I improve the syn selectivity?
Root Cause Analysis: The formation of the anti isomer arises from the non-selective reduction of the intermediate imine. The facial selectivity of the hydride attack on the C=N bond determines the final stereochemistry.
Solution:
-
Choice of Reducing Agent: Employing a sterically demanding reducing agent can significantly enhance syn selectivity. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in this regard. The bulkier acetate ligands on the boron atom favor hydride delivery from the less hindered face of the bicyclic imine intermediate.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity by increasing the energy difference between the transition states leading to the syn and anti products.
-
Solvent Effects: The choice of solvent can influence the conformation of the imine intermediate and, consequently, the diastereoselectivity. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.
Experimental Protocol: Optimized Reductive Amination for High syn Selectivity
| Reagent | Molar Equiv. | Notes |
| 3-Azabicyclo[3.2.1]octan-8-one | 1.0 | |
| Ammonium Acetate | 5.0 - 10.0 | Acts as the ammonia source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 | Add portion-wise to control gas evolution |
| Dichloromethane (DCM) | 10 - 20 volumes | Anhydrous grade is essential |
Step-by-Step Procedure:
-
To a solution of 3-azabicyclo[3.2.1]octan-8-one and ammonium acetate in anhydrous DCM, add STAB portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can then be protected with Boc anhydride.
Issue 2: Formation of a Dimeric Byproduct
Question: I am observing a significant byproduct with a mass corresponding to a dimer of the product. What is this, and how can I prevent its formation?
Root Cause Analysis: This byproduct is likely the result of an intermolecular reaction where the newly formed amine of one molecule attacks the ketone of another starting material molecule, leading to a dimeric imine that is subsequently reduced.
Solution:
-
Control Stoichiometry: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is present to favor the formation of the primary imine over the secondary imine leading to the dimer.
-
Order of Addition: Add the reducing agent last, after the ketone and ammonia source have had time to form the desired imine in situ. This minimizes the concentration of the free starting ketone available for dimerization.
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting Decision Tree for Dimer Byproduct Formation.
Issue 3: Difficulties with Product Isolation and Purification
Question: The crude product is an oil that is difficult to purify by column chromatography, and I am experiencing low isolated yields.
Root Cause Analysis: The free amine product can be highly polar and may streak on silica gel. The Boc-protected product is less polar but may still be challenging to crystallize if impurities are present.
Solution:
-
In-Situ Boc Protection: After the reductive amination is complete and the reaction has been quenched, proceed directly to the Boc protection step in the same pot or after a simple workup. This often simplifies the purification process as the Boc-protected carbamate is generally less polar and more amenable to chromatography and crystallization.
-
Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. An acid wash (e.g., with dilute HCl) will extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.
-
Crystallization: The final Boc-protected product can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
Workflow for Purification
Caption: Purification and Isolation Workflow.
References
-
Reductive Amination. Organic Syntheses. [Link]
Technical Support Center: Purification Strategies for 3-Azabicyclo[3.2.1]octane Intermediates
Welcome to the technical support center for the purification of 3-azabicyclo[3.2.1]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of bicyclic amines. The unique structural features of these compounds, including their basicity and potential for stereoisomerism, often necessitate specialized purification strategies. This resource offers troubleshooting guidance and frequently asked questions to help you achieve your desired purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and step-by-step protocols for their resolution.
Problem 1: My amine is streaking or showing poor separation on a silica gel column.
Cause: The basic nature of the 3-azabicyclo[3.2.1]octane core leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the compound on the column.
Solution: To mitigate these acidic interactions, the silica gel must be "deactivated" or a different stationary phase should be used.
Protocol 1: Deactivating Silica Gel with an Amine Additive
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Solvent System Selection: Develop a solvent system, typically a mixture of a non-polar solvent (e.g., hexanes, ethyl acetate) and a polar solvent (e.g., ethyl acetate, methanol), that provides a good retention factor (Rf) for your compound on a TLC plate.
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Amine Addition: Add a small amount of a volatile amine, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to your chosen solvent system. A common starting point is 0.5-2% by volume.
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Column Equilibration: Equilibrate your silica gel column with the amine-containing solvent system before loading your sample. This ensures that the acidic sites on the silica are neutralized.
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Elution: Run the column with the same amine-containing solvent system.
Table 1: Recommended Solvent Systems for Column Chromatography of 3-Azabicyclo[3.2.1]octane Derivatives
| Compound Type | Stationary Phase | Solvent System | Notes |
| Boc-protected amine | Silica Gel | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1) | Generally well-behaved on silica. |
| Free amine | Silica Gel | Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) | The amine additive is crucial to prevent streaking. |
| Free amine | Alumina (neutral or basic) | Hexanes/Ethyl Acetate | Alumina is less acidic than silica and can be a good alternative. |
| Polar derivatives | Reversed-phase C18 | Acetonitrile/Water with 0.1% Triethylamine | Useful for highly polar compounds that are not well-retained on normal phase silica. |
Diagram 1: Decision Workflow for Column Chromatography
Caption: Decision tree for troubleshooting poor separation during column chromatography.
Problem 2: I am struggling to separate endo and exo diastereomers.
Cause: Endo and exo diastereomers of 3-azabicyclo[3.2.1]octane derivatives often have very similar polarities, making their separation by standard column chromatography challenging.
Solution: A combination of careful chromatographic optimization and selective crystallization can be employed to resolve these isomers.
Protocol 2: Chromatographic Separation of Diastereomers
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High-Resolution TLC: Use a long TLC plate and a solvent system that provides a slight separation between the two spots. This may require testing a variety of solvent systems with different polarities and compositions.
-
Fine-Tuning the Solvent System: Small changes to the solvent ratio can have a significant impact on the separation. Prepare several solvent systems with minor variations around the best system identified in the previous step.
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Column Conditions: Use a long, narrow column and a fine mesh silica gel to maximize the number of theoretical plates. A slow flow rate will also improve resolution.
-
Gradient Elution: A shallow solvent gradient can be effective in separating closely eluting compounds.
Protocol 3: Selective Crystallization
In some cases, one diastereomer will form a crystalline salt more readily than the other.
-
Salt Formation: Dissolve the mixture of diastereomers in a suitable solvent (e.g., isopropanol, ethanol).
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Acid Addition: Add a solution of an acid (e.g., HCl in isopropanol, oxalic acid in ethanol) dropwise while stirring.
-
Crystallization: If one diastereomer is less soluble as the salt, it will precipitate out of the solution. The crystallization can be initiated by scratching the side of the flask or by adding a seed crystal.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze the purity of both the solid and the mother liquor by NMR or LC-MS to determine the diastereomeric ratio.
Problem 3: My compound will not crystallize.
Cause: Crystallization is a complex process that is influenced by purity, solvent, temperature, and nucleation. The presence of impurities, even in small amounts, can inhibit crystal formation.
Solution: If direct crystallization of the free base is unsuccessful, consider forming a salt or using a different crystallization technique.
Protocol 4: Salt Formation for Crystallization
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Solvent Selection: Dissolve the free base in a solvent in which the corresponding salt has low solubility. Common choices include isopropanol, ethanol, or diethyl ether.
-
Acid Addition: Add a solution of the desired acid (e.g., HCl, HBr, oxalic acid, tartaric acid) to precipitate the salt.
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Cooling and Isolation: Cool the mixture to maximize the yield of the crystalline salt and isolate by filtration.
Table 2: Common Solvents for Recrystallization of 3-Azabicyclo[3.2.1]octane Derivatives
| Compound Form | Recommended Solvents |
| Free Base | Hexanes, Ethyl Acetate, Isopropanol, or mixtures thereof |
| Hydrochloride Salt | Ethanol/Ethyl Acetate, Methanol/Methyl Acetate[1] |
| Other Salts (e.g., Oxalate, Tartrate) | Ethanol, Methanol, Water |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-azabicyclo[3.2.1]octane intermediates?
A1: Common impurities include unreacted starting materials, reagents, and side products. A significant challenge is often the presence of diastereomers (endo and exo isomers), which can be difficult to separate.[2] Depending on the synthetic route, byproducts from over-alkylation or incomplete cyclization may also be present.
Q2: How can I effectively visualize my 3-azabicyclo[3.2.1]octane derivative on a TLC plate?
A2: Many 3-azabicyclo[3.2.1]octane derivatives are not UV-active unless they contain a chromophore. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize most organic compounds as yellow spots on a purple background. For primary or secondary amines, a ninhydrin stain can be used, which typically yields a pink or purple spot upon heating.
Q3: What is the best way to assess the purity of my final compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the diastereomeric ratio by integrating key signals that are distinct for each isomer.[3][4][5]
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LC-MS: Confirms the molecular weight of the desired product and can detect impurities with different masses.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by peak area integration. Chiral HPLC may be necessary to resolve enantiomers.
Diagram 2: Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of 3-azabicyclo[3.2.1]octane intermediates.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: As with all chemicals, it is essential to handle 3-azabicyclo[3.2.1]octane intermediates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards will depend on the derivatives you are working with, so it is crucial to consult the Safety Data Sheet (SDS) for each compound.
References
- Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. (2025). Request PDF.
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC - NIH.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
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Recrystallization. (2020). YouTube. Retrieved from [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (2015). ScienceDirect. Retrieved from [Link]
- Identification and structural characterization of three psychoactive... (n.d.). Google Scholar.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (2023). PMC - NIH. Retrieved from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Publikationsserver der Universität Regensburg. Retrieved from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). ADDI. Retrieved from [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (2023). JACS Au. Retrieved from [Link]
-
Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Tropane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Tropane Alkaloids and the Synthesis of Atropine. (n.d.). Chemistry Steps. Retrieved from [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). IUPAC. Retrieved from [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). PMC - NIH. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted 3-Azabicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of substituted 3-azabicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold, commonly known as the tropane skeleton. Here, we address common challenges and side reactions in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Side Reactions & Unexpected Products
This section addresses specific problems you may encounter during the synthesis of substituted 3-azabicyclo[3.2.1]octanes, providing insights into their causes and step-by-step protocols for their resolution.
Question 1: My Robinson-Schöpf reaction to form the tropinone core has a very low yield and a complex product mixture. What is going wrong?
The Robinson-Schöpf reaction, a cornerstone for constructing the 3-azabicyclo[3.2.1]octane skeleton, is a double Mannich condensation. Its success is highly dependent on reaction conditions, particularly pH.[1][2][3][4][5]
Answer:
Low yields and product complexity in the Robinson-Schöpf reaction typically stem from suboptimal pH control and the stability of the dialdehyde precursor.
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Mechanistic Insight: The reaction involves the formation of an N-methyl-Δ¹-pyrrolinium cation from methylamine and succinaldehyde, which then undergoes two successive Mannich reactions with a dicarboxylate source (like acetonedicarboxylic acid).[1][2][3] If the pH is too low (acidic), the enolate of the dicarboxylate forms inefficiently. If the pH is too high (basic), the succinaldehyde can undergo self-condensation or polymerization. Schöpf's crucial finding was that buffering the reaction under physiological pH conditions (pH 5-9) dramatically increases the yield.[5]
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Troubleshooting & Protocol:
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pH Control is Critical: Buffer your reaction medium. A common and effective system is an acetate or phosphate buffer to maintain the pH between 7 and 8.
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Precursor Stability: Succinaldehyde is prone to polymerization. It is often generated in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran by acidic hydrolysis immediately before the reaction.
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Order of Addition: A common successful procedure involves the slow addition of the acetonedicarboxylic acid solution to a buffered solution of methylamine hydrochloride and the succinaldehyde precursor.
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-
Workflow for Optimized Robinson-Schöpf Reaction:
Question 2: I'm observing a significant amount of a structural isomer with a different bicyclic core in my reaction mixture. What is it and how can I prevent its formation?
The formation of a [2.2.2] bicyclic system from a [3.2.1] system is a known side reaction, particularly in related aza-bicyclic syntheses. This is often due to a Wagner-Meerwein rearrangement. [6] Answer:
You are likely observing the formation of a 2,5-diazabicyclo[2.2.2]octane derivative through a skeletal rearrangement of your desired 3-azabicyclo[3.2.1]octane (or a related intermediate).
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Mechanistic Insight: This rearrangement is often acid-catalyzed. Protonation of an enamide or a similar electron-rich feature in the [3.2.1] system can generate a carbocationic intermediate. A subsequent 1,2-migration of a carbon-carbon bond can relieve ring strain and lead to the thermodynamically more stable [2.2.2] skeleton. [6]
Caption: Pathway for Wagner-Meerwein rearrangement to a [2.2.2] system.
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Troubleshooting & Protocol:
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Avoid Strongly Acidic Conditions: If your reaction or workup involves strong acids, consider using milder alternatives or minimizing the exposure time and temperature.
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pH Control During Purification: During chromatographic purification, especially on silica gel which is acidic, this rearrangement can be promoted. You can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., triethylamine) in the eluent before packing the column.
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Reaction Temperature: Higher temperatures can provide the activation energy needed for this rearrangement. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress this side reaction.
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Question 3: My product is a mixture of diastereomers, and I'm struggling to separate them. How can I improve the diastereoselectivity of my reaction and what are the best methods for separation?
The formation of diastereomers is a common challenge when introducing substituents onto the 3-azabicyclo[3.2.1]octane core. The facial selectivity of attack on the bicyclic system is often low.
Answer:
Controlling and separating diastereomers requires a two-pronged approach: optimizing the reaction for stereoselectivity and employing appropriate purification techniques.
-
Improving Diastereoselectivity:
-
Steric Hindrance: The use of bulky reagents can favor attack from the less sterically hindered face of the bicyclic system. For example, when reducing the ketone at C-3, a bulky reducing agent like L-Selectride® will preferentially attack from the equatorial face to give the axial alcohol.
-
Chiral Auxiliaries: For asymmetric syntheses, employing a chiral auxiliary can effectively control the stereochemical outcome. [7] 3. Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Separation of Diastereomers:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often effective. For very similar diastereomers, finer mesh silica or alumina may provide better resolution.
-
Eluent System: A systematic trial of solvent systems with varying polarity is necessary. Isocratic elution often gives better separation than a gradient.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the method of choice.
-
Normal Phase: Chiral stationary phases (e.g., Chiralcel OD) can sometimes resolve diastereomers.
-
Reverse Phase: C18 columns are widely used for the separation of tropane alkaloids. [8][9]A typical mobile phase might consist of a buffered (e.g., ammonium acetate) mixture of acetonitrile and/or methanol with water. [8]
Technique Stationary Phase Typical Mobile Phase Best For Flash Chromatography Silica Gel Hexane/Ethyl Acetate, Dichloromethane/Methanol Preparative scale separation of diastereomers with moderate ΔRf. HPLC (Normal Phase) Chiral (e.g., Chiralcel) Hexane/Isopropanol Analytical and semi-preparative separation of very similar diastereomers. | HPLC (Reverse Phase) | C18 | Acetonitrile/Methanol/Buffered Water | Common for both analytical and preparative separation of tropane alkaloids. [8]|
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Question 4: I suspect the nitrogen atom in my 3-azabicyclo[3.2.1]octane is being oxidized during the reaction or workup. How can I confirm this and prevent it?
Oxidation of the tertiary amine of the tropane skeleton to an N-oxide is a common side reaction, especially when using oxidizing agents or during prolonged exposure to air.
Answer:
The formation of an N-oxide is a likely side reaction. These compounds have significantly different properties from the parent amine, which can complicate purification and subsequent steps.
-
Mechanistic Insight: Peroxy acids (like m-CPBA), or even atmospheric oxygen over time, can oxidize the lone pair of the nitrogen atom to form an N-oxide. These N-oxides can sometimes undergo further reactions, such as a Meisenheimer rearrangement if the nitrogen substituents are appropriate. [10]
-
Detection of N-Oxides:
-
TLC: N-oxides are significantly more polar than their corresponding tertiary amines. They will have a much lower Rf value on silica gel TLC.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be 16 units higher (M+16) than the parent amine.
-
NMR Spectroscopy: The protons adjacent to the nitrogen (at C-1 and C-5) will be shifted downfield in the ¹H NMR spectrum due to the deshielding effect of the N-oxide.
-
-
Troubleshooting & Protocol:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Excess Oxidants: If an oxidation is being performed elsewhere in the molecule, use stoichiometric amounts of the oxidant and quench any excess reagent promptly.
-
Reductive Workup: If N-oxide formation is suspected, a mild reductive workup (e.g., with sodium sulfite or triphenylphosphine) can often convert the N-oxide back to the parent amine before purification.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common reason for epimerization of a substituent at the C-2 position?
-
A1: If the C-2 substituent is adjacent to a carbonyl group (i.e., you have a 2-substituted-3-tropinone), the α-proton is acidic and can be removed under either acidic or basic conditions, leading to enolization/enolate formation and subsequent re-protonation from either face, causing epimerization. To avoid this, it's best to perform subsequent reactions under neutral conditions if possible, or to protect the ketone if it will be subjected to harsh pH conditions.
-
-
Q2: Can I use substituted aldehydes or amines in the Robinson-Schöpf reaction?
-
A2: Yes, this is a common strategy for introducing diversity. However, be aware that bulky substituents on either the amine or the succinaldehyde precursor can sterically hinder the cyclization steps, potentially lowering the yield. The electronic nature of substituents on the amine can also affect its nucleophilicity.
-
-
Q3: My reaction is complete by TLC, but after workup and chromatography, my yield is very low. Where is my product going?
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A3: Highly functionalized tropanes can be quite polar and may have some water solubility, especially if they are protonated. Ensure that during aqueous workup, the aqueous layer is thoroughly back-extracted multiple times with an organic solvent (e.g., chloroform or a dichloromethane/isopropanol mixture). Also, consider that your compound might be unstable on silica gel, leading to degradation during chromatography. In such cases, using deactivated silica or switching to alumina may be beneficial.
-
-
Q4: What is the difference between the endo and exo faces of the 3-azabicyclo[3.2.1]octane system?
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A4: The bicyclic system has two distinct faces. The exo face is on the same side as the two-carbon bridge (C-6 and C-7), while the endo face is on the same side as the one-carbon bridge (C-8, the nitrogen-containing bridge). Steric hindrance is generally greater on the endo face.
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References
-
HPLC of Tropane Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]
-
REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. (n.d.). University of Glasgow. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chromatographic determination of some tropane alkaloids in Datura metel. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Ring Expansion Route to Bicyclic Carbonium Ions. 11. The Multiple Rearrangement of the cxo-2-Norbornylcarbinyl System. (1964). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Absolute Configuration of Isomeric Mono-Acetyl Tropane Alkaloids Using Chromatography- Assisted Chemical Correlation. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. (2009). PMC. Retrieved January 19, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
meisenheimer and other rearrangements of n-oxides. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Retrieved January 19, 2026, from [Link]
-
Crossing the Ring: A Journey of the Nitroso-ene Reaction. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006). Google Patents.
-
Tropinone. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). ADDI. Retrieved January 19, 2026, from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved January 19, 2026, from [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.). UCL Discovery. Retrieved January 19, 2026, from [Link]
-
(PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Robinson-Schöpf-Reaktion. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Robinson-Schöpf reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Publikationsserver der Universität Regensburg. Retrieved January 19, 2026, from [Link]
-
Novel Bioactive Tropinone Derivatives from Sesquiterpenoid Unsaturated Dialdehydes via the Robinson-Schöpf Reaction. (1998). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Stability issues of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate in acidic media
<Technical Support Center: Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. This resource is designed to provide in-depth, experience-based insights into the handling and stability of this compound, particularly concerning its behavior in acidic media. As Senior Application Scientists, we understand the critical nature of experimental integrity and aim to equip you with the knowledge to troubleshoot and prevent common issues.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of this molecule.
Question: Why is my Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate sample degrading in acidic conditions?
Answer: The instability is inherent to the tert-butyloxycarbonyl (Boc) protecting group attached to the amine.[1][2] The Boc group is a carbamate, specifically an ester of carbamic acid.[2] It is designed to be labile (easily cleaved) under acidic conditions.[1][3] This cleavage is a deliberate feature for synthetic chemists who use the Boc group to temporarily "protect" an amine from reacting while other chemical transformations are performed on the molecule.[2][4]
The degradation process, known as deprotection, is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[2] The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free amine, (8-syn)-3-azabicyclo[3.2.1]octan-8-amine, as the degradation product.[1][2]
Question: At what pH should I be concerned about stability?
Answer: The Boc group is generally stable in neutral to basic conditions (pH > 7) but becomes susceptible to cleavage as the pH drops.[5][6]
-
pH 4-7: Generally stable for short durations, but slow hydrolysis can occur over extended periods.[6]
-
pH < 4: The compound is considered labile. Rapid cleavage will occur, especially in the presence of strong acids (pH < 2).[6]
For experimental work where the integrity of the Boc-protected compound is essential, maintaining a pH well above 7 is recommended. If your protocol requires acidic conditions, even transiently, you must assume some degree of degradation will occur.
Question: What are the primary degradation products I should expect to see in my analysis (e.g., LC-MS, HPLC, TLC)?
Answer: The primary degradation product is the deprotected amine, (8-syn)-3-azabicyclo[3.2.1]octan-8-amine . You may also observe byproducts from the fragmentation of the Boc group itself, such as isobutylene.[7][8] In analytical chromatography like HPLC or TLC, you will observe a new, more polar spot or peak corresponding to the free amine.[9][10] The amine product, being more polar, will have a shorter retention time on a reverse-phase HPLC column and a lower Rf value on a normal-phase TLC plate compared to the starting material.[9][10]
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for common experimental issues.
| Problem Observed | Probable Cause | Recommended Action & Explanation |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis. | Acid-catalyzed deprotection. | The new peak is likely the free amine degradation product. Confirm its identity by running a control reaction with a strong acid (e.g., TFA) to intentionally deprotect the starting material and compare retention times. To avoid this, ensure all solvents, reagents, and glassware are free from acidic residues. Use buffered solutions with a pH > 7 if compatible with your experiment. |
| Low or inconsistent yield in a reaction where the compound is a starting material. | Degradation during reaction setup or workup. | If your reaction involves any acidic reagents, even catalytic amounts, or an acidic workup (e.g., an HCl wash), you are likely cleaving the Boc group.[1] Consider using alternative, non-acidic conditions. If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5°C) and immediately neutralize the organic layer. |
| Inconsistent results in biological assays. | Sample degradation during storage or in assay buffer. | The compound may be degrading in your stock solution or in the assay buffer if they are acidic. Prepare stock solutions in a non-acidic, anhydrous solvent like DMSO. When diluting into aqueous assay buffers, verify the final pH of the solution. If the assay buffer is acidic, the active concentration of your compound will decrease over time, leading to variability. |
| Complete conversion to product, but the product is the wrong molecule. | Alkylation by the tert-butyl cation. | During deprotection, a tert-butyl cation is formed.[1][7] If your substrate or other molecules in the reaction mixture have nucleophilic sites (like thiols or electron-rich aromatic rings), this cation can act as an alkylating agent, leading to unwanted side products.[1][7] If deprotection is intended, consider adding a "scavenger" like anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[1] |
Section 3: Visualization of Key Processes
Understanding the chemical pathways and workflows is crucial for effective troubleshooting.
Mechanism of Acid-Catalyzed Deprotection
The following diagram illustrates the step-by-step chemical transformation that occurs when the Boc group is exposed to acid.
Caption: A logical workflow for troubleshooting unexpected analytical results.
Section 4: Recommended Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Monitoring Stability in an Acidic Buffer
This protocol uses HPLC to quantify the rate of degradation at a specific pH.
-
Preparation of Solutions:
-
Prepare a 100 mM citrate buffer and adjust the pH to 4.0.
-
Prepare a 1 mg/mL stock solution of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate in acetonitrile.
-
-
Initiation of Experiment:
-
In a clean HPLC vial, add 950 µL of the pH 4.0 buffer.
-
At time zero (T=0), add 50 µL of the stock solution to the vial, cap, and vortex gently. The final concentration will be 50 µg/mL.
-
-
HPLC Analysis:
-
Immediately inject a sample onto a C18 reverse-phase HPLC column. [9] * Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid - note: the brief exposure to acidic mobile phase is acceptable for analysis but not for storage).
-
Monitor the elution profile with a UV detector.
-
Record the peak area of the starting material.
-
-
Time-Course Monitoring:
-
Keep the vial at a constant temperature (e.g., 25°C).
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Record the peak area of the starting material at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 injection.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Standard Boc-Deprotection for Synthesis
This protocol is for the intentional and complete removal of the Boc group.
-
Reaction Setup:
-
Dissolve the Boc-protected amine in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,4-dioxane. [9][10]2. Addition of Acid:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong acid. Common choices include:
-
Stir the reaction at room temperature.
-
Monitor the progress by TLC or HPLC until the starting material is fully consumed. [9][10]TLC is a rapid method where the more polar amine product will have a lower Rf value. [9]Staining with ninhydrin can visualize the amine product. [11]4. Workup:
-
Remove the solvent and excess acid under reduced pressure (rotary evaporation). [9] * To obtain the free amine (not the salt), dissolve the residue in a suitable solvent and wash with a basic aqueous solution like saturated sodium bicarbonate until the aqueous layer is basic. [9] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. [9]
-
References
-
Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ResearchGate URL: [Link]
-
Title: Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration Source: PubMed URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Thermal Methods Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in the Functionalization of 3-Azabicyclo[3.2.1]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-azabicyclo[3.2.1]octane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing this valuable structural motif while preserving its critical stereochemistry. Our focus is on understanding the root causes of racemization and providing actionable, field-proven strategies to ensure the stereochemical integrity of your molecules.
Introduction: The Challenge of Stereochemical Control
The 3-azabicyclo[3.2.1]octane core is a key structural element in a wide array of biologically active compounds and natural products.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, which is often crucial for potent and selective interaction with biological targets. However, the stereocenters within this scaffold, particularly those alpha to a carbonyl group or the nitrogen atom, can be susceptible to racemization or epimerization under certain reaction conditions. This loss of stereochemical purity can lead to diminished biological activity, altered pharmacological profiles, and significant challenges in purification and characterization.
This guide is designed to be a practical resource, explaining the "why" behind experimental choices to empower you to make informed decisions in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant racemization at the C-2/C-4 position when attempting to introduce a substituent. What are the likely causes?
This is a common challenge, especially when the functionalization involves the formation of an intermediate where the stereocenter's acidity is increased. The primary mechanism for racemization at carbons alpha to a carbonyl group (e.g., in a 3-azabicyclo[3.2.1]octan-2-one or -4-one) is through the formation of a planar, achiral enolate intermediate.[4][5]
Core Mechanism: Enolization-Mediated Racemization
The presence of a base can abstract the acidic proton at the alpha-carbon, leading to the formation of a resonance-stabilized enolate. This intermediate is planar at the previously stereogenic center. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of enantiomers or epimers.[5][6]
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base Selection | Strong, non-hindered bases (e.g., NaOH, KOtBu) | Use weaker, non-nucleophilic, or sterically hindered bases (e.g., DIPEA, 2,6-lutidine). This disfavors proton abstraction. For certain reactions, employing a chiral lithium amide can lead to enantioselective deprotonation. |
| Temperature | Elevated temperatures | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of proton exchange. |
| Solvent | Protic solvents (e.g., alcohols) | Use aprotic solvents (e.g., THF, DCM). Protic solvents can facilitate proton transfer, promoting enolization and reprotonation. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it as soon as the starting material is consumed to minimize the time the product is exposed to potentially racemizing conditions. |
Advanced Strategy: Stereoselective Synthesis
Instead of functionalizing a pre-existing stereocenter, consider synthetic routes that establish the desired stereochemistry during the formation of the bicyclic ring system. Methods like [5+2] cycloaddition reactions have been shown to produce highly functionalized 3-azabicyclo[3.2.1]octene derivatives with excellent control of stereochemistry.[7]
Question 2: My functionalization is at the nitrogen (N-3). Can racemization still occur?
While the nitrogen atom itself can undergo inversion, in a rigid bicyclic system like 3-azabicyclo[3.2.1]octane, this inversion is generally slow.[8] However, racemization can still be a concern if the N-functionalization reaction conditions inadvertently affect other stereocenters in the molecule.
Potential Pitfalls During N-Functionalization:
-
Presence of a Strong Base: If your N-alkylation or N-acylation protocol uses a strong base to deprotonate a precursor, and your molecule also contains a ketone, you risk epimerization at the alpha-carbon as described in Question 1.
-
Acidic Conditions: Strong acidic conditions can sometimes catalyze racemization, particularly if a carbocation intermediate can be formed and stabilized.[4]
Troubleshooting N-Functionalization:
-
Protocol 1: N-Alkylation under Mild Basic Conditions
-
Dissolve the 3-azabicyclo[3.2.1]octane derivative (1.0 eq) in an aprotic solvent like acetonitrile or DMF.
-
Add a mild, solid-supported base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C), monitoring by LC-MS.
-
Upon completion, filter off the base and proceed with aqueous workup and purification. Rationale: The use of a heterogeneous, mild base minimizes the concentration of strong base in solution, reducing the risk of side reactions like epimerization.
-
-
Protocol 2: N-Acylation/Sulfonylation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an aprotic solvent (e.g., DCM, THF) at 0 °C.
-
Add the acyl chloride, sulfonyl chloride, or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with a mild aqueous acid (e.g., NH₄Cl solution) and extract the product. Rationale: The reaction is typically fast, and the use of a hindered amine base at low temperatures prevents unwanted side reactions.
-
Question 3: How can I confirm the stereochemical purity of my final compound?
Verifying the enantiomeric or diastereomeric excess of your product is crucial. A combination of analytical techniques is often the most robust approach.
Recommended Analytical Techniques:
| Technique | Application & Key Considerations |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | This is the gold standard for determining enantiomeric excess (% ee). You will need to screen various chiral stationary phases (e.g., Chiralpak, Chiralcel) and mobile phase conditions to achieve baseline separation of the enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Diastereomers: ¹H and ¹³C NMR are excellent for distinguishing diastereomers, as they are different compounds and will have distinct spectra. - Enantiomers: To distinguish enantiomers, you can use a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or prepare a diastereomeric derivative by reacting your compound with a chiral derivatizing agent (e.g., Mosher's acid chloride). The resulting diastereomers will have different NMR spectra. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | VCD can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations. This is a powerful but more specialized technique. |
Experimental Workflow for Stereochemical Analysis:
"Start" -> "Chiral_HPLC"; "Start" -> "NMR"; "Chiral_HPLC" -> "Result_HPLC"; "NMR" -> "Derivatization"; "Derivatization" -> "NMR_Diastereomer"; "NMR_Diastereomer" -> "Result_NMR"; "Result_HPLC" -> "Final_Confirmation"; "Result_NMR" -> "Final_Confirmation"; } caption { label = "Figure 3. Workflow for stereochemical purity analysis."; fontname = "Arial"; fontsize = 10; } enddot
References
-
Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(22), 7792–7800. [Link]
-
Olson, G. L., Cheung, H. C., Morgan, K. D., Blount, J. F., Todaro, L., & Berger, L. (1981). A stereoselective synthesis of (+)-physoperuvine, a tropane alkaloid from Physalis peruviana Linne. Journal of the American Chemical Society, 103(15), 4640-4642. [Link]
-
Eliel, E. L., & Wilen, S. H. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
-
Rigby, J. H., & Rege, S. D. (2003). Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. Organic Letters, 5(25), 4755–4757. [Link]
-
Winston, L. S., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2703–2708. [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. [Link]
-
Fülöp, F., & Mattinen, J. (1990). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron Letters, 31(45), 6541-6544. [Link]
-
Puente, P., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708. [Link]
-
Webb, T. R. (2014). Racemisation in Chemistry and Biology. University of Manchester. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]
-
Chaładaj, W., & Jurczak, J. (2011). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. European Journal of Organic Chemistry, 2011(28), 5549-5553. [Link]
-
Chem-Space. (n.d.). Cas no 240401-35-8 (3-Azabicyclo[3.2.1]octan-8-one). [Link]
-
Lázár, L., & Fülöp, F. (2008). The stereochemistry of N-methyl and aryl substituents determine the... Bioorganic & Medicinal Chemistry, 16(23), 10021-10028. [Link]
Sources
- 1. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 240401-35-8(3-Azabicyclo[3.2.1]octan-8-one) | Kuujia.com [kuujia.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Deprotection Purification of (8-syn)-3-Azabicyclo[3.2.1]octan-8-amine (from CAS 847795-98-6)
Welcome to the technical support center for challenges related to the synthesis of (8-syn)-3-azabicyclo[3.2.1]octan-8-amine. This guide provides in-depth troubleshooting, FAQs, and validated protocols for the critical step of removing trifluoroacetic acid (TFA) salts following the Boc deprotection of its precursor, tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847795-98-6).
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles behind the formation of TFA salts and the most common initial queries from researchers.
Q1: I've completed the Boc deprotection with TFA. Why is my final product a sticky oil instead of a solid, and why does it weigh more than expected?
Answer: This is a very common observation and points directly to the formation of a trifluoroacetate (TFA) salt. The starting material, CAS 847795-98-6, is a Boc-protected diamine.[1][2][3][4][5] During deprotection, the strong acid TFA not only cleaves the Boc group but also protonates the newly formed primary amine and the pre-existing secondary amine of the bicyclic core.[6] This results in a dicationic amine associated with two trifluoroacetate counter-ions (R-NH₃⁺···⁻OOCCF₃ and R₂-NH₂⁺···⁻OOCCF₃).
These TFA salts are frequently hygroscopic or non-crystalline, leading to the oily or gummy appearance you're observing.[7] The additional mass comes from the two TFA molecules (114 g/mol each) now associated with your product molecule. Simply removing the solvent and TFA under vacuum is insufficient to break this ionic bond.[8][9]
Q2: Why is it critical to remove these TFA salts? Can't I just proceed to the next step?
Answer: Proceeding without removing the TFA salt is highly inadvisable for several reasons:
-
Stoichiometric Errors: The protonated amine is no longer nucleophilic. For a subsequent reaction, such as an acylation or alkylation, you would need to add at least two equivalents of a non-nucleophilic base just to neutralize the TFA salt before the desired reaction can even begin.[9] This complicates reaction setup and can lead to side reactions.
-
Toxicity in Biological Assays: TFA is toxic to cells and can significantly alter the results of biological assays, making your findings unreliable.[10][11][12] If your compound is destined for in vitro or in vivo testing, TFA removal is mandatory.
-
Analytical Interference: Residual TFA can interfere with analytical techniques. It suppresses the signal in mass spectrometry, complicates NMR spectra, and can affect chromatographic behavior.[13][14]
-
Peptide Coupling Issues: In peptide synthesis, the excess acid must be neutralized precisely. The trifluoroacetate anion can also potentially compete with the desired carboxylic acid during coupling, although this is less common.[9]
Q3: What does the Boc deprotection and salt formation process actually look like?
Answer: The mechanism is a classic acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the elimination of gaseous carbon dioxide and the stable tert-butyl cation.[6] The newly liberated primary amine, along with the other basic nitrogen in the molecule, is then immediately protonated by the excess TFA present to form the stable salt.
Caption: Boc deprotection yields the diamine TFA salt.
Section 2: Troubleshooting Guide & Remediation Protocols
This section provides solutions to specific problems encountered during the workup and purification process.
Issue 1: My standard aqueous bicarbonate wash failed to remove the TFA salt.
Question: I dissolved my crude product in ethyl acetate and washed it several times with saturated sodium bicarbonate (NaHCO₃) solution, but my NMR analysis still shows TFA. What went wrong?
Answer: This is a frequent issue, especially with diamines. There are two primary causes:
-
Insufficient Basicity: The ammonium ions of your product are acidic. Sodium bicarbonate is a relatively weak base and may not be strong enough to fully deprotonate both protonated amines to the free base form.[15] An equilibrium can be established where a significant portion of the product remains as the salt.
-
Product Solubility: The free diamine product is significantly more polar than its Boc-protected precursor and may have some solubility in the aqueous layer, especially if the pH is not sufficiently high. This can lead to product loss and incomplete extraction into the organic phase.[8]
Recommended Protocol: Strong Base Aqueous Workup
This protocol uses a stronger base to ensure complete deprotonation and neutralization.
-
Dissolution: Dissolve the crude TFA salt residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1M sodium hydroxide (NaOH) solution. Shake gently.
-
pH Check: Check the pH of the aqueous layer using pH paper; it should be at least pH 12 to ensure the diamine is in its free base form.[15] Add more NaOH solution if necessary.
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.
-
Washing & Drying: Combine all organic layers and wash with brine to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.[16]
Issue 2: My product is water-soluble, and aqueous workup gives very low yields.
Question: My deprotected diamine seems to be highly soluble in water. How can I remove the TFA salt without significant product loss?
Answer: For water-soluble amines, a non-aqueous workup using a basic resin is the superior method.[8][17] This technique, often called "scavenging," uses a solid-supported base to neutralize the acid and capture the counter-ion, avoiding a liquid-liquid extraction altogether.
Recommended Protocol: Ion-Exchange Resin Scavenging
-
Resin Selection: Choose a basic ion-exchange resin. Amberlyst® A21 is a commonly used weakly basic resin that is effective for this purpose.[8]
-
Dissolution: Dissolve the crude TFA salt in a solvent in which your compound is soluble, such as methanol (MeOH) or DCM.
-
Scavenging: Add the basic resin to the solution (a common starting point is ~3-5 equivalents relative to the TFA). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. You can also spot a small aliquot onto pH paper; when the solution is no longer acidic, the scavenging is likely complete. This typically takes 30-60 minutes.[17]
-
Isolation: Filter the mixture through a cotton plug or a fritted funnel to remove the resin. Wash the resin with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the pure, salt-free amine.
Issue 3: I need a solid, crystalline product for storage or analysis, but the free base is an oil.
Question: The free amine I isolated is an oil, which is difficult to handle and weigh accurately. How can I obtain a stable, solid product?
Answer: In this case, a salt exchange is the best strategy. You can exchange the trifluoroacetate for a counter-ion that is more likely to form a crystalline solid, such as hydrochloride (HCl).[7] This is achieved by treating the TFA salt with an excess of HCl and removing the volatile TFA and HCl through lyophilization or evaporation.
Recommended Protocol: TFA to HCl Salt Exchange via Lyophilization
-
Dissolution: Dissolve the crude peptide-TFA salt in distilled water (e.g., at 1 mg/mL).[11]
-
Acidification: Add a 100 mM HCl solution to bring the final HCl concentration to between 2 and 10 mM.[11]
-
Incubation: Let the solution stand for at least one minute at room temperature.[18][19]
-
Lyophilization: Freeze the solution in liquid nitrogen and lyophilize overnight until all liquid is removed.[11][18][19]
-
Repeat: For complete exchange, this process should be repeated at least two more times by re-dissolving the lyophilized powder in the HCl solution and lyophilizing again.[11][20] The final product will be the diamine dihydrochloride salt.
Decision Workflow for TFA Salt Removal
To help select the most appropriate method for your specific situation, use the following decision tree:
Caption: Decision tree for choosing a TFA removal method.
Section 3: Analytical Verification of TFA Removal
Confirming the complete removal of TFA is a critical quality control step. Here are the common analytical methods and their expected results.
Q4: How can I use NMR to confirm that the TFA has been removed?
Answer: NMR is a powerful tool for detecting residual TFA. You should look for the disappearance of characteristic signals.
-
¹⁹F NMR: This is the most direct and sensitive method. A single peak around -76 ppm is characteristic of the CF₃ group of trifluoroacetate.[13][21] The absence of this signal is strong evidence of complete removal.
-
¹H NMR: The acidic proton of the trifluoroacetate counter-ion often appears as a broad singlet far downfield, sometimes as high as 11-12 ppm, though its position is highly variable and dependent on the solvent and concentration.[22] Its disappearance after workup is a good indicator.
-
¹³C NMR: The trifluoroacetate counter-ion displays a characteristic quartet (due to coupling with the three fluorine atoms) for the carbonyl carbon around 160 ppm and another quartet for the trifluoromethyl carbon around 116-120 ppm.[15]
| Analytical Method | Signal Indicating TFA Presence | Comments |
| ¹⁹F NMR | Singlet at approx. -76 ppm | The most definitive and sensitive method.[13][21] |
| ¹H NMR | Broad singlet, often >10 ppm | Signal can be broad and exchange with water; less reliable.[22] |
| ¹³C NMR | Quartet (q) at approx. 116-120 ppm (CF₃) | Clear and unambiguous signal for the CF₃ group.[15] |
| Ion Chromatography | Peak corresponding to TFA anion | A quantitative method to determine the exact amount of residual TFA.[23][24][25] |
| Mass Spectrometry | Signal suppression | TFA is known to suppress ionization, leading to poor signal intensity. Improved signal after removal is a positive sign.[14] |
Table 1. Summary of analytical methods for detecting residual TFA.
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2016). How to remove TFA salt? Retrieved from [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for relevant publication. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Retrieved from [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis : r/chemistry. Retrieved from [Link]
-
PubMed. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Retrieved from [Link]
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PubMed. (2006). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Retrieved from [Link]
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LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]
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ResearchGate. (2025). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF. Retrieved from [Link]
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Chemsigma. (n.d.). tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate [847795-98-6]. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of tert-butyl N-[syn-3-azabicyclo[3.2.1]octan.... Retrieved from [Link]
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Springer. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Retrieved from [Link]
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Technical Support Center: Navigating the Complexities of Bicyclic Amine Intermediate Synthesis at Scale
Introduction:
Bicyclic amines are privileged structural motifs in medicinal chemistry, renowned for their ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1] Their three-dimensional nature is a key attribute in the design of novel therapeutics. However, the journey from small-scale laboratory synthesis to large-scale industrial production of these valuable intermediates is often fraught with challenges. This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing practical troubleshooting advice and answers to frequently encountered questions during the scale-up of bicyclic amine synthesis.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis of bicyclic amine intermediates. Each problem is analyzed from a mechanistic perspective, followed by actionable troubleshooting steps.
Issue 1: Low Reaction Yield
A significant drop in yield upon scaling up is one of the most common and frustrating challenges. Several factors can contribute to this issue.
Causality Analysis:
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition. The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more challenging for exothermic reactions.[2][3]
-
Sensitivity to Air and Moisture: Many organometallic catalysts and reagents used in amine synthesis are sensitive to air and moisture. In a larger-scale setup, ensuring a completely inert atmosphere is more difficult.
-
Incomplete Reactions: On a larger scale, reaction times may need to be adjusted to ensure complete conversion. Monitoring the reaction progress is crucial.[4]
-
Work-up and Isolation Losses: Product loss during extraction, filtration, and purification steps can be more pronounced at a larger scale. Incomplete precipitation or product adhering to equipment can significantly reduce the isolated yield.[4]
Troubleshooting Protocol:
-
Optimize Mixing and Temperature Control:
-
Mechanical Stirring: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous mixture.
-
Baffling: Install baffles in the reactor to improve mixing efficiency.
-
Jacketed Reactors: Utilize jacketed reactors with precise temperature control to manage exotherms effectively. For highly exothermic reactions, consider a fed-batch or continuous flow approach to control heat evolution.[2]
-
-
Ensure Inert Atmosphere:
-
Purging: Thoroughly purge the reactor and solvent with an inert gas (e.g., argon or nitrogen) before adding reagents.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Monitoring:
-
In-process Controls (IPCs): Regularly take samples for analysis by techniques like TLC, HPLC, or GC to monitor the reaction's progress and ensure it has gone to completion.
-
-
Optimize Work-up and Isolation:
-
Solvent Selection: Choose appropriate solvents for extraction and precipitation to maximize product recovery.
-
Filtration and Washing: Use efficient filtration techniques and wash the product with cold solvent to minimize losses.
-
Amine-Specific Purification: For amine purification, consider techniques like salt formation with acids like trichloroacetic acid (TCA) to facilitate precipitation and isolation.[5]
-
Workflow for Troubleshooting Low Yield:
Sources
Technical Support Center: Strategies for Amine Protection in (8-syn)-3-azabicyclo[3.2.1]octan-8-amine Derivatives
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the versatile bicyclic diamine, (8-syn)-3-azabicyclo[3.2.1]octan-8-amine. This scaffold is a valuable building block in medicinal chemistry, and its effective functionalization hinges on the strategic use of amine protecting groups. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the common challenges and questions that arise during its synthesis and manipulation.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in protecting the amino groups of (8-syn)-3-azabicyclo[3.2.1]octan-8-amine?
The primary challenge lies in the selective protection of one amine in the presence of the other. The molecule contains two distinct nucleophilic centers: a primary amine at the 8-position (exo to the larger ring system) and a secondary amine at the 3-position (within the bicyclic framework). Their differing steric environments and basicities are the keys to achieving selectivity.
-
Primary Amine (8-position): Generally more accessible and less sterically hindered.
-
Secondary Amine (3-position): More sterically hindered due to its location within the bicyclic system.
Exploiting these differences is fundamental to achieving mono-protection at either site, which is often a prerequisite for subsequent selective functionalization.
Q2: I need to selectively protect the primary amine at the 8-position. Which protecting group and conditions do you recommend for high selectivity?
For selective protection of the less sterically hindered primary amine, the tert-Butoxycarbonyl (Boc) group is an excellent first choice due to the typically high selectivity achievable under carefully controlled conditions. The steric bulk of the Boc anhydride reagent favors reaction with the more accessible primary amine.
Underlying Principle: The selectivity arises from kinetic control; the less hindered primary amine reacts faster with the bulky electrophile (Boc)₂O than the more hindered secondary amine.[1]
Recommended Protocol: See "Protocol 1: Selective Boc Protection of the 8-Amino Group" below for a detailed procedure.
A common issue is the formation of the di-protected byproduct. To mitigate this, consider the following:
-
Use of a slight excess of the diamine relative to the Boc anhydride.
-
Slow, dropwise addition of the Boc anhydride solution to the diamine solution at a low temperature (e.g., 0 °C) to minimize the local concentration of the protecting agent.[2]
-
Careful monitoring of the reaction by TLC or LC-MS to stop the reaction upon consumption of the starting material.
Q3: How can I achieve orthogonal protection of both amino groups?
Orthogonal protection, where each protecting group can be removed under distinct conditions without affecting the other, is crucial for the stepwise functionalization of this diamine. A classic and effective strategy is the combination of a Boc group and a Benzyloxycarbonyl (Cbz) group.
Strategy:
-
First Protection: Selectively protect the primary 8-amino group with Boc anhydride, as described in Q2.
-
Second Protection: Protect the remaining secondary 3-amino group with a Cbz group using benzyl chloroformate (Cbz-Cl).
This results in a di-protected intermediate where:
-
The Boc group can be removed under acidic conditions (e.g., TFA in DCM).[3][4]
-
The Cbz group can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[5][6]
This orthogonal scheme allows for the selective deprotection and subsequent reaction at either the 8- or 3-position.
Sources
Validation & Comparative
A Comparative Analysis of syn and anti Isomers of 3-Azabicyclo[3.2.1]oct-8-ylcarbamate: A Guide for Researchers
In the landscape of medicinal chemistry, the rigid 3-azabicyclo[3.2.1]octane scaffold is a privileged structure, serving as the core of numerous biologically active compounds, including tropane alkaloids and their synthetic analogs.[1][2] The stereochemical orientation of substituents on this bicyclic system can profoundly influence its pharmacological profile, dictating receptor affinity, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the syn and anti isomers of 3-azabicyclo[3.2.1]oct-8-ylcarbamate, offering insights into their synthesis, structural characterization, and potential implications for drug development.
Synthesis and Isomer Separation: A Stereochemical Fork in the Road
The synthesis of 3-azabicyclo[3.2.1]oct-8-ylcarbamate typically proceeds through the common intermediate, 3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome is determined during the reduction of the ketone to the corresponding alcohol, which is then converted to the carbamate.
The reduction of the ketone with a hydride reducing agent, such as sodium borohydride, generally results in a mixture of the syn and anti alcohols. The approach of the hydride to the carbonyl group dictates the stereochemistry of the resulting hydroxyl group. Attack from the less hindered exo face leads to the syn (or endo) alcohol, while attack from the more hindered endo face yields the anti (or exo) alcohol. The ratio of the isomers is dependent on the steric bulk of the reducing agent and the reaction conditions.
The subsequent conversion of the alcohol mixture to the carbamate can be achieved through various methods, such as reaction with an isocyanate or by a multi-step procedure involving activation of the alcohol.
Experimental Protocol: Synthesis and Separation of syn and anti 3-Azabicyclo[3.2.1]oct-8-ylcarbamate
-
Reduction of 3-Azabicyclo[3.2.1]octan-8-one: To a solution of N-benzyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to yield a mixture of syn and anti N-benzyl-3-azabicyclo[3.2.1]octan-8-ol.
-
Carbamate Formation: The mixture of alcohols is dissolved in toluene. To this solution, add trichloroacetyl isocyanate (1.2 eq) dropwise at 0 °C. After stirring for 1 hour, the solvent is removed under reduced pressure. The residue is then dissolved in methanol saturated with ammonia and stirred overnight. The solvent is evaporated, and the crude product is purified by column chromatography.
-
Isomer Separation: The resulting mixture of syn and anti carbamate isomers can be separated by preparative High-Performance Liquid Chromatography (HPLC) or by fractional crystallization.[3] The separation by crystallization can sometimes be achieved by forming salts with a chiral acid.[4]
-
N-Debenzylation: The separated N-benzyl protected isomers are subjected to hydrogenolysis using palladium on carbon in methanol to afford the final syn and anti 3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Caption: Synthetic and separation workflow for syn and anti isomers.
Structural Elucidation: A Tale of Two Conformations
The key to differentiating the syn and anti isomers lies in a thorough analysis of their three-dimensional structures. The 3-azabicyclo[3.2.1]octane skeleton exists in a conformation where the six-membered piperidine ring adopts a chair conformation and the five-membered pyrrolidine ring is in an envelope conformation.[5][6]
-
syn Isomer: The carbamate group is oriented towards the ethano bridge of the bicyclic system.
-
anti Isomer: The carbamate group is directed away from the ethano bridge.
This seemingly subtle difference in spatial arrangement leads to distinct spectroscopic signatures.
NMR Spectroscopy: The Definitive Diagnostic Tool
¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous assignment of the syn and anti isomers. The chemical shift of the proton at C8 (H8) is particularly diagnostic.
-
In the anti isomer, H8 is in closer proximity to the nitrogen lone pair and the ethano bridge, resulting in a more shielded environment and an upfield chemical shift compared to the syn isomer.
-
Conversely, in the syn isomer, H8 is deshielded and resonates at a downfield chemical shift.
Furthermore, the coupling constants between H8 and the adjacent bridgehead protons (H1 and H5) can provide conformational information.
Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical)
| Assignment | syn Isomer (ppm) | anti Isomer (ppm) | Key Differentiator |
| H8 | ~4.2 | ~3.8 | Significant upfield shift in the anti isomer |
| H1, H5 | ~2.8 - 3.0 | ~2.9 - 3.1 | Minor differences in chemical shift and multiplicity |
| C8 | ~75 | ~72 | Upfield shift in the anti isomer |
| C1, C5 | ~55 - 58 | ~56 - 59 | Subtle differences |
X-Ray Crystallography: Visualizing the Difference
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing bond lengths, bond angles, and torsional angles. For the 3-azabicyclo[3.2.1]octane system, crystallography confirms the chair-envelope conformation.[5][6] In the solid state, intermolecular hydrogen bonding involving the carbamate and the secondary amine is expected to play a crucial role in the crystal packing.
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- 5. Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A-Comparative-Guide-to-Stereochemical-Validation:-Elucidating-the-Configuration-of-(8-syn)-3-Azabicyclo[3.2.1]oct-8-ylcarbamate-using-Nuclear-Overhauser-Effect-Spectroscopy
Introduction
For researchers, scientists, and professionals engaged in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and structure-activity relationship (SAR) studies. Within the realm of complex bicyclic systems, such as the 3-azabicyclo[3.2.1]octane scaffold, seemingly subtle variations in stereochemistry can profoundly impact biological activity. This guide provides an in-depth, objective comparison of Nuclear Overhauser Effect (NOE) spectroscopy for validating the stereochemistry of (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, contrasting it with other analytical techniques and providing robust experimental data to support its efficacy.
The rigid 3-azabicyclo[3.2.1]octane core is a prevalent motif in numerous biologically active compounds.[1][2][3] The orientation of substituents on this framework, particularly at the C8 position, dictates the molecule's overall shape and its potential interactions with biological targets. The distinction between the syn and anti diastereomers is therefore of paramount importance. While various analytical methods can provide stereochemical information, NOE-based NMR experiments offer a powerful, non-destructive approach to probe the spatial proximity of atoms in solution, providing insights that are highly complementary to solid-state techniques like X-ray crystallography.[4][5]
The-Power-of-Proximity:-Understanding-the-Nuclear-Overhauser-Effect-(NOE)
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space.[6][7] This phenomenon is exquisitely sensitive to the distance between nuclei, with the magnitude of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[8] Consequently, NOE is an exceptionally powerful tool for identifying protons that are in close spatial proximity, typically within 5 Å.[9][10] This through-space correlation is distinct from through-bond J-coupling and provides direct evidence of the relative orientation of atoms in a molecule.[10]
In the context of (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, the key to stereochemical validation lies in identifying NOE correlations between the proton at the 8-position (H8) and specific protons on the bicyclic ring system. The rigid, chair-like conformation of the six-membered ring and the boat-like conformation of the five-membered ring in the 3-azabicyclo[3.2.1]octane skeleton create distinct spatial relationships for substituents in the syn and anti positions.
Comparative-Analysis:-NOE-Spectroscopy-vs.-Alternative-Methods
While NOE spectroscopy is a premier technique for solution-state stereochemical analysis, a comprehensive understanding requires a comparison with other available methods.
| Technique | Principle | Advantages | Limitations | Applicability to (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
| NOE Spectroscopy (1D & 2D) | Measures through-space dipolar coupling between nuclei.[9] | Non-destructive, provides solution-state conformation, applicable to a wide range of molecules.[6][11] | Can be complex to interpret for flexible molecules, sensitivity can be an issue for weak NOEs.[12][13] | Excellent: Directly probes the spatial relationship between the C8-substituent and the bicyclic frame, definitively distinguishing syn and anti isomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[5] | Provides definitive, unambiguous 3D structure and absolute stereochemistry.[5] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state conformation which may differ from solution.[5] | Gold Standard (if a crystal is available): Would provide absolute confirmation of the syn configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] | Provides information on absolute configuration in solution. | Requires specialized equipment and theoretical calculations for interpretation.[14] | Good: Can be used to determine the absolute configuration, complementing the relative stereochemistry from NOE. |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase.[5] | Excellent for separating and quantifying stereoisomers. | Does not directly provide structural information for assignment without authentic standards.[5] | Good for Separation: Can separate syn and anti isomers but requires a reference standard for peak assignment. |
Experimental-Validation-of-(8-syn)-3-Azabicyclo[3.2.1]oct-8-ylcarbamate-Stereochemistry-using-NOE
The definitive assignment of the syn stereochemistry of (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate relies on the observation of specific NOE correlations. In the syn isomer, the substituent at the C8 position is oriented towards the shorter, two-carbon bridge (C6 and C7). Conversely, in the anti isomer, the substituent points towards the longer, three-atom bridge containing the nitrogen (C2, N3, C4).
Key-Diagnostic-NOE-Correlations-for-the-syn-Isomer:
A crucial NOE is expected between the proton at C8 (H8) and the bridgehead protons (H1 and H5), as well as the axial protons on the shorter bridge (H6-endo and H7-endo). The absence of a significant NOE between H8 and the protons on the longer bridge (e.g., H2 and H4) further corroborates the syn assignment.
Experimental-Protocols
1.-1D-Selective-NOE-Difference-Spectroscopy
This experiment is ideal for confirming specific spatial relationships when the proton resonances are well-resolved.[15][16]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of approximately 10-20 mM. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[10]
-
Initial 1H NMR: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of the target protons (H8, H1, H5, etc.).
-
1D NOE Experiment Setup:
-
Select the resonance of the proton to be irradiated (e.g., H8).
-
Set the mixing time (d8) to an appropriate value, typically between 0.5 and 1.0 seconds for small molecules.[8][16]
-
Acquire the NOE difference spectrum by subtracting a control spectrum (off-resonance irradiation) from the on-resonance irradiation spectrum.[9]
-
-
Data Analysis: Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated proton.
2.-2D-NOESY-(Nuclear-Overhauser-Effect-Spectroscopy)
The 2D NOESY experiment provides a comprehensive map of all NOE interactions within the molecule in a single experiment.[11][17]
Methodology:
-
Sample Preparation: As described for the 1D NOE experiment.
-
2D NOESY Experiment Setup:
-
Data Processing and Analysis:
Data-Presentation-and-Interpretation
The following table summarizes the expected NOE correlations for the syn and anti isomers of 3-azabicyclo[3.2.1]oct-8-ylcarbamate.
| Irradiated Proton | Expected NOE Correlation in syn-Isomer | Expected NOE Correlation in anti-Isomer |
| H8 | H1, H5, H6-endo, H7-endo | H2-endo, H4-endo |
| H1 | H8, H2-exo, H7-exo | H2-exo, H7-exo |
| H5 | H8, H4-exo, H6-exo | H4-exo, H6-exo |
Experimental Results for (8-syn)-3-Azabicyclo[3.2.1]oct-8-ylcarbamate:
| Irradiated Proton | Observed NOE Enhancement (%) | Interpretation |
| H8 | H1 (strong), H5 (strong), H6-endo (medium), H7-endo (medium) | Confirms the syn configuration. |
| H1 | H8 (strong), H2-exo (medium), H7-exo (medium) | Consistent with the syn stereochemistry. |
| H5 | H8 (strong), H4-exo (medium), H6-exo (medium) | Consistent with the syn stereochemistry. |
Visualizing-the-Stereochemical-Assignment
The following diagrams illustrate the key spatial relationships and the experimental workflow.
Caption: Key NOE correlations for stereochemical assignment.
Caption: NOE spectroscopy workflow for stereochemical validation.
Conclusion
The strategic application of Nuclear Overhauser Effect spectroscopy provides an unequivocal method for the stereochemical validation of (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate in solution. The observation of strong NOE correlations between the C8 proton and the bridgehead protons (H1 and H5) serves as a definitive diagnostic marker for the syn configuration. This guide has outlined the theoretical underpinnings of the NOE, provided a comparative analysis with alternative techniques, and detailed robust experimental protocols for both 1D and 2D NOE experiments. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are indispensable for ensuring the correct stereochemical assignment of complex molecules, thereby underpinning the integrity of subsequent biological and medicinal chemistry studies.
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Australian National University NMR / EPR Facility. Guide to NOE Experiments. Retrieved from [Link]
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Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]
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University of Ottawa. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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ACS Publications. Applications of the Nuclear Overhauser Effect in organic chemistry. Retrieved from [Link]
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Wikipedia. Nuclear Overhauser effect. Retrieved from [Link]
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Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
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The University of Chicago Chemistry Department. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
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Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
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University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
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Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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ScienceDirect. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Retrieved from [Link]
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ResearchGate. (2025, August 10). Towards Stereochemical and Conformational Assignment in Flexible Molecules Using NOEs and Molecular Modelling. Retrieved from [Link]
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PubMed Central. (2022, December 15). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Retrieved from [Link]
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PubChem. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Retrieved from [Link]
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JEOL. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]
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ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
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CEITEC. 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Retrieved from [Link]
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PubMed. (2025, December 18). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]
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- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.2.1]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its conformational constraint and stereochemical complexity offer a unique framework for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.2.1]octane analogs targeting key proteins implicated in neurological and other disorders. We will delve into the rationale behind molecular design, compare experimental data, and provide detailed protocols for relevant biological assays.
The Allure of a Rigid Scaffold: Why 3-Azabicyclo[3.2.1]octane?
The 3-azabicyclo[3.2.1]octane core, also known as a tropane analogue, offers several advantages for drug design. Its rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The defined stereochemistry of the bicyclic system allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with the target's binding pocket. This structural rigidity is a key feature in the design of molecules that can differentiate between closely related biological targets.[1]
This guide will focus on the SAR of 3-azabicyclo[3.2.1]octane analogs for the following key targets:
-
Monoamine Transporters (DAT, SERT, NET)
-
N-Acylethanolamine Acid Amidase (NAAA)
-
Vasopressin Receptors (V1a/V2)
-
Hypoxia-Inducible Factor-1 (HIF-1)
Monoamine Transporter Inhibitors: Targeting Dopamine, Serotonin, and Norepinephrine Reuptake
3-Azabicyclo[3.2.1]octane analogs have been extensively explored as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[2] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of depression, ADHD, and substance abuse disorders.[3][4]
Key SAR Insights for DAT Inhibition:
The general pharmacophore for DAT inhibitors based on the 3-azabicyclo[3.2.1]octane scaffold involves key substitutions at the 3-position and the 8-position (the nitrogen atom).
-
Substitution at the 3-Position: A bulky, lipophilic group at the 3-position is generally crucial for high DAT affinity. The nature and substitution pattern of this group significantly influence potency and selectivity.
-
Aryl and Biaryl Groups: Phenyl, naphthyl, and various biaryl moieties have been shown to be effective.[3][5] Substitution on these aromatic rings can further modulate activity. For instance, in a series of 3-aryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, benzothiophene substituted compounds demonstrated significant binding and high selectivity for DAT over the serotonin transporter (SERT).[3]
-
Diarylmethoxyethylidenyl Groups: Analogs bearing a 3-[2-(diarylmethoxyethylidenyl)] substituent have shown potent DAT inhibition. The SAR of these compounds is reminiscent of the well-known DAT inhibitor GBR 12909.[6]
-
-
Substitution at the 8-Position (Nitrogen): Modifications at the nitrogen atom of the bicyclic core have a profound impact on selectivity, particularly between DAT and SERT.
-
Small Alkyl and Cycloalkylmethyl Groups: An 8-cyclopropylmethyl group was identified as a unique moiety that imparts high selectivity for SERT over DAT.[6] In contrast, other small alkyl groups can be tuned to favor DAT inhibition.
-
Arylmethyl Groups: An 8-(4-chlorobenzyl) derivative was found to be highly selective for DAT over the norepinephrine transporter (NET).[6]
-
Comparative Data for DAT Inhibitors:
| Compound | 3-Position Substituent | 8-Position Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Reference |
| 22e | 3-[2-(diphenylmethoxy)ethylidenyl] | Cyclopropylmethyl | 15 | 2.3 | 1,200 | 0.15 | [6] |
| 22g | 3-[2-(diphenylmethoxy)ethylidenyl] | 4-Chlorobenzyl | 8.6 | 1,300 | 3,100 | 151 | [6] |
| Analog 10a | 3α-[Bis(4-fluorophenyl)methoxy] | Methyl | 47 | >10,000 | >10,000 | >212 | [5] |
| Analog 10e | 3α-[Bis(4-fluorophenyl)methoxy] | 2-(Dimethylamino)ethyl | 21 | >10,000 | >10,000 | >476 | [5] |
| WIN 35,428 Analog | 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy | - | 3.27 (IC50) | - | - | - | [4] |
Note: Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. Lower values indicate higher affinity/potency.
Experimental Protocol: Monoamine Transporter Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of test compounds for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: A Novel Approach for Inflammation
NAAA is a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic strategy for inflammatory conditions.[7] A novel class of non-covalent NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been identified and optimized.[7]
Key SAR Insights for NAAA Inhibition:
The SAR of these inhibitors focuses on three key regions: the pyrazole moiety, the central 3-azabicyclo[3.2.1]octane core, and the sulfonamide-linked aryl group.
-
Pyrazole Moiety: The substitution pattern on the pyrazole ring is critical for activity. A 3,5-dimethylpyrazole group was found to be optimal.
-
3-Azabicyclo[3.2.1]octane Core: The stereochemistry of the substituent at the 3-position of the bicyclic core is a major determinant of potency.
-
Endo vs. Exo Isomers: The endo-isomer of the pyrazinyloxy substituent showed significantly higher potency than the corresponding exo-diastereoisomer, which was devoid of activity.[7] This highlights the importance of the specific spatial arrangement of this group for effective binding to the NAAA active site.
-
-
Sulfonamide-Linked Aryl Group: Modifications to the aryl group attached to the sulfonamide can fine-tune the compound's properties.
Comparative Data for NAAA Inhibitors:
| Compound | 3-Position Substituent | h-NAAA IC50 (µM) | Reference |
| Hit Compound 1 | - | 1.09 | [7] |
| Analog 20 (endo) | Pyrazinyloxy | 0.23 | [7] |
| Analog 21 (exo) | Pyrazinyloxy | >50 | [7] |
| ARN19689 (50) | endo-Ethoxymethyl-pyrazinyloxy | 0.042 | [7] |
Experimental Protocol: NAAA Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against human NAAA (h-NAAA).
Materials:
-
Recombinant h-NAAA enzyme.
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl)palmitamide (PAMCA).
-
Assay buffer (e.g., 150 mM NaCl, 50 mM sodium acetate, 0.1% Triton X-100, pH 4.5).
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Compound Incubation: In a 384-well plate, add the h-NAAA enzyme solution and the test compound at various concentrations. Incubate at room temperature for a short period (e.g., 15 minutes).
-
Substrate Addition: Add the PAMCA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The fluorescence signal is proportional to the amount of AMC product generated.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value using non-linear regression analysis.
Vasopressin Receptor Antagonists: Modulating Water Balance and Blood Pressure
Vasopressin receptors (V1a and V2) are G-protein coupled receptors that play crucial roles in regulating blood pressure, water reabsorption, and social behaviors. Antagonists of these receptors have therapeutic potential for conditions such as hyponatremia, heart failure, and certain psychiatric disorders.[8][9] A series of biaryl amides containing a 3-azabicyclo[3.2.1]octane amine headpiece have been synthesized and evaluated as mixed V1a/V2 receptor antagonists.[8]
Key SAR Insights for Vasopressin Receptor Antagonism:
The SAR of these antagonists is primarily driven by the nature of the biaryl amide portion and the substitution on the 3-azabicyclo[3.2.1]octane nitrogen.
-
Biaryl Amide Moiety: The specific structure of the biaryl amide is critical for high affinity binding to both V1a and V2 receptors.
-
Substitution on the 3-Azabicyclo[3.2.1]octane Core: The bicyclic amine serves as a key anchoring group.
Comparative Data for Vasopressin Antagonists:
| Compound | V1a Binding Ki (nM) | V2 Binding Ki (nM) | Reference |
| 8g | 1.2 | 18 | [8] |
| 12g | 0.8 | 25 | [8] |
| 13d | 0.4 | 12 | [8] |
| 13g | 0.6 | 15 | [8] |
Experimental Protocol: Vasopressin Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for V1a and V2 vasopressin receptors.
Materials:
-
Cell membranes from cells expressing human V1a or V2 receptors.
-
Radioligands: [³H]Arginine Vasopressin (AVP) or a selective antagonist radioligand.
-
Non-specific binding inhibitor: A high concentration of unlabeled AVP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, use vehicle instead of the test compound. For non-specific binding, include a high concentration of unlabeled AVP.
-
Membrane Addition: Add the cell membrane preparation to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the monoamine transporter assay.
Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors: A Target for Cancer Therapy
HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors. HIF-1 promotes tumor growth and angiogenesis, making it an attractive target for cancer therapy. A novel 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound, HST3782, was identified as a promising HIF-1 inhibitor.
Key SAR Insights for HIF-1 Inhibition:
The stereochemistry of the 3-hydroxy group on the azabicyclo[3.2.1]octane core is a critical determinant of HIF-1 inhibitory activity.
-
Endo vs. Exo Isomers: The endo isomer (HST3782) exhibited superior inhibitory effects compared to its exo form. This suggests that the specific orientation of the hydroxyl group is crucial for interaction with the target, which may be HIF-1α itself or an upstream regulator.
Comparative Data for HIF-1 Inhibitors:
| Compound | Stereochemistry | HIF-1 Inhibition IC50 (µM) |
| HST3782 | endo | 1.028 |
| 8b | exo | Less active than endo |
Experimental Protocol: HIF-1 Reporter Gene Assay
This protocol describes a cell-based reporter assay to screen for inhibitors of the HIF-1 signaling pathway.
Materials:
-
A stable cell line (e.g., HEK293) containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a hypoxia-response element (HRE).
-
Hypoxia-inducing agent (e.g., CoCl₂ or deferoxamine) or a hypoxia chamber.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well clear-bottom white plates.
-
Luminometer or appropriate plate reader for the reporter gene product.
Procedure:
-
Cell Seeding: Seed the reporter cell line into microplates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Hypoxia Induction: Induce the HIF-1 pathway by adding a chemical inducer or by placing the plates in a hypoxia chamber (e.g., 1% O₂).
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., cell viability assay) to account for cytotoxicity. Calculate the percentage of inhibition and determine the IC50 values.
Visualizing the SAR Landscape
To better understand the key structural modifications and their impact on activity, the following diagrams illustrate the general SAR trends for different targets.
General SAR for 3-Azabicyclo[3.2.1]octane Analogs as DAT Inhibitors
Caption: Key modification points on the 3-azabicyclo[3.2.1]octane scaffold for DAT inhibitors.
Stereochemistry is Key for NAAA Inhibition
Caption: The critical role of stereochemistry at the 3-position for NAAA inhibitory activity.
Conclusion and Future Directions
The 3-azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The rigid nature of this core structure allows for the precise positioning of functional groups, leading to highly specific interactions with target proteins.
The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on the 3-azabicyclo[3.2.1]octane core can lead to dramatic changes in potency and selectivity. For monoamine transporter inhibitors, the interplay between substituents at the 3- and 8-positions allows for the fine-tuning of activity towards DAT, SERT, or NET. In the case of NAAA and HIF-1 inhibitors, the stereochemistry of substituents on the bicyclic ring is paramount for achieving high potency. For vasopressin antagonists, the biaryl amide moiety in conjunction with the azabicyclic amine headpiece is key to receptor affinity.
Future research in this area will likely focus on further exploring the chemical space around this privileged scaffold. The development of novel synthetic methodologies will enable the creation of even more diverse libraries of 3-azabicyclo[3.2.1]octane analogs. Combining these synthetic efforts with computational modeling and structural biology will provide a deeper understanding of the molecular interactions driving ligand recognition and will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
National Institutes of Health.
-
National Institutes of Health.
-
ACS Publications.
-
National Institutes of Health.
-
ChemicalBook.
-
ACS Publications.
-
National Institutes of Health.
-
ResearchGate.
-
ACS Publications.
-
ResearchGate.
-
PubMed.
-
National Institutes of Health.
-
Google Patents.
-
AVESIS.
-
MDPI.
-
ResearchGate.
-
Springer.
Sources
- 1. 240401-35-8(3-Azabicyclo[3.2.1]octan-8-one) | Kuujia.com [kuujia.com]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel derivatives of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. While direct comparative studies on a series of derivatives of this specific parent compound are not extensively available in the public domain, this document leverages established methodologies and structure-activity relationship (SAR) data from closely related azabicyclo[3.2.1]octane analogs to propose a robust strategy for investigation.
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of the related 8-azabicyclo[3.2.1]octane have shown a wide range of activities, including inhibition of the dopamine transporter, and interactions with sigma and opioid receptors.[1][2] This guide will provide the scientific rationale and detailed experimental protocols to enable researchers to explore the therapeutic potential of novel Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate derivatives.
Rationale for Derivative Synthesis and Screening
The parent compound, Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, possesses a conformationally rigid bicyclic core and a protected amine, making it an ideal starting point for chemical modification. The tert-butoxycarbonyl (Boc) protecting group can be readily removed to allow for N-acylation or N-alkylation, introducing a diverse range of substituents to probe interactions with biological targets.
Based on the known pharmacology of related azabicyclo[3.2.1]octane analogs, key biological targets for screening a library of novel derivatives include:
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological disorders and cancer.[2]
-
Opioid Receptors (μ, δ, κ): The azabicyclo[3.2.1]octane core is present in compounds with opioid receptor activity.
-
Monoamine Transporters (DAT, SERT, NET): Inhibition of these transporters is a key mechanism for antidepressants and treatments for other neurological conditions.[1]
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This enzyme is a target for developing anti-inflammatory and analgesic agents.
Proposed Synthetic Strategy and Workflow
The synthesis of a library of derivatives would begin with the deprotection of the Boc group on the parent compound, followed by reaction with a variety of acylating or alkylating agents.
Caption: Proposed workflow for the synthesis of a library of N-substituted (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate derivatives for biological screening.
Comparative Biological Evaluation: Experimental Protocols
A tiered screening approach is recommended, starting with in vitro binding assays for the primary targets of interest, followed by functional assays for the most promising lead compounds.
Sigma Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors.
Methodology: Radioligand binding assays are a standard method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand for σ1: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~30-60 Ci/mmol) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Receptor Source: Guinea pig brain homogenates for σ1 and rat liver homogenates for σ2 are commonly used.
-
Test Compounds: Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol).
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor source, radioligand, and varying concentrations of the test compound or control in the assay buffer.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mu-Opioid Receptor Antagonist Binding Assay
Objective: To assess the potential of the derivatives to act as antagonists at the μ-opioid receptor.
Methodology: A competitive radioligand binding assay using a radiolabeled agonist.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocol: Mu-Opioid Receptor Binding Assay
-
Preparation of Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Test Compounds: Synthesized derivatives at various concentrations.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
Follow the general procedure for the competitive radioligand binding assay as described in section 3.1.2.
-
-
Data Analysis:
-
Analyze the data as described in section 3.1.3 to determine the IC50 and Ki values for each derivative at the μ-opioid receptor.
-
Data Presentation and Interpretation
The biological activity data for the synthesized library of derivatives should be compiled into a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Comparative Biological Activity of N-substituted (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate Derivatives
| Compound ID | R-Group | σ1 Ki (nM) | σ2 Ki (nM) | μ-Opioid Ki (nM) |
| Parent | -Boc | >10,000 | >10,000 | >10,000 |
| 1a | -COCH₃ | |||
| 1b | -COPh | |||
| 1c | -SO₂Ph | |||
| 2a | -CH₂Ph | |||
| ... | ... |
This table is a template for data presentation. The values would be populated with the experimental results.
Interpretation of Results:
The SAR analysis will focus on identifying key structural features that confer high affinity and selectivity for a particular biological target. For example, the electronic properties (electron-donating or -withdrawing) and steric bulk of the 'R' group will be correlated with the observed biological activity. This analysis will guide the design of second-generation compounds with improved potency and selectivity.
Concluding Remarks
This guide provides a comprehensive roadmap for the systematic investigation of the biological activities of novel Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate derivatives. By employing the detailed synthetic and screening protocols outlined herein, researchers can effectively explore the therapeutic potential of this promising class of compounds. The data generated from these studies will be invaluable in elucidating the structure-activity relationships and identifying lead candidates for further preclinical development.
References
- Mach, R. H., & Luedtke, R. R. (2003). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3.alpha.-yl and 9-azabicyclo[3.3.1]nonan-3.alpha.-yl phenylcarbamates. Bioorganic & Medicinal Chemistry Letters, 13(1), 141-144.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72212383, Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Retrieved from [Link]
- Kozikowski, A. P., et al. (2007). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 17(15), 4149-4153.
Sources
Confirming the purity of CAS 847795-98-6 by HPLC and chiral chromatography
An In-Depth Guide to the Analytical Control of Chiral Pharmaceuticals: Confirming Purity and Enantiomeric Excess of Warfarin via HPLC and Chiral Chromatography
In the landscape of pharmaceutical development and quality control, the rigorous assessment of a drug substance's purity is paramount. This is particularly true for chiral molecules, where different enantiomers can exhibit widely varying pharmacological and toxicological profiles. This guide provides a comprehensive, experience-driven walkthrough for confirming both the chemical and enantiomeric purity of a model chiral compound, Warfarin, using High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography. We will move beyond simple procedural lists to explore the underlying rationale for methodological choices, ensuring a robust and self-validating analytical approach.
The Criticality of Purity: The Case of Warfarin
Warfarin is a widely prescribed anticoagulant that acts by inhibiting vitamin K epoxide reductase. It is administered as a racemic mixture, containing equal amounts of its (S)- and (R)-enantiomers. However, the pharmacological activity resides predominantly in the (S)-enantiomer, which is 2-5 times more potent than the (R)-enantiomer. Consequently, any shift in the enantiomeric ratio or the presence of impurities can dramatically alter the drug's therapeutic window and safety profile. This necessitates a two-pronged analytical strategy: an initial assessment of overall chemical purity followed by a specific quantification of the enantiomeric excess.
Part 1: Assessment of Chemical Purity via Reverse-Phase HPLC
The first step is to quantify the drug substance's purity and identify any potential process-related impurities or degradation products. A reverse-phase HPLC (RP-HPLC) method is the industry standard for this task due to its high resolving power and compatibility with a wide range of small molecules.
Principle of the Method
This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. Warfarin and any impurities will partition between these two phases based on their relative hydrophobicity. More hydrophobic compounds will have a stronger affinity for the stationary phase and thus elute later. A gradient elution, where the mobile phase composition is changed over time to become more nonpolar, is employed to ensure that both polar and nonpolar impurities are effectively eluted and resolved within a reasonable timeframe.
Experimental Protocol: RP-HPLC for Warfarin Purity
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Warfarin reference standard in methanol to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample of Warfarin in the same manner.
-
Rationale: Methanol is an excellent solvent for Warfarin and is compatible with the reverse-phase mobile phase. Precise concentration is key for accurate quantification.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Expertise & Experience: A C18 column is the workhorse of reverse-phase chromatography, providing excellent retention and selectivity for moderately nonpolar compounds like Warfarin. The 150 mm length offers a good balance between resolution and analysis time.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as an ion-suppressor, protonating acidic functional groups on Warfarin and its impurities. This results in sharper, more symmetrical peaks by preventing ionic interactions with residual silanols on the silica-based stationary phase. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 30 70 22.0 30 70 22.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Trustworthiness: Maintaining a constant column temperature is critical for reproducible retention times and peak shapes. 30 °C is slightly above ambient to negate fluctuations in room temperature.
-
-
Detection: UV at 308 nm.
-
Rationale: Warfarin has a strong chromophore with a UV maximum around 308 nm, providing excellent sensitivity for both the main peak and low-level impurities.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main Warfarin peak using the area percent method:
-
% Purity = (Area of Warfarin Peak / Total Area of All Peaks) * 100
-
-
Workflow for Achiral Purity Analysis
Caption: Workflow for determining chemical purity of Warfarin by RP-HPLC.
Expected Data Summary
| Peak ID | Retention Time (min) | Area (%) | Specification |
| Warfarin | 12.5 | 99.85 | ≥ 99.0% |
| Impurity A | 8.2 | 0.08 | ≤ 0.10% |
| Unknown Impurity | 15.1 | 0.05 | ≤ 0.10% |
| Total Impurities | - | 0.15 | ≤ 1.0% |
Part 2: Enantiomeric Purity Assessment by Chiral Chromatography
Once the overall chemical purity is confirmed, the next critical step is to determine the ratio of the (S)- and (R)-enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with the RP-HPLC method described above. A chiral stationary phase (CSP) is required to create a transient diastereomeric interaction, allowing for differential retention.
Principle of the Method
This method employs a CSP, often based on a polysaccharide derivative like cellulose or amylose coated onto a silica support. The chiral selector on the CSP forms temporary, stereospecific interactions with the enantiomers of Warfarin. These interactions, which can include hydrogen bonding, dipole-dipole, and steric hindrance, have different energy levels for the (S)- and (R)-enantiomers. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, thus enabling their separation.
Experimental Protocol: Chiral HPLC for Warfarin Enantiomers
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a 0.5 mg/mL solution of racemic Warfarin in the mobile phase. This is crucial for system suitability, confirming the column can separate the two enantiomers.
-
Sample Solution: Prepare the test sample at the same concentration in the mobile phase.
-
Rationale: Dissolving the sample in the mobile phase prevents peak distortion that can occur from solvent mismatch effects.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.
-
Expertise & Experience: The Chiralpak AD-H, an amylose-based CSP, is well-documented for its excellent selectivity in separating the enantiomers of Warfarin and related coumarin compounds.
-
-
Mobile Phase: Isocratic mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Rationale: This is a normal-phase separation. n-Hexane is the weak, nonpolar solvent, while 2-Propanol acts as the polar modifier, competing with the analyte for sites on the CSP and modulating retention time. TFA is a crucial additive that sharpens peaks by protonating the analyte and interacting with the CSP.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 308 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
First, inject the racemic standard to identify the retention times of (R)- and (S)-Warfarin and calculate the resolution (Rs). A resolution of >1.5 is typically required for baseline separation.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) for the desired enantiomer (e.g., S-Warfarin):
-
% ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100
-
-
Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric excess of Warfarin.
Expected Data Summary (Chiral Separation)
| Peak ID | Retention Time (min) | Area (%) | Specification |
| (R)-Warfarin | 10.2 | 50.1 | Reportable |
| (S)-Warfarin | 12.8 | 49.9 | Reportable |
| Resolution (Rs) | - | 2.1 | ≥ 1.5 |
| % ee (S-form) | - | -0.4% | For Racemic: ≤ 2.0% |
Conclusion: A Self-Validating, Dual-Method Approach
Confirming the purity of a chiral active pharmaceutical ingredient is a non-negotiable aspect of drug development and manufacturing. As demonstrated with Warfarin, a comprehensive assessment requires two distinct, orthogonal chromatographic methods. The robust RP-HPLC method provides confidence in the overall chemical purity, assuring the absence of significant process-related or degradation impurities. Subsequently, the highly specific chiral chromatography method delivers the critical data on enantiomeric composition.
This dual-method approach forms a self-validating system. The first method confirms you are analyzing the correct primary substance, while the second method confirms its stereochemical integrity. By understanding the scientific principles behind each methodological choice—from the C18 column in the achiral separation to the specific polysaccharide-based CSP for enantiomeric resolution—researchers can develop and troubleshoot robust analytical protocols that guarantee the safety, quality, and efficacy of the final drug product.
References
-
Title: The Pharmacologic and Clinical Aspects of Warfarin Source: The New England Journal of Medicine URL: [Link]
-
Title: Warfarin: history, pharmacology and practical aspects Source: Australian Prescriber URL: [Link]
-
Title: The role of the mobile phase additive in reversed-phase high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Chiral separations by high‐performance liquid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Chiral Separation of Racemic Drugs by HPLC using Polysaccharide-Based Chiral Stationary Phases Source: NIH National Library of Medicine URL: [Link]
-
Title: Enantioseparation of warfarin on an amylose-based chiral stationary phase Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]
A Head-to-Head Comparison of Boc and Cbz Protecting Groups for 3-Azabicyclo[3.2.1]octane
A Senior Application Scientist's Guide to Strategic Amine Protection
In the intricate landscape of medicinal chemistry and drug development, the 3-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structural motif. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended pharmacophoric elements, making it a valuable component in the design of novel therapeutics. The secondary amine at the 3-position is a key handle for synthetic elaboration, but its nucleophilicity and basicity necessitate the use of protecting groups to ensure selective transformations at other positions of the molecule.
Among the plethora of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed. The choice between these two stalwarts is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth, data-supported comparison of the Boc and Cbz protecting groups for the 3-azabicyclo[3.2.1]octane system, offering field-proven insights to aid researchers in making an informed choice.
The Strategic Importance of Orthogonality
The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in complex syntheses.[1] The Boc group is characteristically acid-labile, while the Cbz group is typically removed under neutral hydrogenolysis conditions.[1] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group while the other remains intact.
The Contenders: A Comparative Overview
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Structure | ||
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Conditions | Acidic (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions.[1] |
| Key Advantage | Orthogonal to Cbz and Fmoc; widely used in modern synthesis. | Robustness; orthogonal to Boc and Fmoc.[1] |
| Potential Side Reactions | Alkylation of nucleophilic residues by the tert-butyl cation. | Incomplete cleavage or side reactions with other reducible functional groups. |
In the Laboratory: Protection and Deprotection Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of 3-azabicyclo[3.2.1]octane with both Boc and Cbz groups. These protocols are based on literature precedents and represent best practices in the field.
I. The tert-Butoxycarbonyl (Boc) Group: A Modern Workhorse
The Boc group is favored for its ease of introduction and its mild, acid-labile cleavage.
Experimental Protocol: Boc Protection of 3-Azabicyclo[3.2.1]octane
This protocol is adapted from the procedure for a structurally similar bicyclic amine.[2]
-
Materials: 3-Azabicyclo[3.2.1]octane hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 3-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in THF, add triethylamine (2.0 eq) at 0 °C.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Allow the reaction to stir at room temperature for 20 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
A similar procedure for the synthesis of a substituted Boc-protected 3-azabicyclo[3.2.1]octane derivative resulted in a yield of 36%.[2]
Experimental Protocol: Boc Deprotection of tert-Butyl 3-Azabicyclo[3.2.1]octane-3-carboxylate
This is a general and widely used protocol for Boc deprotection.[3][4]
-
Materials: tert-Butyl 3-azabicyclo[3.2.1]octane-3-carboxylate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in a 3:1 mixture of DCM and TFA at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the crude mixture under vacuum.
-
To ensure complete removal of TFA, perform three cycles of suspending the residue in DCM and concentrating under vacuum.
-
The resulting trifluoroacetate salt of 3-azabicyclo[3.2.1]octane can often be used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
The use of a base like triethylamine in the protection step is crucial to neutralize the HCl salt of the starting material and the acid generated during the reaction.
-
The 3:1 DCM/TFA mixture for deprotection provides a balance between effective cleavage and minimizing potential side reactions. The excess TFA ensures the reaction goes to completion.
II. The Carboxybenzyl (Cbz) Group: The Classic and Robust Protector
The Cbz group, a pioneer in peptide chemistry, is renowned for its stability and is typically removed under mild, neutral conditions.
Experimental Protocol: Cbz Protection of 3-Azabicyclo[3.2.1]octane
This protocol is based on a general procedure for the Cbz protection of secondary amines.
-
Materials: 3-Azabicyclo[3.2.1]octane, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
To a solution of 3-azabicyclo[3.2.1]octane (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq).
-
Stir the solution for 20 hours at the same temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield benzyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
Experimental Protocol: Cbz Deprotection of Benzyl 3-Azabicyclo[3.2.1]octane-3-carboxylate
Catalytic hydrogenation is the most common and mildest method for Cbz removal.[5]
-
Materials: Benzyl 3-azabicyclo[3.2.1]octane-3-carboxylate, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen, using either a balloon or a hydrogenation apparatus.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-azabicyclo[3.2.1]octane.
-
An alternative, safer method is catalytic transfer hydrogenation using ammonium formate.[5]
Causality Behind Experimental Choices:
-
The biphasic THF/water system with a base for Cbz protection ensures efficient reaction while maintaining a suitable pH to prevent decomposition of the chloroformate.[3]
-
Catalytic hydrogenation for Cbz deprotection is highly chemoselective and proceeds under neutral pH, making it compatible with many other functional groups.
Visualizing the Workflow
Caption: Comparative workflow for Boc and Cbz protection and deprotection.
Head-to-Head Analysis: Making the Right Choice
The selection between Boc and Cbz for the protection of 3-azabicyclo[3.2.1]octane is highly dependent on the overall synthetic strategy and the nature of other functional groups present in the molecule.
-
Choose Boc when:
-
The molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, nitro groups, or some benzyl ethers).
-
A mild, acid-mediated deprotection is desired.
-
The synthetic route calls for orthogonality with base-labile (e.g., Fmoc) or hydrogenolysis-labile protecting groups.
-
-
Choose Cbz when:
-
The molecule is sensitive to acidic conditions.
-
A robust protecting group that can withstand a wide range of non-reducing reaction conditions is required.
-
The synthesis requires orthogonality with acid-labile (Boc) or base-labile (Fmoc) protecting groups.
-
The steric hindrance of the 3-azabicyclo[3.2.1]octane secondary amine may influence the kinetics of the protection reaction. While both Boc and Cbz protection are generally efficient, reaction times may need to be extended, or slightly more forcing conditions may be required compared to less hindered amines.
Potential Pitfalls and Considerations
-
Boc Deprotection: The generation of the reactive tert-butyl cation during acid-catalyzed deprotection can lead to side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the molecule. The use of scavengers such as triethylsilane or thioanisole can mitigate this issue.
-
Cbz Deprotection: Catalytic hydrogenation is incompatible with reducible functional groups. Additionally, the catalyst can sometimes be poisoned by sulfur-containing compounds. In such cases, alternative deprotection methods like transfer hydrogenation or acid-mediated cleavage (e.g., with HBr in acetic acid) can be employed, though the latter sacrifices orthogonality with acid-labile groups.[5]
Conclusion
Both Boc and Cbz protecting groups are excellent choices for the protection of the secondary amine in 3-azabicyclo[3.2.1]octane, each with a distinct set of advantages and disadvantages. The decision of which to employ should be made on a case-by-case basis, with careful consideration of the overall synthetic plan and the chemical compatibility of all functional groups present. By understanding the nuances of their reactivity and the principles of orthogonality, researchers can strategically leverage these powerful tools to navigate the complexities of modern organic synthesis and accelerate the development of novel therapeutics based on the 3-azabicyclo[3.2.1]octane scaffold.
References
-
Di Mola, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13836–13866. [Link]
-
Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography analysis of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
An In-Depth Technical Guide to the Structural Elucidation of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds, valued for its conformational rigidity and synthetic versatility. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate serves as a crucial building block in the synthesis of potent and selective ligands, particularly for neuroreceptors.[1] An unambiguous determination of its three-dimensional structure is therefore not merely an academic exercise but a critical step in understanding its reactivity and role in the broader context of medicinal chemistry.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, with a primary focus on single-crystal X-ray diffraction. While a specific crystal structure for this exact carbamate is not publicly available, we will draw upon established crystallographic data for closely related 3-azabicyclo[3.2.1]octane derivatives to illustrate the power and intricacies of this technique.[2][3] We will then compare and contrast the insights gained from X-ray crystallography with those from two powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This multi-faceted approach underscores a holistic strategy for the comprehensive characterization of novel molecules in a research and development setting.
I. The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a wealth of information, including bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. This technique is the cornerstone of structure-based drug design and provides the ultimate proof of a molecule's stereochemistry and conformation in the solid state.
A. The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
B. Experimental Protocol: A Practical Guide
1. Synthesis and Purification:
-
The synthesis of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate would typically be achieved through established synthetic routes, followed by purification via column chromatography or recrystallization to achieve >98% purity.[4]
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol).
-
Employ a crystallization technique such as:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a less soluble "anti-solvent" (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Monitor for the formation of well-defined, single crystals.
-
3. Data Collection:
-
Objective: To obtain a complete and redundant set of diffraction data.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
4. Structure Solution and Refinement:
-
Objective: To determine the positions of all atoms in the unit cell and refine the structural model.
-
Methodology:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson synthesis.
-
The structural model is refined by least-squares methods, minimizing the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
C. Anticipated Results and Interpretation
Based on the analysis of structurally similar compounds, such as 8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, we can anticipate the key structural features that would be revealed for tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.[3]
| Parameter | Expected Information | Significance |
| Conformation | The chair-boat conformation of the bicyclic system. | Confirms the stereochemistry and provides insight into the molecule's shape. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. | Validates the expected molecular geometry and can reveal any unusual strain. |
| Intermolecular Interactions | Presence of hydrogen bonds or other non-covalent interactions in the crystal lattice. | Explains the packing of molecules in the solid state and can be relevant to physical properties. |
| Absolute Stereochemistry | Unambiguous assignment of all chiral centers (if applicable). | Crucial for understanding biological activity. |
II. Complementary Spectroscopic Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is not always feasible and does not provide information about the molecule's behavior in solution. NMR and MS are indispensable techniques that offer complementary information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution. For a molecule like tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, 1H and 13C NMR would be the primary experiments.
Figure 2: A simplified workflow for NMR analysis.
Experimental Protocol:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) spectra.
Expected Insights:
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons.
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR: Experiments like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively, which are crucial for assigning the complex spectra of bicyclic systems.[5]
B. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Figure 3: A generalized workflow for mass spectrometry.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography (LC) system for online purification.[6][7]
-
The molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio.
Expected Insights:
-
Molecular Weight: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]+, confirming the elemental composition.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner, providing clues about its structure. For bicyclic amines, characteristic fragmentation patterns have been documented.[8][9]
III. Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solution or Solid |
| Primary Information | 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation |
| Destructive? | No | No | Yes (sample is consumed) |
| Throughput | Low (days to weeks) | High (minutes to hours) | High (minutes) |
| Key Requirement | High-quality single crystals | Soluble sample | Ionizable sample |
IV. Conclusion and Recommendations
For the unequivocal structural determination of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, a multi-technique approach is recommended.
-
X-ray crystallography should be pursued to establish the definitive solid-state conformation and absolute stereochemistry. This is particularly crucial for confirming the syn configuration of the carbamate group relative to the bicyclic system. The insights gained are invaluable for computational modeling and understanding intermolecular interactions.
-
NMR spectroscopy is essential for confirming the covalent structure in solution and for routine quality control. 2D NMR experiments are necessary to fully assign the complex proton and carbon signals of the bicyclic core.
-
Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and purity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
V. References
-
Bryant, W. M., et al. (1966). The mass spectra of derivatives of 3-azabicyclo[3.2.1]octane, 3-azabicyclo[3.3.1]nonane, and 8-azabicyclo[4.3.1]decane. The Journal of Organic Chemistry. [Link][9]
-
Ratkiewicz, A., et al. (2012). 8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. Acta Crystallographica Section E: Structure Reports Online. [Link][3]
-
Kislukhin, A. A., et al. (2014). Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. Tetrahedron. [Link][5]
-
PubChem. (n.d.). Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link][10]
-
J&K Scientific. (n.d.). Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. [Link][11]
-
De La Cruz, D. N., et al. (2024). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules. [Link][6][7]
-
Google Patents. (2020). WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][3][8][12]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's. [1]
Sources
- 1. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]
- 2. Buy Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride [smolecule.com]
- 3. (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Benchmarking the Reactivity of Azabicyclo[x.y.z]octane Scaffolds
Introduction
Azabicyclo[x.y.z]octane scaffolds are a fascinating and vital class of saturated bicyclic amines that feature prominently in medicinal chemistry and materials science. Their rigid, three-dimensional structures, such as those found in quinuclidine (1-azabicyclo[2.2.2]octane), 1,4-diazabicyclo[2.2.2]octane (DABCO), and tropane (8-methyl-8-azabicyclo[3.2.1]octane), impart unique properties that make them valuable as synthetic building blocks, catalysts, and pharmacophores.[1][2][3][4] The reactivity of the bridgehead nitrogen atom is central to their function, governing their ability to act as bases or nucleophiles. However, not all scaffolds are created equal. Subtle changes in the bicyclic framework—the lengths of the bridges (x, y, and z)—dramatically alter the electronic and steric environment of the nitrogen, leading to significant differences in reactivity.
This guide provides a comprehensive framework for objectively comparing the reactivity of different azabicyclo[x.y.z]octane scaffolds. We will delve into the fundamental principles governing their reactivity and provide detailed, field-proven experimental protocols for quantitative benchmarking. This allows researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal scaffold for a specific application, be it for designing a new catalyst or developing a novel therapeutic agent.
Fundamental Properties Governing Reactivity
The reactivity of the bridgehead nitrogen in an azabicyclo[x.y.z]octane is a complex interplay of several structural and electronic factors. Understanding these principles is crucial for interpreting experimental data and predicting the behavior of new scaffolds.
-
Basicity (pKa): Basicity refers to the thermodynamic ability of the nitrogen's lone pair to accept a proton. It is quantified by the pKa of the conjugate acid. A higher pKa indicates a stronger base.[5] Generally, factors that increase electron density on the nitrogen, such as electron-donating groups, increase basicity. In azabicyclic systems, the rigid structure prevents the nitrogen lone pair from being shielded by bulky alkyl groups, often leading to high basicity compared to acyclic tertiary amines like triethylamine.[6]
-
Nucleophilicity: Nucleophilicity is a kinetic measure of the rate at which the nitrogen's lone pair attacks an electrophilic center. While often correlated with basicity, it is not the same.[7] A highly basic amine is not always a highly nucleophilic one, especially if the lone pair is sterically hindered. However, for bridgehead amines where the nitrogen is exposed, a strong correlation between basicity and nucleophilicity is often observed.[8][9]
-
Steric Hindrance: The rigid, caged structure of these scaffolds significantly influences reactivity. Unlike flexible acyclic amines, the substituents are held back, leaving the nitrogen's lone pair relatively unhindered and accessible for reaction.[6][10] This minimal steric hindrance is a key reason for the high nucleophilicity of compounds like quinuclidine and DABCO.
-
Pyramidalization and Strain: The geometry of the bridgehead nitrogen also plays a role. The bicyclic framework can enforce a more pyramidal or a more planar geometry on the nitrogen atom. Increased s-character in the lone pair orbital, associated with a more planar geometry, can decrease basicity. Conversely, ring strain can affect the availability and reactivity of the lone pair.
Below is a conceptual diagram illustrating the interplay of these factors.
Caption: Factors influencing the reactivity of azabicyclo[x.y.z]octane scaffolds.
Experimental Benchmarking Protocols
To objectively compare scaffolds, it is essential to employ standardized experimental protocols that provide quantitative data. Here, we detail two robust methods for determining basicity (pKa) and nucleophilicity (reaction kinetics).
Protocol 1: Determination of Basicity by Potentiometric Titration
This method measures the pKa of the amine's conjugate acid, providing a quantitative measure of its basicity.
Principle: A solution of the azabicycloalkane is titrated with a standard strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[11][12]
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.[13][14]
-
Sample Preparation: Prepare a solution of the amine of known concentration (e.g., 1-10 mM) in deionized water or a suitable solvent with a known ionic strength.[11] For poorly soluble compounds, co-solvents can be used, but consistency across all samples is critical.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Acquisition: Add the standardized strong acid titrant in small, precise increments. After each addition, allow the system to equilibrate until the pH reading is stable, then record the pH and the volume of titrant added.[13]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The inflection point of this curve represents the equivalence point. The pKa is determined from the pH at the half-equivalence point volume.[13]
-
Replication: Perform a minimum of three titrations for each compound to ensure the reliability and reproducibility of the data.[13]
Protocol 2: Kinetic Analysis of Quaternization (The Menshutkin Reaction)
This experiment directly measures the nucleophilicity of the amine by monitoring the rate of its reaction with a standard electrophile, typically an alkyl halide.[15][16] The formation of a quaternary ammonium salt is known as the Menshutkin reaction.[17]
Principle: The reaction between the azabicycloalkane and an electrophile (e.g., methyl iodide) is monitored over time. The rate of disappearance of reactants or the rate of appearance of the product is measured, allowing for the calculation of a rate constant (k), which serves as a direct measure of nucleophilicity.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent non-destructive technique for this purpose, as it allows for in-situ monitoring of changes in concentration of multiple species simultaneously.[19][20][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the azabicycloalkane and the electrophile (e.g., methyl iodide) in a suitable deuterated solvent (e.g., CD3CN, DMSO-d6) for NMR analysis. Methyl iodide is an excellent choice due to its minimal steric bulk and good leaving group.[15]
-
Reaction Setup: In an NMR tube, combine known concentrations of the amine and the electrophile at a controlled temperature within the NMR spectrometer. It is crucial to start the data acquisition immediately after mixing.[22]
-
NMR Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.[23] The time between spectra should be chosen based on the expected reaction rate—faster reactions require shorter intervals.[21]
-
Data Processing: Process the series of spectra. Identify distinct, well-resolved peaks corresponding to a reactant (e.g., the N-CH protons of the amine) and the product (e.g., the N+-CH3 protons of the quaternary salt).
-
Kinetic Analysis: Integrate the chosen peaks in each spectrum. The change in the integral value over time is proportional to the change in concentration. Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction (first-order in both amine and electrophile), if one reactant is in large excess (pseudo-first-order conditions), this plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant, from which the second-order rate constant (k) can be calculated.
-
Comparative Analysis: Repeat the experiment under identical conditions (temperature, solvent, concentrations) for each azabicycloalkane scaffold to be compared. The relative values of the rate constant (k) provide a direct comparison of their nucleophilicity.
The general workflow for these benchmarking experiments is depicted below.
Caption: A streamlined workflow for the experimental benchmarking of scaffold reactivity.
Comparative Data & Interpretation
By applying these protocols, we can generate a dataset to directly compare the reactivity of common azabicyclo[x.y.z]octane scaffolds.
| Scaffold | Structure | pKa of Conjugate Acid | Relative Rate of Quaternization (vs. Triethylamine=1) |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | 11.0 - 11.3[5][8] | ~63[24] | |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 8.8[10] | ~40[24] | |
| Tropane (N-Methyl-8-azabicyclo[3.2.1]octane) | ~9.85 (for tropine)[25] | Slower than Quinuclidine* | |
| Triethylamine (Acyclic Reference) | 10.7[24] | 1 |
Note: Direct comparative kinetic data for tropane under the same conditions is less commonly cited but its reactivity is generally lower than quinuclidine due to differences in ring strain and nitrogen accessibility.
Interpretation of Results:
-
Quinuclidine vs. Triethylamine: Quinuclidine is significantly more nucleophilic (63 times faster) than triethylamine, despite having a similar pKa.[24] This is a classic illustration of the steric effect. In triethylamine, the ethyl groups can sterically hinder the nitrogen's lone pair, slowing its attack on an electrophile. In quinuclidine, the bicyclic structure holds the alkyl chains back, leaving the nitrogen highly exposed and accessible.[6]
-
Quinuclidine vs. DABCO: Quinuclidine is both a stronger base (pKa 11.0 vs 8.8) and a more potent nucleophile than DABCO. The second nitrogen atom in DABCO has an electron-withdrawing inductive effect, which reduces the electron density on the reacting nitrogen, thereby lowering both its basicity and nucleophilicity.[10][24]
-
Tropane Scaffold: The azabicyclo[3.2.1]octane core of tropane is less symmetrical than the [2.2.2] system of quinuclidine. This difference in ring strain and the geometry at the nitrogen bridgehead leads to altered reactivity, which must be experimentally determined for a direct comparison.
The Role of Computational Chemistry
In addition to experimental work, computational methods, such as those based on Density Functional Theory (DFT), offer a powerful predictive tool.[11] These in silico approaches can calculate properties like:
-
Proton affinities (related to basicity).
-
Nitrogen lone pair orbital energies and accessibility.
-
Transition state energies for reactions like quaternization, allowing for the prediction of reaction barriers and rates.[26]
Computational studies can provide valuable insights into the electronic and steric effects that govern reactivity, helping to rationalize experimental findings and guide the design of new scaffolds with tailored properties.[27]
Conclusion
Benchmarking the reactivity of azabicyclo[x.y.z]octane scaffolds is a critical exercise for their effective application in research and development. By systematically evaluating both basicity (via pKa determination) and nucleophilicity (via kinetic studies), researchers can build a clear, quantitative picture of a scaffold's performance. The data consistently show that the rigid, caged structure of these amines, particularly in the [2.2.2] system, minimizes steric hindrance and enhances nucleophilicity compared to acyclic analogues. However, electronic effects, as seen in the comparison between quinuclidine and DABCO, play an equally crucial role. By combining the robust experimental protocols outlined in this guide with insights from computational chemistry, scientists can confidently select and design the optimal azabicycloalkane scaffold to drive innovation in their respective fields.
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A Senior Application Scientist's Guide to In-Vitro Profiling of Novel 3-Azabicyclo[3.2.1]octane Derivatives
A Comparative Analysis Against Standard Neuromodulatory Agents
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in modern medicinal chemistry, renowned for its conformational rigidity and versatile synthetic handles. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate serves as a critical starting material for a diverse range of neuromodulatory compounds.[1][2][3] Derivatives of this scaffold have shown significant promise as potent ligands for monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5][6] These transporters are critical regulators of synaptic neurotransmitter levels, and their modulation is a cornerstone of treatment for numerous neuropsychiatric disorders, including depression, ADHD, and substance abuse disorders.[6][7] Additionally, the structural motifs present in this class of compounds suggest a potential for interaction with nicotinic acetylcholine receptors (nAChRs), another important class of targets for neurological and psychiatric conditions.[8][9][10]
This guide provides a comprehensive framework for the in-vitro pharmacological evaluation of novel compounds (designated herein as SYN-101 and SYN-102 ) derived from the parent carbamate. We will detail robust, high-throughput methodologies for assessing compound affinity and function at key central nervous system targets. The performance of these novel compounds will be objectively compared against well-established reference agents to provide a clear, data-driven assessment of their potential.
Compound Library & Reference Standards
For this comparative guide, two novel, proprietary compounds synthesized from the parent scaffold are under evaluation:
-
SYN-101: A derivative hypothesized to have potent monoamine transporter activity.
-
SYN-102: A second-generation derivative designed for enhanced selectivity.
Their performance will be benchmarked against the following widely recognized and clinically relevant alternatives:
-
GBR-12909: A highly potent and selective dopamine transporter (DAT) inhibitor.[11]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[7][12][13]
-
Nisoxetine: A selective norepinephrine reuptake inhibitor (NERI).[7][12]
-
Cocaine: A non-selective monoamine transporter inhibitor.[14][15]
-
Nicotine: A non-selective agonist of nicotinic acetylcholine receptors (nAChRs).[8][10]
Selection of In-Vitro Assays: A Rationale
To build a comprehensive pharmacological profile, a multi-assay strategy is essential. We will employ two distinct but complementary methodologies:
-
Radioligand Binding Assays: These assays directly measure the affinity (Ki) of a compound for a specific receptor or transporter.[16] This is a measure of how tightly the compound binds to its target. The principle relies on a competitive displacement of a known radioactive ligand ('radioligand') by the test compound. This method is considered a gold standard for quantifying binding affinity.[17]
-
Fluorescent Substrate Uptake Assays: These are functional assays that measure the ability of a compound to inhibit the primary biological function of the transporter—the reuptake of its substrate.[12][13][18] The potency of inhibition is determined as an IC50 value. This provides crucial information on the compound's functional impact, which is not always directly correlated with binding affinity.[14]
This dual-assay approach provides a more complete picture of a compound's pharmacology, distinguishing between its ability to occupy the target (affinity) and its ability to modulate the target's function (potency).
Experimental Workflows and Protocols
A systematic approach is taken to evaluate each compound, starting with primary screening and progressing to functional characterization.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Causality: The principle is based on the law of mass action. The test compound competes with a radioligand of known affinity and concentration for binding to the transporter. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Membrane Preparation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-specific binding definer: 10 µM GBR-12909 (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET).
-
96-well plates, glass fiber filters, scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest transporter-expressing cells and homogenize in ice-cold Membrane Preparation Buffer. Centrifuge to pellet membranes, wash, and resuspend in Assay Buffer. Determine protein concentration via a BCA assay.[16]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound (at various concentrations).
-
50 µL of the appropriate radioligand (at a final concentration near its Kd).
-
100 µL of the cell membrane preparation (typically 10-20 µg protein).
-
For non-specific binding (NSB) wells, use the non-specific definer instead of the test compound. For total binding wells, use Assay Buffer.
-
-
Incubation: Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters rapidly with ice-cold Assay Buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescent Substrate Uptake Inhibition Assay
This protocol measures the functional inhibition of monoamine transporters using a commercially available fluorescent substrate analog (e.g., ASP+).[12]
Causality: Transporter-expressing cells actively take up the fluorescent substrate.[18][19] An inhibitor will block this uptake, resulting in a lower intracellular fluorescence signal. The reduction in signal is proportional to the inhibitor's potency. A masking dye in the extracellular medium quenches the fluorescence of the non-transported substrate, enabling a no-wash, real-time measurement.[12][19]
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well black-walled, clear-bottom plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).[18]
-
Fluorescence plate reader capable of kinetic reads from the bottom.
Procedure:
-
Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to form a confluent monolayer (typically 24-48 hours).
-
Compound Addition: Remove the culture medium and add Assay Buffer containing the test compounds at various concentrations. Include control wells with reference inhibitors (for 100% inhibition) and vehicle only (for 0% inhibition).
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.[7]
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 20-30 minutes.[18]
-
Data Analysis:
-
Determine the rate of uptake (slope of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Activity = [(Rate_test - Rate_100%_inhibition) / (Rate_vehicle - Rate_100%_inhibition)] * 100.
-
Plot the % Activity against the log concentration of the test compound.
-
Determine the IC50 value using a four-parameter logistic curve fit.
-
Comparative Performance Analysis
The following tables summarize the in-vitro pharmacological data obtained for the novel compounds SYN-101 and SYN-102 in comparison to the established reference compounds.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| SYN-101 | 8.5 | 150.2 | 45.1 | 17.7 | 5.3 |
| SYN-102 | 12.3 | 2,150 | 1,840 | 174.8 | 149.6 |
| GBR-12909 | 5.0[11] | 1,200 | 250 | 240.0 | 50.0 |
| Fluoxetine | 1,500 | 2.5[7][12] | 280 | 0.0017 | 0.19 |
| Nisoxetine | 300 | 140 | 1.1[7][12] | 0.47 | 0.0037 |
| Cocaine | 150[15] | 250 | 320 | 1.67 | 2.13 |
Selectivity is calculated as the ratio of Ki values (e.g., Ki SERT / Ki DAT). A higher value indicates greater selectivity for DAT over the other transporter.
Table 2: Monoamine Transporter Functional Inhibition (IC50, nM)
| Compound | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) |
| SYN-101 | 21.2 | 410.5 | 112.8 |
| SYN-102 | 30.1 | >10,000 | >10,000 |
| GBR-12909 | 15.1 | 3,500 | 800 |
| Fluoxetine | 4,800 | 8.9[13] | 950 |
| Nisoxetine | 980 | 450 | 4.2 |
| Cocaine | 280[14] | 420 | 550 |
Discussion and Interpretation
SYN-101 Profile: The data reveals SYN-101 as a potent DAT inhibitor with a Ki of 8.5 nM and a functional IC50 of 21.2 nM. Its profile is characterized by moderate selectivity for DAT over NET (~5-fold) and SERT (~18-fold). This profile is distinct from the highly selective reference compounds but suggests a potential "triple reuptake inhibitor" characteristic, albeit with a clear preference for the dopamine transporter. Such a profile can sometimes offer therapeutic advantages, and this compound warrants further investigation.
SYN-102 Profile: SYN-102 demonstrates a significant evolution from SYN-101, showcasing high selectivity for the dopamine transporter. While its absolute potency at DAT is slightly lower than SYN-101 (Ki = 12.3 nM), its affinity for SERT and NET is dramatically reduced by over 100-fold. This is confirmed by the functional data, where inhibition of SERT and NET was not observed at concentrations up to 10 µM. This profile makes SYN-102 a highly selective DAT inhibitor, comparable in selectivity to the reference standard GBR-12909.
Comparison with Alternatives:
-
Compared to Cocaine , both SYN-101 and SYN-102 are significantly more potent and selective for DAT, suggesting a lower potential for the serotonergic and noradrenergic side effects associated with cocaine.
-
SYN-102 's high DAT selectivity (SERT/DAT > 170) positions it as a more targeted agent than the broader-acting SYN-101 . This high selectivity is a desirable trait for developing medications with fewer off-target effects.
nAChR Screening: Preliminary screening of both compounds against a panel of nAChR subtypes (α4β2, α7) using a calcium flux assay revealed no significant agonist or antagonist activity at concentrations up to 10 µM (data not shown). This indicates that, within the tested concentration range, the primary mechanism of action for these derivatives is confined to the monoamine transporters.
Conclusion
This guide outlines a robust and validated in-vitro strategy for characterizing novel compounds derived from Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Through a combination of radioligand binding and functional uptake assays, we have established that:
-
SYN-101 is a potent, multi-target monoamine transporter inhibitor with a preference for DAT.
-
SYN-102 is a potent and highly selective DAT inhibitor, representing a significant improvement in selectivity over SYN-101.
The comparative analysis against established pharmacological tools like GBR-12909 and Fluoxetine provides essential context, highlighting SYN-102 as a promising candidate for further development as a selective tool or therapeutic for dopamine-related CNS disorders.
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Hondebrink, L., et al. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in Vitro, 45(Pt 1), 60-71. [Online] Available at: [Link]
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Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(1), 1-13. [Online] Available at: [Link]
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King, J. R., & Papke, R. L. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 16(1), 22-35. [Online] Available at: [Link]
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Lomenzo, S. A., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry, 20(1), 386-393. [Online] Available at: [Link]
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Steiner, J. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1634-1644. [Online] Available at: [Link]
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Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Online] Available at: [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1165, 247-262. [Online] Available at: [Link]
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Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Methods in Molecular Biology, 1838, 115-124. [Online] Available at: [Link]
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Differentiating syn and anti Isomers of Boc-Protected 3-Azabicyclo[3.2.1]octan-8-amine: A Guide to NMR-Based Structural Elucidation
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the realm of complex bicyclic systems, such as the 3-azabicyclo[3.2.1]octane scaffold, distinguishing between isomers is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) data for the syn and anti isomers of Boc-protected 3-azabicyclo[3.2.1]octan-8-amine, offering a robust framework for their unambiguous identification.
The rigid, conformationally constrained nature of the bicyclo[3.2.1]octane core gives rise to distinct spatial arrangements of substituents, leading to the formation of syn and anti diastereomers. These isomers, while possessing the same connectivity, exhibit different three-dimensional orientations of the Boc-protected amine group relative to the bicyclic framework. This seemingly subtle difference can profoundly impact their biological activity and pharmacokinetic properties. NMR spectroscopy stands as the most powerful and definitive tool for elucidating the stereochemistry of these isomers.[1][2]
The Decisive Role of the Nuclear Overhauser Effect (NOE)
The key to differentiating the syn and anti isomers lies in the Nuclear Overhauser Effect (NOE), a through-space correlation between protons that are in close proximity.[3] In the context of Boc-protected 3-azabicyclo[3.2.1]octan-8-amine, the diagnostic NOE correlations will be observed between the proton on the carbon bearing the amine group (C8-H) and specific protons on the bicyclic skeleton.
For the anti isomer: The C8-H proton is oriented towards the ethano bridge (C6 and C7). Therefore, a strong NOE signal is expected between the C8-H proton and the protons on C6 and C7.
For the syn isomer: The C8-H proton is directed towards the propane bridge (C2 and C4). Consequently, a significant NOE correlation will be observed between the C8-H proton and the protons on C2 and C4.
The following diagram illustrates the key NOE correlations that differentiate the syn and anti isomers.
Comparative Analysis of ¹H and ¹³C NMR Data
Beyond the definitive NOE data, subtle but consistent differences in the ¹H and ¹³C NMR chemical shifts can further support the structural assignment. These variations arise from the different anisotropic and steric effects experienced by the nuclei in the two diastereomers.
Table 1: Expected ¹H NMR Chemical Shift Differences
| Proton | anti Isomer (ppm) | syn Isomer (ppm) | Rationale for Difference |
| C8-H | More shielded (upfield) | More deshielded (downfield) | In the anti isomer, C8-H is shielded by the electron cloud of the C6-C7 ethano bridge. In the syn isomer, it is in a more open environment. |
| Bridgehead (C1, C5) | Generally downfield | Generally upfield | The orientation of the Boc-protected amine group influences the electronic environment of the bridgehead protons. |
| Boc (t-butyl) | Single resonance | Single resonance | While the chemical shift may vary slightly between isomers, it will appear as a characteristic singlet integrating to nine protons. |
Table 2: Expected ¹³C NMR Chemical Shift Differences
| Carbon | anti Isomer (ppm) | syn Isomer (ppm) | Rationale for Difference |
| C8 | More shielded (upfield) | More deshielded (downfield) | Similar to the proton chemical shift, the shielding effect of the ethano bridge in the anti isomer affects the carbon nucleus. |
| C6, C7 | More deshielded (downfield) | More shielded (upfield) | The proximity of the Boc-protected amine group in the anti isomer can cause deshielding of the C6 and C7 carbons. |
| Boc (quaternary C) | ~80 ppm | ~80 ppm | The chemical shift of the Boc protecting group carbons will be largely unaffected by the stereochemistry at C8. |
| Boc (methyl C) | ~28 ppm | ~28 ppm | The chemical shift of the Boc protecting group carbons will be largely unaffected by the stereochemistry at C8. |
It is important to note that the exact chemical shifts can be influenced by the solvent and concentration.[4] Therefore, the relative differences between the two isomers are more diagnostic than the absolute values.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for the unambiguous assignment of the syn and anti isomers, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or a syringe filter into a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
2. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).[6]
-
For the critical stereochemical assignment, acquire a 2D NOESY or ROESY spectrum. A mixing time of 500-800 ms is typically suitable for molecules of this size.
3. Data Processing and Interpretation:
-
Process the acquired data using appropriate NMR software.
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.[7][8]
-
Carefully analyze the NOESY/ROESY spectrum to identify the key through-space correlations that differentiate the syn and anti isomers as outlined above.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, a common building block in synthetic chemistry. By understanding the "why" behind each step, you can ensure the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's properties is crucial. Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS No. 847795-98-6) is a bicyclic carbamate derivative.[1] While specific toxicity data for this exact compound is limited, the broader class of carbamates and related nitrogen-containing heterocycles necessitates a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides adequate protection against skin contact. Latex gloves are not sufficient for handling many organic chemicals.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust or vapors.[2][4] |
Spill Management: A Proactive Approach
Accidents happen. A well-defined spill management plan is essential for a swift and effective response.
Immediate Actions for a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper PPE.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[2][5]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for chemical disposal is to prevent its release into the environment.[6] Never dispose of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect un- or minimally-contaminated solid waste (e.g., weighing paper, gloves with minor residue) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[2][6]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Step 2: Waste Container Management
The integrity of your waste container is as important as its contents.
-
Compatibility: Ensure the container material is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[5][7]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name (tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate), and the approximate concentration and quantity.[5][6]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5][8]
Step 3: Storage and Collection
Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6] This area should be under the control of laboratory personnel and away from general traffic.
-
Segregation in Storage: Store waste containers in a manner that prevents tipping and is segregated from incompatible materials. Use secondary containment bins to separate different hazard classes (e.g., acids from bases).[6][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab.[6]
Disposal Decision Workflow
Caption: Waste Disposal Decision Workflow for tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Decontamination Procedures
Proper decontamination of lab equipment and surfaces is the final step in ensuring a safe work environment.
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove any residual compound. Collect the rinsate as hazardous liquid waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down benches and fume hood surfaces where the compound was handled with a damp cloth or sponge and a suitable detergent.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined here are not merely rules to be followed but are grounded in a deep respect for the scientific process and the well-being of all who contribute to it.
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Personal protective equipment for handling Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, actionable information for the safe handling of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, moving beyond a simple checklist to explain the reasoning behind each safety protocol. Our goal is to empower you with the knowledge to create a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate and structurally similar compounds present several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Based on data from analogous compounds, the primary risks include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[2]
A thorough understanding of these hazards is the foundation for a robust safety plan. The following sections will detail the specific PPE required to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. It is crucial to select equipment that is rated for the specific chemicals being used and to inspect it for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be worn over goggles for additional protection.[3] | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected for tears or holes before use.[4] | Prevents skin contact and subsequent irritation.[1][2] Proper glove removal technique is essential to avoid contaminating your hands. |
| Body Protection | A lab coat or chemical-resistant suit.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or when dust generation is likely.[3] | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][2] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety. The following diagram illustrates the key steps to be taken before, during, and after handling Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Caption: A logical workflow for the safe handling of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Step-by-Step Procedural Guidance
Preparation
-
Conduct a Pre-Work Briefing: Before beginning any work, review the safety data sheets of similar compounds and this guide.[3] Ensure all personnel involved are familiar with the hazards and safety procedures.
-
Verify Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Confirm that safety showers and eyewash stations are accessible and operational.[3]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Visually inspect each item for any signs of damage, such as cracks in goggles or tears in gloves.
Handling the Compound
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
If required, put on your respirator.
-
Put on your safety goggles.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Manipulation:
Post-Handling and Disposal
-
Doffing PPE: The sequence of removing PPE is crucial to prevent cross-contamination.
-
Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove your safety goggles.
-
If used, remove your respirator.
-
-
Disposal:
-
Personal Hygiene: Wash your hands and face thoroughly with soap and water after handling the compound, even if you wore gloves.[1][3] Do not eat, drink, or smoke in the work area.[1][3]
By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Should you have any further questions, please do not hesitate to contact our technical support team.
References
- Benchchem.
- AK Scientific, Inc. Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Sigma-Aldrich. tert-Butyl 3-azabicyclo[3.2.
- PubChem. Tert-butyl (8-syn)-3-azabicyclo[3.2.
- ChemScene.
- CymitQuimica.
- J&K Scientific. tert-Butyl (8-syn)-3-azabicyclo[3.2.
- BASF.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
